tert-Butylmagnesium chloride
Description
Properties
IUPAC Name |
magnesium;2-methylpropane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPUKWAZPZXTO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987044 | |
| Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677-22-5 | |
| Record name | tert-Butylmagnesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butylmagnesium Chloride: A Comprehensive Technical Guide for Synthetic Applications
Abstract
tert-Butylmagnesium chloride ((CH₃)₃CMgCl) is a pivotal Grignard reagent in the field of organic chemistry, prized for its utility in forming carbon-carbon bonds and as a potent, non-nucleophilic base.[1][2] Its significant steric hindrance, conferred by the tert-butyl group, dictates its unique reactivity profile, enabling highly selective transformations. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its handling and key reactions, and a summary of its diverse applications in modern synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Core Chemical and Physical Properties
This compound is an organomagnesium compound that is highly reactive and sensitive to both air and moisture.[1][3][4] It is typically available as a solution in ethereal solvents such as diethyl ether (DEE) or tetrahydrofuran (B95107) (THF).[1][5] The compound exists in a complex equilibrium, known as the Schlenk equilibrium, between the monomeric this compound, the dimeric species, and di-tert-butylmagnesium.[6]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below. It is important to note that many of these properties are dependent on the solvent in which the reagent is dissolved.
| Property | Value | Citations |
| Molecular Formula | C₄H₉ClMg | [1][3] |
| Molecular Weight | 116.87 g/mol | [3][7] |
| CAS Number | 677-22-5 | [1][3] |
| Appearance | Clear, colorless to light yellow, or grey-brown solution/liquid. | [1][3] |
| Density | ~0.931 g/mL at 25 °C (for 1.0 M solution in THF) ~0.828 g/mL at 25 °C (for 2.0 M solution in DEE) | [3][8] |
| Melting Point | -108 °C (for solution in Tetrahydrofuran) | [3] |
| Boiling Point | 34 °F (Flash Point) | [3] |
| Solubility | Soluble in diethyl ether and tetrahydrofuran (THF). Miscible with alcohol and water (reacts violently). | [1][3][5][9] |
| Stability | Highly sensitive to air and moisture.[3][4] | [3][4] |
| Storage Temperature | 2-8°C is recommended.[3] Storage below 25°C may lead to the formation of crystalline magnesium salts. | [3][10] |
Reactivity and Synthetic Utility
As a Grignard reagent, this compound serves as a powerful nucleophile and a strong base. Its bulky nature often leads to unique selectivity compared to less sterically demanding Grignard reagents.
General Reactivity Profile
-
Nucleophilic Addition: It readily adds to a variety of electrophilic centers, most notably carbonyl groups in aldehydes, ketones, and esters.[11]
-
Strong Base: Due to its significant basicity, it can deprotonate a wide range of substrates, including those with acidic protons like water, alcohols, and terminal alkynes.
-
Steric Influence: The tert-butyl group's steric bulk is a defining feature of its reactivity, influencing the regioselectivity and stereoselectivity of its reactions.
Key Reactions and Mechanisms
The addition of this compound to ketones and aldehydes is a fundamental method for the synthesis of tertiary and secondary alcohols, respectively. The reaction proceeds via nucleophilic attack of the carbanionic tert-butyl group on the electrophilic carbonyl carbon.
Caption: Reaction of this compound with a ketone.
The reaction with esters typically results in the formation of tertiary alcohols, with the addition of two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent.
Caption: Reaction of this compound with an ester.
Experimental Protocols
The successful use of this compound is critically dependent on rigorous anhydrous and anaerobic techniques.
Handling and Storage
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere, such as dry nitrogen or argon, using Schlenk line techniques or a glovebox.[1]
-
Anhydrous Conditions: Glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. Solvents must be anhydrous.
-
Storage: The reagent should be stored in a tightly sealed container, under an inert atmosphere, and at the recommended temperature of 2-8°C to minimize degradation.[3] If solids precipitate upon storage, the container can be gently warmed to redissolve them.[10][12]
General Protocol for a Grignard Reaction with a Ketone
This protocol provides a general workflow for the addition of this compound to a ketone.
Caption: Experimental workflow for a Grignard reaction.
Applications in Synthesis
The unique properties of this compound have led to its use in a variety of synthetic applications.
-
Copper-Catalyzed Cross-Coupling: It is employed as a reagent in copper-catalyzed cross-coupling reactions with primary alkyl halides.[3][9]
-
Synthesis of Chiral Intermediates: It is used in the preparation of important chiral intermediates, for example, in the synthesis of phosphorus-containing compounds.[13]
-
Formation of Sterically Hindered Alcohols: Its primary application is the synthesis of secondary and tertiary alcohols with a sterically demanding tert-butyl group.
-
As a Non-Nucleophilic Base: The related di-tert-butylmagnesium, which can be formed from the Grignard reagent, is a highly effective, non-nucleophilic base for the deprotonation of ketones to form silyl (B83357) enol ethers.[2]
Safety and Hazard Information
This compound is a hazardous substance that must be handled with extreme care.
-
Flammability: It is highly flammable and may catch fire spontaneously if exposed to air.[7][14] It reacts with water to release flammable gases which can ignite spontaneously.[7][14]
-
Corrosivity: It causes severe skin burns and eye damage.[7]
-
Incompatible Materials: It reacts violently with water, acids, bases, and alcohols.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times. All work should be conducted in a chemical fume hood.[4]
Conclusion
This compound remains an indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its distinct reactivity, governed by the steric bulk of the tert-butyl group, allows for a range of transformations that are difficult to achieve with other organometallic reagents. A thorough understanding of its properties, coupled with meticulous experimental technique, is essential for its safe and effective use in the laboratory. This guide has provided a foundational overview to aid researchers and professionals in harnessing the full potential of this versatile reagent.
References
- 1. CAS 677-22-5: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. biomall.in [biomall.in]
- 6. This compound | 677-22-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | C4H9ClMg | CID 2724198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 1.0M tetrahydrofuran 677-22-5 [sigmaaldrich.com]
- 9. This compound | 677-22-5 [chemicalbook.com]
- 10. This compound 1.0M tetrahydrofuran 677-22-5 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | 677-22-5 | TCI AMERICA [tcichemicals.com]
- 13. guidechem.com [guidechem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Versatility of tert-Butylmagnesium Chloride in Modern Synthesis: A Technical Guide
Introduction: Tert-butylmagnesium chloride ((CH₃)₃CMgCl) is a pivotal organometallic compound, widely recognized in the scientific community as a Grignard reagent.[1][2] Characterized by the sterically demanding tert-butyl group, this reagent exhibits a unique reactivity profile, serving as both a potent nucleophile for the introduction of quaternary carbon centers and as a strong, non-nucleophilic base.[3][4] Its utility spans from the synthesis of fine chemicals and protecting group reagents to the construction of complex molecular architectures in pharmaceutical intermediates.[3][4] This guide provides an in-depth analysis of its core applications, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support researchers, scientists, and drug development professionals.
Core Applications and Physicochemical Properties
This compound is a highly reactive compound, sensitive to both air and moisture, necessitating handling under inert atmospheric conditions such as nitrogen or argon.[2] It is typically supplied as a solution in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). The steric hindrance afforded by the tert-butyl group is a defining feature, often directing the course of chemical reactions towards specific outcomes, such as favoring deprotonation over nucleophilic addition in certain contexts.[3]
| Property | Value | Citations |
| CAS Number | 677-22-5 | [2] |
| Molecular Formula | C₄H₉ClMg | [2] |
| Appearance | Colorless to light yellow/brown liquid or solid | [2] |
| Solubility | Soluble in non-polar organic solvents (e.g., THF, Et₂O) | [2] |
| Reactivity | Highly reactive with water, moisture, and air | [2] |
Application 1: Nucleophilic Introduction of the Tert-Butyl Group
A primary function of this compound is to act as a nucleophile, delivering a tert-butyl anion equivalent to an electrophilic center. This is a fundamental strategy for creating all-carbon quaternary centers, a common motif in complex organic molecules.
Synthesis of Tert-Butyldimethylsilyl Chloride (TBDMSCl)
A key industrial application is the synthesis of tert-butyldimethylsilyl chloride (TBDMSCl), a widely used silylating agent for the protection of alcohols.[5] The reaction proceeds by the nucleophilic attack of the Grignard reagent on dimethyldichlorosilane.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Citations |
| CuCN | Tetrahydrofuran | 60 | 4 | 74.2 | 99.3 | [5] |
Materials:
-
This compound solution
-
Dimethyldichlorosilane
-
Cuprous cyanide (CuCN)
-
Tetrahydrofuran (THF), anhydrous
-
Heptane
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, condenser, dropping funnel)
Procedure:
-
To a 125 mL three-neck flask fitted with a condenser and operating under an argon atmosphere, add 15 mL of anhydrous THF.
-
To this solution, add cuprous cyanide (CuCN) as the catalyst.
-
Add 6.04 g (0.0468 moles) of dimethyldichlorosilane to the mixture.
-
Maintain the mixture at 25°C and add 30 mL of a 19 wt% solution of this compound in THF (0.0468 moles) dropwise over 20 minutes.
-
After the addition is complete, heat the reaction mixture to 60°C for 4 hours.
-
Cool the reaction mixture to 25°C and add 25 mL of heptane.
-
The precipitated solid magnesium chloride is removed by filtration.
-
The resulting solution contains tert-butyldimethylsilyl chloride. The reported yield based on a similar procedure is 74.2% with a purity of 99.3%.[5]
Application 2: Cross-Coupling Reactions
This compound is a valuable coupling partner in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, for the formation of carbon-carbon bonds between sp³ and sp² centers.
Nickel-Catalyzed Kumada Coupling
This reaction enables the synthesis of aryl-substituted quaternary centers by coupling this compound with aryl bromides or triflates. The choice of catalyst and reaction conditions is critical to minimize isomerization byproducts.
| Aryl Halide Substrate | Catalyst | Ligand | Temperature (°C) | Yield (%) | tBu:isoBu Ratio | Citations |
| 4-Bromoanisole | NiCl₂·1.5H₂O | IPr | -10 | 90 | 40:1 | |
| 4-Bromobiphenyl | NiCl₂·1.5H₂O | IPr | -10 | 85 | >30:1 | |
| Methyl 4-bromobenzoate | NiCl₂·1.5H₂O | IPr | -10 | 75 | >30:1 | |
| IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene |
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound (1.0 M solution in THF)
-
NiCl₂·1.5H₂O
-
IPr (NHC ligand)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add NiCl₂·1.5H₂O (0.025 mmol) and IPr (0.030 mmol) to an oven-dried vial.
-
Add 1.0 mL of anhydrous THF and stir for 5 minutes.
-
Add the aryl bromide (0.5 mmol) to the catalyst mixture.
-
Cool the vial to -10°C.
-
Slowly add this compound (1.0 mL, 1.0 mmol, 1.0 M in THF) to the reaction mixture.
-
Stir the reaction at -10°C and monitor by GC or TLC for completion (typically 12-24 hours).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. For 4-bromoanisole, the yield of 4-tert-butylanisole (B1294814) is reported to be 90%.
Application 3: Sterically Hindered Base
The significant steric bulk of the tert-butyl group often prevents this compound from acting as a nucleophile, allowing it to function as a highly effective, strong, non-nucleophilic base. It is particularly useful for the deprotonation of acidic C-H bonds, such as those alpha to a carbonyl group, to form enolates.
Deprotonation of Ketones for Silyl (B83357) Enol Ether Formation
Di-tert-butylmagnesium, which can be generated in situ from this compound, is an excellent reagent for the deprotonation of ketones to form magnesium enolates. These can then be trapped with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) to yield silyl enol ethers, which are versatile intermediates in organic synthesis.[6][7]
| Ketone Substrate | Base System | Trapping Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Citations |
| Cyclohexanone (B45756) | t-Bu₂Mg / LiCl | TMSCl | 0 | 1 | 95-99 (conversion) | [6] |
| 4-tert-Butylcyclohexanone | t-Bu₂Mg / LiCl | TMSCl | 0 | 1 | 95-99 (conversion) | [6] |
| 1,4-Dioxaspiro[4.5]decan-8-one | t-Bu₂Mg / LiCl | TMSCl | 0 | 1 | 70 (isolated) | [6] |
Materials:
-
Di-tert-butylmagnesium (t-Bu₂Mg, 0.5 M solution in THF) or prepared in situ
-
Lithium chloride (LiCl), anhydrous
-
Ketone (e.g., cyclohexanone)
-
Trimethylsilyl chloride (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Flame-dry a Schlenk tube containing LiCl (1 mmol, 42.5 mg) under vacuum and backfill with nitrogen.
-
Add THF (9 mL) and a 0.5 M solution of t-Bu₂Mg in THF (1 mL, 0.5 mmol). Stir for 15 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Add TMSCl (1 mmol, 0.13 mL) and stir for 5 minutes.
-
Add a solution of cyclohexanone (1 mmol, 98 mg) in THF (2 mL) over 1 hour using a syringe pump.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with Et₂O (3 x 25 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The conversion to the corresponding silyl enol ether can be determined by GC analysis, with reported conversions typically exceeding 95%.[6]
Application in Pharmaceutical Synthesis
The unique properties of this compound make it a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Its ability to introduce sterically bulky groups can modulate the pharmacological properties of a molecule, while its basicity can be harnessed for selective transformations on complex scaffolds.
Intermediate for the Fungicide Trifloxystrobin
Meta-trifluoromethylacetophenone (TFMAP) is a key intermediate in the synthesis of the fungicide trifloxystrobin.[1] While multiple Grignard reagents can be used for its synthesis from a suitable m-trifluoromethylphenyl electrophile, the use of a sterically hindered Grignard like this compound is cited as a viable option in the patent literature for a related Grignardization step.[1] The general transformation involves the reaction of a Grignard reagent with a compound to form an intermediate which is then acetylated.[1]
This compound is a multifaceted reagent with significant applications in organic and medicinal chemistry. Its dual nature as a powerful nucleophile for creating sterically encumbered centers and as a selective, non-nucleophilic base makes it an indispensable tool for synthetic chemists. The detailed protocols and quantitative data provided herein serve as a practical resource for researchers aiming to leverage the unique reactivity of this Grignard reagent in their synthetic endeavors, from small-scale laboratory research to process development in the pharmaceutical industry. Proper handling under inert conditions is paramount to ensure safe and successful outcomes.
References
- 1. guidechem.com [guidechem.com]
- 2. CAS 677-22-5: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis Mechanism of tert-Butylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-Butylmagnesium chloride, a pivotal Grignard reagent in organic chemistry and pharmaceutical development. The document delves into the intricate reaction mechanism, detailing the single electron transfer (SET) pathway, the role of the magnesium surface, and the influence of various experimental parameters. Detailed experimental protocols, quantitative data on yields, and a discussion of side reactions are presented to offer a complete operational understanding. Visual representations of the reaction mechanism and experimental workflows are provided through Graphviz diagrams to facilitate a deeper comprehension of the process.
Introduction
This compound ((CH₃)₃CMgCl) is a sterically hindered Grignard reagent of significant utility in organic synthesis. Its bulky tert-butyl group allows for highly selective nucleophilic additions and plays a crucial role in the formation of complex molecules, including active pharmaceutical ingredients (APIs). The synthesis of this reagent, while conceptually straightforward, involves a complex heterogeneous reaction with a mechanism that has been the subject of considerable research. A thorough understanding of this mechanism is paramount for optimizing reaction conditions, maximizing yields, and ensuring process safety and scalability.
This guide aims to provide a detailed technical examination of the synthesis of this compound, with a focus on its core mechanism. It is intended for researchers, scientists, and drug development professionals who utilize or are looking to implement this versatile reagent in their synthetic endeavors.
The Core Synthesis Mechanism
The formation of this compound from tert-butyl chloride and magnesium metal is a classic example of a Grignard reaction. The mechanism is widely accepted to proceed through a radical pathway initiated by a single electron transfer (SET) from the surface of the magnesium metal to the tert-butyl chloride molecule.[1][2][3]
The key steps of the mechanism are as follows:
-
Diffusion and Adsorption: The tert-butyl chloride molecule diffuses from the bulk solvent to the surface of the magnesium metal and adsorbs onto an active site.
-
Single Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding σ* orbital of the C-Cl bond in tert-butyl chloride. This is often considered the rate-determining step.[3]
-
Formation of a Radical Anion Intermediate: The electron transfer results in the formation of a transient tert-butyl chloride radical anion, [ (CH₃)₃C-Cl ]•⁻.
-
Dissociation: The radical anion is unstable and rapidly dissociates into a tert-butyl radical ((CH₃)₃C•) and a chloride anion (Cl⁻), both of which remain adsorbed on the magnesium surface.
-
Reaction with the Magnesium Surface: The tert-butyl radical reacts with the magnesium surface, which now bears the chloride anion, to form the final this compound product.
The overall reaction can be summarized as: (CH₃)₃CCl + Mg → (CH₃)₃CMgCl
The Crucial Role of the Magnesium Surface
The reaction is heterogeneous, and the nature of the magnesium surface is critical for its success. The magnesium is typically covered by a passivating layer of magnesium oxide (MgO), which must be disrupted or removed for the reaction to initiate.[4] Initiation is believed to occur at specific active sites on the magnesium surface, such as crystal defects or edges.[5]
Various methods are employed to activate the magnesium surface, thereby increasing the number of active sites and facilitating the initial electron transfer. Common activation techniques include:
-
Mechanical Activation: Crushing or grinding the magnesium turnings to expose a fresh, unoxidized surface.
-
Chemical Activation: Using activators such as iodine (I₂), 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent. These agents react with the MgO layer and the underlying magnesium to create a more reactive surface.
-
Use of Highly Reactive Magnesium: Employing commercially available, highly reactive forms of magnesium, such as Rieke magnesium.[6]
Influence of Solvent
Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are essential for the successful synthesis of Grignard reagents.[3] They play a multifaceted role:
-
Solvation of the Grignard Reagent: The lone pairs of electrons on the oxygen atoms of the ether molecules coordinate with the magnesium atom of the Grignard reagent, forming a stable complex. This solvation is crucial for keeping the reagent in solution and maintaining its reactivity.
-
Influence on the Schlenk Equilibrium: In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). The position of this equilibrium is influenced by the solvent, which in turn can affect the reactivity of the reagent.
2 RMgX ⇌ R₂Mg + MgX₂
Quantitative Data
The yield of this compound is influenced by several factors, including the form of magnesium used, the rate of addition of the alkyl halide, and the reaction temperature.
| Factor | Condition | Reported Yield (%) | Reference |
| Form of Magnesium | Ordinary Magnesium Turnings | 61-63 | [7] |
| 200-mesh Magnesium Powder | 69-70 | [7] | |
| Rate of Addition | Slow (6-8 hours) | Higher | [7] |
| Fast | Lower | [7] | |
| Solvent | Diethyl Ether | 62 | [8] |
| Tetrahydrofuran (THF) | Generally good yields, often preferred for hindered halides | [9] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, adapted from established literature.
Synthesis of this compound in Diethyl Ether
Source: Adapted from Organic Syntheses.[7]
Materials:
-
Magnesium turnings (or powder)
-
Anhydrous diethyl ether
-
tert-Butyl chloride
-
Iodine (crystal)
Apparatus:
-
A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. All glassware must be thoroughly dried.
-
Nitrogen or argon inlet for maintaining an inert atmosphere.
Procedure:
-
Place 61 g (2.5 gram-atoms) of magnesium turnings in the reaction flask.
-
Cover the magnesium with 200 mL of anhydrous diethyl ether.
-
Add a small crystal of iodine to the flask to initiate the reaction.
-
Add approximately 5 mL of tert-butyl chloride to the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of turbidity.
-
Once the reaction has started, slowly add a solution of 227 g (2.5 moles) of tert-butyl chloride in 1100 mL of anhydrous diethyl ether from the dropping funnel over a period of 6 to 8 hours. Maintain a gentle reflux throughout the addition.
-
After the addition is complete, continue stirring for an additional 30-60 minutes until the reaction subsides.
-
The resulting greyish solution of this compound is ready for use or can be standardized by titration.
Considerations for Scale-up
For larger-scale synthesis, careful control of the reaction exotherm is critical. The slow addition of the tert-butyl chloride solution and efficient cooling are essential to prevent a runaway reaction. The use of a jacketed reactor with precise temperature control is highly recommended.
Mandatory Visualizations
Reaction Mechanism Pathway
References
- 1. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 2. rsc.org [rsc.org]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. benchchem.com [benchchem.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Navigating Complex Syntheses: A Technical Guide to tert-Butylmagnesium Chloride
FOR IMMEDIATE RELEASE
A comprehensive technical guide on tert-Butylmagnesium chloride (CAS Number 677-22-5), a pivotal Grignard reagent in organic synthesis, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its diverse applications.
Core Chemical and Physical Properties
This compound, with the chemical formula C₄H₉ClMg and a molecular weight of 116.87 g/mol , is a highly reactive organomagnesium compound.[1][2] It is commercially available as a solution, typically in tetrahydrofuran (B95107) (THF) or diethyl ether (DEE).[3][4] Due to its high reactivity with water and air, it must be handled under an inert atmosphere.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 677-22-5 | [1] |
| Molecular Formula | C₄H₉ClMg | [1][2] |
| Molecular Weight | 116.87 g/mol | [1][2] |
| Appearance | Colorless to light yellow or brown liquid | [3] |
| Density (1.0 M in THF) | 0.931 g/mL at 25 °C | [4] |
| Density (2.0 M in DEE) | 0.828 g/mL at 25 °C | |
| Boiling Point | Solvent-dependent | |
| Flash Point | Solvent-dependent | |
| Solubility | Soluble in non-polar organic solvents | [3] |
Synthesis and Handling
The synthesis of this compound involves the reaction of tert-butyl chloride with magnesium metal in an anhydrous ether solvent. Careful control of reaction conditions is crucial to prevent side reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
tert-Butyl chloride (t-BuCl)
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is thoroughly dried and flushed with an inert gas.
-
Magnesium turnings are placed in the flask and covered with anhydrous diethyl ether.
-
A small crystal of iodine is added to the flask to activate the magnesium surface.
-
A small amount of tert-butyl chloride is added to initiate the reaction, which is indicated by the disappearance of the iodine color and a slight warming of the mixture.[5]
-
Once the reaction has started, a solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the addition funnel while stirring. The reaction is exothermic and may require external cooling to maintain a gentle reflux.[6]
-
After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting greyish solution is the this compound reagent.[5]
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent with a wide range of applications in organic synthesis, primarily owing to the nucleophilic and basic nature of the tert-butyl group.
Grignard Reactions with Carbonyl Compounds
Like other Grignard reagents, this compound reacts with carbonyl compounds to form alcohols.[7] The bulky tert-butyl group often influences the stereochemical outcome of these reactions.
-
Reaction with Aldehydes and Ketones: Addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively.[7] However, with sterically hindered ketones, reduction of the carbonyl group to an alcohol can be a significant side reaction.[8]
-
Reaction with Esters: The reaction with esters proceeds via a double addition to yield tertiary alcohols where two of the alkyl groups are tert-butyl.[7]
Use as a Non-Nucleophilic Base
The steric hindrance of the tert-butyl group makes this compound a strong, non-nucleophilic base.[1] This property is exploited in deprotonation reactions where the addition of the nucleophile is undesirable.
Cross-Coupling Reactions
This compound participates in various transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds.[2] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[9]
Experimental Protocol: Carbonation to form Trimethylacetic Acid
This protocol demonstrates the nucleophilic character of this compound in a reaction with carbon dioxide.[6]
Materials:
-
This compound solution in diethyl ether
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Hydrochloric acid (aqueous solution)
-
Separatory funnel
Procedure:
-
A freshly prepared solution of this compound in anhydrous diethyl ether is cooled in an ice bath.
-
Crushed dry ice is slowly added to the stirred Grignard solution. A vigorous reaction occurs.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature.
-
The mixture is then hydrolyzed by the slow addition of aqueous hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield trimethylacetic acid.[6]
Applications in Drug Development
The unique reactivity of this compound makes it a valuable tool in the synthesis of pharmaceutical intermediates and APIs.[9][10] Its ability to introduce the bulky tert-butyl group is crucial for modulating the pharmacological properties of drug candidates. Furthermore, its role in forming complex carbon skeletons through Grignard and cross-coupling reactions is integral to the construction of many modern pharmaceuticals.[9] For instance, it has been used in the synthesis of intermediates for antifungal drugs and other complex therapeutic agents.[11]
Safety and Handling
This compound is a hazardous substance that is highly flammable and reacts violently with water.[3] It can cause severe skin burns and eye damage. All handling must be conducted in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, must be worn.[12]
This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, researchers should consult the primary literature and relevant safety data sheets.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 677-22-5 [chemicalbook.com]
- 3. CAS 677-22-5: this compound | CymitQuimica [cymitquimica.com]
- 4. tert-ブチルマグネシウムクロリド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Studies on Mechanism of the Reactions of Substituted Alkyl Phenyl Ketones with t-Butylmagnesium Chloride [cjcu.jlu.edu.cn]
- 9. nbinno.com [nbinno.com]
- 10. chembk.com [chembk.com]
- 11. guidechem.com [guidechem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
The Intricate Structure of tert-Butylmagnesium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butylmagnesium chloride, a Grignard reagent of significant utility in organic synthesis, presents a fascinating case study in structural chemistry. Its reactivity and selectivity are intrinsically linked to its molecular structure, which is not a simple monomeric species but rather a complex and dynamic equilibrium of various aggregated and solvated forms. This technical guide provides an in-depth analysis of the structure of this compound in both the solid state and in solution, supported by quantitative data, detailed experimental protocols, and visualizations of the key structural concepts.
Introduction
Grignard reagents, with the general formula RMgX, are cornerstones of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1] this compound ((CH₃)₃CMgCl or tBuMgCl) is a particularly important member of this class, valued for its role in introducing the sterically demanding tert-butyl group and as a strong, non-nucleophilic base.[2] A comprehensive understanding of its structure is paramount for optimizing reaction conditions and predicting outcomes in complex synthetic pathways. This guide delves into the structural nuances of tBuMgCl, moving beyond the simplistic RMgX representation to explore its existence within the dynamic Schlenk equilibrium and its tendency to form complex aggregates.
The Schlenk Equilibrium: A Dynamic Coexistence
In ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), this compound does not exist as a single species. Instead, it is part of a complex set of equilibria known as the Schlenk equilibrium.[3] This equilibrium involves the redistribution of alkyl and halide groups around the magnesium center, leading to the coexistence of the primary Grignard reagent (tBuMgCl), di-tert-butylmagnesium (tBu₂Mg), and magnesium chloride (MgCl₂).
The position of this equilibrium is significantly influenced by factors such as the solvent, concentration, and temperature. In THF, which is a stronger Lewis base than diethyl ether, the equilibrium tends to favor the formation of the solvated monomeric Grignard reagent.
Solid-State Structure: An Open-Cube Cluster
While often handled as a solution, the solid-state structure of a species derived from a diethyl ether solution of this compound has been elucidated by single-crystal X-ray diffraction. The determined structure is a complex open-cube cluster with the formula [tBuMgCl]₂[MgCl₂(Et₂O)₂]₂.[4][5] This structure highlights the strong tendency of Grignard reagents to form halide-bridged aggregates.
Crystallographic Data
The crystal structure of di-μ₃-chlorido-tetra-μ₂-chlorido-tetrakis(diethyl ether-κO)bis(1,1-dimethylethyl)tetramagnesium reveals a complex arrangement of magnesium, chlorine, tert-butyl groups, and coordinating diethyl ether molecules.[5] The core of the structure is an Mg₄Cl₆ open-cube.
| Parameter | Description |
| Chemical Formula | C₂₄H₅₈Cl₆Mg₄O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.353(1) |
| b (Å) | 17.587(2) |
| c (Å) | 11.776(1) |
| β (°) | 108.43(1) |
| Volume (ų) | 2032.5(4) |
| Z | 2 |
| Temperature (K) | 150 |
Note: The complete crystallographic data, including atomic coordinates and a full list of bond lengths and angles, can be found in the original publication by Metzler et al. (2023).
Key Structural Features
-
Coordination Environments: The structure contains two distinct magnesium environments. Two magnesium atoms are four-coordinate with a distorted tetrahedral geometry, bonded to a tert-butyl group and three bridging chloride ions. The other two magnesium atoms are six-coordinate with a distorted octahedral geometry, bonded to four bridging chloride ions and two diethyl ether molecules.[5]
-
Bridging Chlorides: The chloride ions play a crucial role in holding the cluster together, acting as bridging ligands between the magnesium centers.
-
Solvent Coordination: Diethyl ether molecules are coordinated to the six-coordinate magnesium atoms, satisfying their coordination spheres.
Structure in Solution: A Complex and Dynamic Picture
The structure of this compound in solution is even more complex than in the solid state due to the dynamic nature of the Schlenk equilibrium and the influence of the solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these solution-state structures.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound in deuterated THF (THF-d₈) are complex and show multiple species in equilibrium.[6] The exact chemical shifts can vary with concentration and temperature.
| Nucleus | Species | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | tBu-Mg species | 1.0 - 1.5 | The signals for the tert-butyl protons of the different magnesium species (tBuMgCl, tBu₂Mg) are often broad and may overlap, reflecting the dynamic exchange between them. |
| ¹³C | tBu-Mg (quaternary C) | 20 - 30 | The quaternary carbon signal is typically weak. Multiple signals may be observed corresponding to the different species in the Schlenk equilibrium. |
| ¹³C | tBu-Mg (methyl C) | 30 - 40 | The methyl carbons of the tert-butyl group also show multiple, often broad, signals due to the presence of different species and exchange processes. The spectrum is noted to be highly complex.[6] |
Aggregation in Solution
In addition to the Schlenk equilibrium, this compound can form various aggregates in solution, such as dimers and higher oligomers. The nature and extent of aggregation depend on the solvent and concentration. In less coordinating solvents like diethyl ether, dimeric structures with bridging chlorides are more prevalent. In strongly coordinating solvents like THF, monomeric, solvent-coordinated species are more favored, but aggregation can still occur, especially at higher concentrations.
Experimental Protocols
Synthesis and Crystallization of [tBuMgCl]₂[MgCl₂(Et₂O)₂]₂[4]
Caution: Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques and anhydrous solvents.
-
Apparatus: A Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under vacuum.
-
Reagents: Magnesium turnings (1.2 equivalents) are placed in the Schlenk flask and dried by heating under vacuum. Anhydrous diethyl ether is added to cover the magnesium. A solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel.
-
Initiation: A small amount of the tert-butyl chloride solution is added to the magnesium suspension. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
-
Grignard Formation: The remaining tert-butyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.
-
Crystallization: The resulting Grignard solution is separated from any unreacted magnesium via cannula transfer to a clean Schlenk flask. The solution is then slowly concentrated under reduced pressure at room temperature. Colorless crystals of [tBuMgCl]₂[MgCl₂(Et₂O)₂]₂ will form over time.
Single-Crystal X-ray Diffraction of Air-Sensitive Organometallics[7][8]
-
Crystal Mounting: Under an inert atmosphere (e.g., in a glovebox), a suitable crystal is selected and coated with a cryoprotectant oil (e.g., perfluoropolyether oil). The crystal is then mounted on a cryoloop.
-
Data Collection: The mounted crystal is quickly transferred to the goniometer head of the diffractometer, which is under a cold stream of nitrogen gas (typically 100-150 K). The low temperature minimizes thermal motion and protects the crystal from decomposition.
-
Instrumentation: A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.
-
Data Processing: A full sphere of diffraction data is collected by rotating the crystal. The raw data is then processed (integrated, scaled, and corrected for absorption) to generate a reflection file.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopic Analysis of Schlenk Equilibrium
-
Sample Preparation: All sample manipulations must be performed under an inert atmosphere. A solution of this compound of a known concentration is prepared in an appropriate deuterated solvent (e.g., THF-d₈) in an NMR tube fitted with a J. Young valve or a sealed NMR tube.
-
Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C{¹H} spectra.
-
Data Acquisition: Spectra are acquired at various temperatures to study the dynamics of the equilibrium. 2D NMR techniques, such as DOSY (Diffusion-Ordered Spectroscopy), can be employed to differentiate between species of different sizes (monomers, dimers, etc.).[7]
-
Data Analysis: The integrals of the signals corresponding to the different species (tBuMgCl, tBu₂Mg) can be used to estimate their relative concentrations and calculate the equilibrium constant for the Schlenk equilibrium under the specific experimental conditions.
Conclusion
The structure of this compound is far from a simple monomeric species. In the solid state, it forms a complex, halide-bridged open-cube cluster, a testament to the strong driving force for aggregation. In solution, it exists as a dynamic equilibrium of multiple species, including the monomer, dimer, higher oligomers, and the disproportionation products of the Schlenk equilibrium. A thorough understanding of this complex structural landscape, facilitated by techniques such as single-crystal X-ray diffraction and NMR spectroscopy, is crucial for the rational application of this versatile reagent in modern organic synthesis and drug development. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate the structure and reactivity of this and other Grignard reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. rigaku.com [rigaku.com]
- 3. Constitution of Grignard reagent RMgCl in tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of [tBuMgCl]2[MgCl2(Et2O)2]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of [ t BuMgCl]2[MgCl2(Et2O)2]2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposing the hidden complexity of stoichiometric and catalytic metathesis reactions by elucidation of Mg-Zn hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Powerful Reagent: The Discovery and History of tert-Butylmagnesium Chloride
A cornerstone of modern organic synthesis, tert-Butylmagnesium chloride, a prominent member of the Grignard reagent family, has a rich history rooted in the groundbreaking work of Victor Grignard and further refined by the meticulous investigations of pioneering chemists. This in-depth technical guide explores the discovery and historical development of this indispensable reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, key experimental protocols, and early applications.
The Dawn of Organomagnesium Chemistry: Victor Grignard's Nobel-Winning Discovery
The story of this compound begins with the broader discovery of organomagnesium halides, a class of compounds that revolutionized organic chemistry. In 1900, the French chemist Victor Grignard, working under the guidance of his doctoral advisor Philippe Barbier, reported a novel method for forming carbon-carbon bonds.[1][2] Barbier had previously conducted reactions where a carbonyl compound, an alkyl halide, and magnesium were mixed in a single pot, a procedure now known as the Barbier reaction.[3] However, the yields were often low and the results inconsistent.
Grignard's pivotal innovation was a two-step process. He first prepared the organomagnesium reagent by reacting an organic halide with magnesium metal in anhydrous ether.[1][4] This pre-formed "Grignard reagent" was then added to the carbonyl compound in a separate step, leading to significantly higher and more reproducible yields.[4] This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a robust and versatile tool for the synthesis of a vast array of organic molecules.[1][5][6]
The Emergence of a Bulky Nucleophile: The Synthesis of this compound
While the exact first synthesis of this compound is not definitively documented in a single landmark publication, its development can be traced through the extensive work on Grignard reagents in the early to mid-20th century. The preparation of Grignard reagents from sterically hindered alkyl halides, such as tert-butyl chloride, presented a greater challenge than their primary and secondary alkyl counterparts.
Key figures in American organometallic chemistry, such as Henry Gilman and Frank C. Whitmore, made significant contributions to the understanding and application of Grignard reagents, including those derived from tertiary alkyl halides.[1][4][5][7] Whitmore, in particular, is noted for his work on carbocation rearrangements, a field closely related to the behavior of sterically hindered organometallic compounds.[7][8][9][10] A modified procedure for preparing this compound is attributed to Whitmore and Houk, indicating their involvement in optimizing its synthesis.[11]
The reliable preparation of this compound was a significant advancement, providing chemists with a potent, sterically demanding nucleophile and a strong base for a variety of synthetic transformations.
Experimental Protocols: A Window into Historical Synthesis
The following detailed experimental protocol for the preparation of this compound is adapted from a well-established procedure published in Organic Syntheses, a testament to the early standardization of its synthesis.
Preparation of this compound
This procedure describes the preparation of this compound from tert-butyl chloride and magnesium turnings in diethyl ether.
Reaction:
(CH₃)₃CCl + Mg → (CH₃)₃CMgCl
Table 1: Reactants and Molar Equivalents
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Equivalent |
| Magnesium (turnings) | 24.31 | 61 | 2.5 | 1.0 |
| tert-Butyl chloride | 92.57 | 227 | 2.5 | 1.0 |
| Anhydrous diethyl ether | 74.12 | ~1300 cc | - | - |
| Iodine | 253.81 | a few crystals | - | - |
Procedure:
-
A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a mercury seal, a 500-cc. separatory funnel, and an efficient reflux condenser.
-
61 g (2.5 gram atoms) of magnesium turnings are placed in the flask and covered with 200 cc. of anhydrous ether.
-
Approximately 5 cc. of pure tert-butyl chloride containing a crystal or two of iodine is added to initiate the reaction.
-
Stirring is commenced, and a solution of 227 g (2.5 moles) of pure tert-butyl chloride in 1100 cc. of anhydrous ether is added dropwise from the separatory funnel over a period of six to eight hours.
-
The reaction mixture is stirred continuously throughout the addition. The reaction is typically gentle and does not require external cooling if the addition rate is controlled.
-
After the addition is complete, the reaction mixture is stirred for an additional hour to ensure completion. The resulting solution of this compound is typically grayish and may contain some unreacted magnesium.
Note: The success of the Grignard reaction is highly dependent on the use of anhydrous solvents and the exclusion of atmospheric moisture and oxygen.
Early Applications: Harnessing the Power of a Bulky Grignard Reagent
The availability of this compound opened up new avenues in organic synthesis. Its primary utility stems from its dual nature as a strong, non-nucleophilic base and a bulky nucleophile. Some of the early applications include:
-
Synthesis of Highly Branched Alkanes: The reaction of this compound with alkyl halides can lead to the formation of sterically congested hydrocarbons.
-
Enolization of Ketones: As a strong, sterically hindered base, it is effective in deprotonating ketones to form enolates, which are key intermediates in many carbon-carbon bond-forming reactions.
-
Addition to Carbonyl Compounds: While its steric bulk can hinder reactions with highly substituted ketones, it readily adds to aldehydes and less hindered ketones to produce tertiary alcohols.
-
Metal-Halogen Exchange Reactions: It can be used in the preparation of other organometallic reagents through metal-halogen exchange.
Logical Progression of Discovery
The development of this compound followed a logical progression from the initial discovery of Grignard reagents.
Caption: From Barbier's initial findings to the optimized synthesis of this compound.
The journey from Victor Grignard's foundational discovery to the routine laboratory use of this compound exemplifies the collaborative and incremental nature of scientific progress. The development of this powerful reagent has provided chemists with an invaluable tool, enabling the synthesis of complex molecules that are crucial in fields ranging from materials science to pharmaceuticals. Its history serves as a testament to the enduring legacy of fundamental discoveries in organic chemistry.
References
- 1. Iowa State University - Henry Gilman [historicexhibits.lib.iastate.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. tert-Butylmagnesiumchlorid – Wikipedia [de.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Henry Gilman - Wikipedia [en.wikipedia.org]
- 7. Frank C. Whitmore - Wikipedia [en.wikipedia.org]
- 8. Frank_C._Whitmore [chemeurope.com]
- 9. Whitmore: Frank C. Whitmore | Materials Research Institute [mri.psu.edu]
- 10. onwardstate.com [onwardstate.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Sterically Hindered Grignard Reagents for Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents (RMgX) are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] Their utility is foundational in academic research and industrial applications, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). However, the reactivity of Grignard reagents can be significantly influenced by steric hindrance, both in the reagent itself and in the electrophilic substrate. This guide provides a comprehensive overview of sterically hindered Grignard reagents, detailing their unique reactivity, preparation, and applications, with a focus on providing actionable data and protocols for laboratory use.
When bulky alkyl or aryl groups are present on the carbon atom bound to magnesium, the reagent is termed "sterically hindered."[3] This steric bulk impedes the typical nucleophilic addition to carbonyl compounds.[3][4] Instead, alternative reaction pathways, such as reduction and enolization, become prominent.[5][6] Understanding and controlling these competing reactions is crucial for the strategic application of these powerful reagents in modern organic synthesis and drug development.
The Dichotomy of Reactivity: Nucleophilic Addition, Reduction, Enolization, and Single Electron Transfer (SET)
The reaction of a Grignard reagent with a ketone is a classic method for the synthesis of tertiary alcohols.[7][8] However, when either the Grignard reagent or the ketone possesses significant steric bulk, the outcome can deviate from the expected nucleophilic addition. The primary competing pathways are reduction and enolization.[5][6] Furthermore, for certain sterically hindered substrates, a single electron transfer (SET) mechanism may operate.[5][9][10]
1. Nucleophilic Addition: The canonical pathway where the Grignard reagent's nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and, after acidic workup, an alcohol.[11][12]
2. Reduction: When the Grignard reagent has a β-hydrogen, it can act as a reducing agent, delivering a hydride to the carbonyl carbon via a cyclic six-membered transition state. This results in the formation of a secondary alcohol from a ketone.[5]
3. Enolization: A sterically hindered Grignard reagent can function as a strong base, abstracting an α-proton from the ketone to form an enolate. Upon workup, the starting ketone is regenerated.[5][6]
4. Single Electron Transfer (SET): In some cases, particularly with sterically hindered substrates, the reaction may proceed through a single electron transfer from the Grignard reagent to the ketone, forming a ketyl radical anion and a radical cation of the Grignard reagent.[5][9][10]
The interplay between these pathways is dictated by the steric demands of both the Grignard reagent and the substrate, the reaction temperature, and the solvent.
Data Presentation: A Comparative Analysis of Reaction Outcomes
The following tables summarize the quantitative outcomes of reactions involving sterically hindered Grignard reagents with various ketones, highlighting the competition between nucleophilic addition, reduction, and enolization.
Table 1: Reaction of tert-Butylmagnesium Chloride with Various Ketones
| Ketone | Product(s) | Yield (%) | Reaction Conditions | Reference |
| Acetone | tert-Butyldimethylcarbinol | ~90 | Diethyl ether, reflux | [13] |
| Diisopropyl ketone | Diisopropylcarbinol (Reduction) | Major Product | Diethyl ether | |
| Benzophenone | 1,1,2,2-Tetraphenylethane-1,2-diol (from SET) | Not specified | Diethyl ether | [5] |
| 2-Methylbenzophenone | 2-Methylbenzhydrol (Reduction) | Not specified | Diethyl ether | [5] |
Table 2: Comparative Reactivity of Grignard Reagents with Diisopropyl Ketone
| Grignard Reagent | Major Product | Pathway | Reference |
| Methylmagnesium bromide | 2,3,4-Trimethyl-3-pentanol | Addition | |
| Isopropylmagnesium bromide | Diisopropylcarbinol | Reduction | |
| This compound | Diisopropylcarbinol | Reduction |
Mandatory Visualizations: Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for the preparation of Grignard reagents.
Experimental Protocols
The successful preparation and use of Grignard reagents, particularly sterically hindered ones, requires strict adherence to anhydrous conditions as they are highly sensitive to moisture.[14][15] All glassware must be thoroughly dried, and anhydrous solvents must be used.
Protocol 1: Preparation of this compound
This protocol is adapted from a procedure in Organic Syntheses.[13]
Materials:
-
Magnesium turnings or powder (2.5 g-atom)
-
Anhydrous diethyl ether (200 mL)
-
tert-Butyl chloride (pure, ~5 mL for initiation, total amount depends on scale)
-
Iodine crystal (optional, as initiator)
-
Three-necked round-bottomed flask (3 L)
-
Mechanical stirrer with mercury seal
-
Separatory funnel (500 mL)
-
Efficient reflux condenser
Procedure:
-
Assemble the flame-dried glassware as shown in Figure 3. Ensure the system is under a positive pressure of an inert gas like nitrogen or argon.
-
Place the magnesium (61 g, 2.5 g-atom) in the flask and cover it with 200 mL of anhydrous ether.
-
Add about 5 mL of pure tert-butyl chloride (and a crystal of iodine, if needed) to the dropping funnel and add it to the magnesium to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and/or gentle bubbling.
-
Once the reaction has started, add the remaining tert-butyl chloride, diluted with anhydrous ether, dropwise from the separatory funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete reaction.
-
The resulting gray, cloudy solution is the this compound Grignard reagent, which should be used immediately.
Protocol 2: Reaction of a Sterically Hindered Grignard Reagent with a Ketone
This is a general procedure that can be adapted for specific sterically hindered Grignard reagents and ketones.
Materials:
-
Freshly prepared Grignard reagent solution (e.g., this compound in diethyl ether)
-
Sterically hindered ketone (e.g., diisopropyl ketone)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid for workup
-
Dropping funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place a solution of the sterically hindered ketone dissolved in anhydrous ether or THF.
-
Cool the ketone solution in an ice-water bath.
-
Slowly add the Grignard reagent solution from the dropping funnel to the stirred ketone solution. The rate of addition should be controlled to maintain a gentle reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this may range from a few hours to overnight, depending on the reactivity of the substrates).
-
Workup: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and protonate the alkoxide.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can then be purified by distillation or chromatography, and the product distribution (addition vs. reduction) can be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]
Applications in Drug Development and Complex Molecule Synthesis
Despite the challenges posed by their altered reactivity, sterically hindered Grignard reagents are valuable tools in organic synthesis. Their strong basicity can be harnessed for selective deprotonations where other bases might fail. The reduction of ketones to secondary alcohols can be a desirable transformation, and understanding the factors that favor this pathway allows for its selective application.
In the pharmaceutical industry, Grignard reactions are key steps in the synthesis of numerous APIs. The ability to introduce bulky groups is crucial for modulating the pharmacological properties of drug candidates, such as their binding affinity to biological targets and their metabolic stability. By carefully selecting the Grignard reagent and the reaction conditions, chemists can control the outcome of the reaction to achieve the desired molecular architecture.
Conclusion
Sterically hindered Grignard reagents exhibit a fascinating and complex reactivity profile that deviates significantly from their less hindered counterparts. The competition between nucleophilic addition, reduction, and enolization presents both a challenge and an opportunity for synthetic chemists. By understanding the underlying mechanistic principles and having access to reliable quantitative data and experimental protocols, researchers, scientists, and drug development professionals can effectively harness the unique properties of these powerful reagents to construct complex molecular architectures and advance the frontiers of chemical synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone - ProQuest [proquest.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. byjus.com [byjus.com]
- 16. rsc.org [rsc.org]
- 17. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Physical and Chemical Characteristics of tert-Butylmagnesium Chloride (t-BuMgCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butylmagnesium chloride (t-BuMgCl) is a primary organomagnesium compound, widely recognized as a Grignard reagent.[1] Its utility in organic synthesis is extensive, primarily in the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of t-BuMgCl, detailed experimental protocols for its preparation and use, and an exploration of its reactivity. The information is intended to be a valuable resource for professionals in research, development, and pharmaceutical sciences.
Physical Characteristics
This compound is typically not an isolated, stable solid at room temperature. Instead, it is commercially available and most often utilized as a solution in ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). The appearance of these solutions can range from colorless to light yellow or even grey-brown, and they may contain a precipitate of magnesium salts.[1]
General Properties
A summary of the key physical identifiers for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉ClMg | [2] |
| Molecular Weight | 116.87 g/mol | [2] |
| CAS Number | 677-22-5 | [2] |
| IUPAC Name | magnesium;2-methylpropane;chloride | [2] |
| Synonyms | t-BuMgCl, tert-Butylchloromagnesium, Chloro(1,1-dimethylethyl)magnesium | [2] |
Solubility and Solution Properties
This compound is soluble in non-polar, aprotic solvents, with diethyl ether and tetrahydrofuran being the most common.[1] The properties of these solutions, such as density, are dependent on the concentration.
| Solvent | Concentration (M) | Density (g/mL at 25 °C) | Reference(s) |
| Tetrahydrofuran (THF) | 1.0 | 0.931 | [3] |
| Tetrahydrofuran (THF) | 1.7 | 0.931 | |
| Tetrahydrofuran (THF) | 2.0 | 0.931 | [4][5] |
| Diethyl ether (Et₂O) | 1.7 | 0.8 | |
| Diethyl ether (Et₂O) | 2.0 | 0.828 | [6] |
Storage of t-BuMgCl solutions, particularly at temperatures below 25°C, may lead to the formation of crystalline magnesium salts. This precipitate can often be redissolved by gently warming the container and occasional swirling.[3]
Chemical Characteristics and Reactivity
The Schlenk Equilibrium
In solution, Grignard reagents like t-BuMgCl exist in a complex equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.
The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. In ethereal solvents, the equilibrium generally favors the alkylmagnesium halide.
Reactivity as a Nucleophile and a Base
The carbon-magnesium bond in t-BuMgCl is highly polarized, rendering the tert-butyl group strongly nucleophilic and basic. This dual reactivity is the cornerstone of its utility in organic synthesis.
-
Nucleophilic Addition: As a potent nucleophile, t-BuMgCl readily adds to a wide range of electrophilic functional groups, most notably carbonyls (aldehydes, ketones, esters), to form new carbon-carbon bonds.[7]
-
Strong, Non-nucleophilic Base: Due to the steric hindrance of the tert-butyl group, t-BuMgCl can also act as a strong, non-nucleophilic base, capable of deprotonating acidic protons without significant competing nucleophilic attack.[8]
Air and Moisture Sensitivity
This compound is highly reactive with protic solvents, including water, alcohols, and even atmospheric moisture.[1] This reactivity leads to the protonation of the Grignard reagent, forming isobutane (B21531) and magnesium salts. Consequently, all reactions involving t-BuMgCl must be conducted under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single, sharp resonance is expected for the nine equivalent protons of the tert-butyl group. This signal would likely appear in the upfield region of the spectrum due to the shielding effect of the electropositive magnesium atom. In THF-d₈, the residual solvent peaks are typically observed at approximately 3.58 and 1.73 ppm.[9]
-
¹³C NMR: Two signals are anticipated for the tert-butyl group: one for the quaternary carbon directly bonded to magnesium and another for the three equivalent methyl carbons. The chemical shifts would also be influenced by the C-Mg bond. In THF-d₈, the solvent peaks are typically found at approximately 67.57 and 25.37 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum of a t-BuMgCl solution would be dominated by the vibrational modes of the solvent. Characteristic absorptions for the tert-butyl group, such as C-H stretching and bending frequencies, would be present but may be obscured by the solvent signals.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and a common application of this compound.
Preparation of this compound
This protocol is adapted from established literature procedures. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.
Materials:
-
Magnesium turnings
-
tert-Butyl chloride (t-BuCl)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, place the magnesium turnings.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Add a single crystal of iodine.
-
Prepare a solution of tert-butyl chloride in the anhydrous solvent and add it to the addition funnel.
-
Add a small portion of the t-BuCl solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grey solution, often accompanied by gentle refluxing.
-
Once the reaction has initiated, add the remaining t-BuCl solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting grey to brown solution is the this compound reagent.
Grignard Reaction with a Ketone
This protocol outlines a general procedure for the reaction of t-BuMgCl with a ketone to form a tertiary alcohol.
Materials:
-
This compound solution (prepared as above or commercially sourced)
-
Anhydrous diethyl ether or THF
-
Ketone (e.g., acetone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, place a solution of the ketone in the anhydrous solvent.
-
Cool the ketone solution in an ice bath.
-
Add the this compound solution dropwise to the stirred ketone solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an appropriate time to ensure completion.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol product.
-
Purify the product as necessary (e.g., by distillation or chromatography).
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Pyrophoric and Water-Reactive: t-BuMgCl solutions can be pyrophoric, especially at higher concentrations, and react violently with water, releasing flammable isobutane gas.[6]
-
Corrosive: It is corrosive and can cause severe skin and eye burns.
-
Handling: Always handle t-BuMgCl solutions in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, and appropriate gloves, must be worn.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and moisture.
Applications in Drug Development and Research
This compound is a versatile reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
-
Introduction of the tert-Butyl Group: The bulky tert-butyl group can be strategically introduced into a molecule to enhance its metabolic stability, modulate its lipophilicity, or influence its binding to a biological target.[7]
-
Synthesis of Chiral Intermediates: It is used in the preparation of important chiral intermediates, for example, in the synthesis of chiral phosphines.[10]
-
Cross-Coupling Reactions: t-BuMgCl is employed in various transition metal-catalyzed cross-coupling reactions to form C-C bonds.[11]
-
Preparation of Other Organometallic Reagents: It can be used in transmetalation reactions to generate other organometallic species.
Conclusion
This compound is a powerful and widely used Grignard reagent with a rich and complex chemistry. Its utility as both a strong nucleophile and a sterically hindered base makes it an invaluable tool in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding of these core characteristics to aid researchers and professionals in their synthetic endeavors.
References
- 1. CAS 677-22-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H9ClMg | CID 2724198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 1.0M tetrahydrofuran 677-22-5 [sigmaaldrich.com]
- 4. This compound solution, 2.0 M in THF - 677-22-5 - Manufacturers & Suppliers in India [ottokemi.com]
- 5. This compound solution, 2.0 M in THF 677-22-5 India [ottokemi.com]
- 6. 叔丁基氯化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. albemarle.com [albemarle.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | 677-22-5 [chemicalbook.com]
An In-depth Technical Guide to the Schlenk Equilibrium for Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Schlenk equilibrium, a fundamental concept in the chemistry of Grignard reagents. Understanding and controlling this equilibrium is critical for optimizing synthetic routes, ensuring reproducibility, and developing robust processes in pharmaceutical and chemical manufacturing.
The Core Concept: The Schlenk Equilibrium
The Schlenk equilibrium, first described by Wilhelm Schlenk, is a dynamic chemical equilibrium that occurs in solutions of Grignard reagents (RMgX).[1] It involves the disproportionation of the organomagnesium halide into a dialkyl- or diarylmagnesium species (MgR₂) and a magnesium halide salt (MgX₂).[1] The equilibrium can be represented by the following equation:
2 RMgX ⇌ MgR₂ + MgX₂ [1]
In solution, these species do not exist as simple monomers. They are typically solvated by ether molecules, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), and can form various dimers and higher oligomers.[1][2] This complex interplay of species significantly influences the reactivity and properties of the Grignard reagent.[3]
dot
Caption: The fundamental Schlenk equilibrium for Grignard reagents.
Quantitative Data: Equilibrium Constants and Thermodynamic Parameters
The position of the Schlenk equilibrium is highly dependent on the nature of the organic group (R), the halide (X), the solvent, and the temperature.[1] The equilibrium constant (K) provides a quantitative measure of the relative amounts of each species at equilibrium.
K = [MgR₂][MgX₂] / [RMgX]²
A summary of experimentally determined equilibrium constants and thermodynamic data is presented below.
| Grignard Reagent (RMgX) | Solvent | Temperature (°C) | Equilibrium Constant (K) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Phenylmagnesium Chloride (PhMgCl) | THF | Dilute | 1.66 | - | - | [4] |
| [3,5-D₂]Phenylmagnesium Bromide | THF | - | - | +13.3 | +56 | [5][6] |
| [3,5-D₂]Phenylmagnesium Bromide | 2-MeTHF | - | - | -10.6 | -21 | [6] |
| 2,6-Dimethylphenylmagnesium Bromide | THF | - | - | +8.0 | +56 | [6] |
| Cyclopentadienyl(triisopropylsilyl)magnesium Bromide Dimer | Diethyl Ether | - | - | -11.5 | +60 | [5][6] |
Note: A larger value of K indicates that the equilibrium favors the formation of the diorganomagnesium and magnesium halide species.
Factors Influencing the Schlenk Equilibrium
Several key factors dictate the position of the Schlenk equilibrium, and understanding their influence is crucial for controlling the reactivity of Grignard reagents.
dot
Caption: Key factors that influence the position of the Schlenk equilibrium.
Solvent Effects
The coordinating ability of the solvent plays a pivotal role.[7]
-
Tetrahydrofuran (THF): THF is a more polar and stronger Lewis base than diethyl ether. It effectively solvates the magnesium center, particularly the MgX₂ species, which drives the equilibrium to the right, favoring the formation of MgR₂ and MgX₂. In many cases, Grignard reagents in THF exist predominantly as monomers.[3]
-
Diethyl Ether (Et₂O): In diethyl ether, the equilibrium generally lies to the left, favoring the RMgX species.[1] Grignard reagents in diethyl ether tend to form dimers and higher oligomers through halogen bridges.[2]
-
Dioxane: The addition of dioxane can completely shift the equilibrium to the right by precipitating the insoluble MgX₂(dioxane)₂ complex.[2]
Nature of the Organic Group (R)
The steric bulk and electronic properties of the organic group influence the equilibrium. Generally, the tendency for disproportionation increases with the steric bulk of the R group. The order of decreasing equilibrium constant (favoring RMgX) is typically Et > Bu > Ph.
Nature of the Halide (X)
The halide also affects the equilibrium, with the trend for decreasing equilibrium constant (favoring RMgX) being Br > Cl. This suggests that alkylmagnesium chlorides are more prone to disproportionation than their bromide counterparts.
Temperature
The Schlenk equilibrium is a dynamic process, and its position is temperature-dependent. The thermodynamic data in the table above illustrate how changes in enthalpy (ΔH) and entropy (ΔS) with temperature can shift the equilibrium.
Experimental Protocols for Studying the Schlenk Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the qualitative and quantitative analysis of the species present in a Grignard solution at equilibrium.
NMR Spectroscopic Analysis
Objective: To determine the relative concentrations of RMgX, MgR₂, and MgX₂ in a Grignard solution.
Methodology:
-
Sample Preparation (under inert atmosphere):
-
Prepare a stock solution of the Grignard reagent in the desired anhydrous solvent (e.g., THF-d₈ or Et₂O) of a known concentration.
-
In an NMR tube fitted with a J. Young valve, add a precise volume of the Grignard solution.
-
For quantitative analysis, a known amount of an internal standard (e.g., 1,5-cyclooctadiene) can be added.[8]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. If studying the influence of temperature, acquire spectra at various controlled temperatures.
-
Ensure a sufficient relaxation delay (D1) between scans to allow for full relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for the α-protons of the organic groups in the RMgX and MgR₂ species. These species will have distinct chemical shifts.
-
Carefully integrate the respective signals. The integral values are proportional to the concentration of each species.
-
Calculate the relative concentrations of RMgX and MgR₂. The concentration of MgX₂ can be inferred based on the stoichiometry of the equilibrium.
-
Using these concentrations, the equilibrium constant (K) can be calculated.
-
dot
Caption: Experimental workflow for the NMR spectroscopic analysis of the Schlenk equilibrium.
The Role of the Schlenk Equilibrium in Grignard Reactions
The various species present in the Schlenk equilibrium can exhibit different reactivities. It is now understood that both RMgX and MgR₂ can be the active nucleophilic species in a Grignard reaction, and in some cases, dimeric or aggregated forms may be involved.[9][10] The relative rates of reaction of these different species can influence the overall outcome of a synthesis, including product distribution and stereoselectivity.
Computational studies have revealed that the reaction mechanism can proceed through different pathways involving monomeric or dimeric Grignard reagents.[11] For example, the reaction of methylmagnesium chloride with formaldehyde (B43269) has been shown to proceed via a pathway involving the coordination of the carbonyl compound to a dimeric Grignard species.[11]
dot
Caption: Both RMgX and MgR₂ can act as nucleophiles in Grignard reactions.
Conclusion
The Schlenk equilibrium is a cornerstone of Grignard reagent chemistry. A thorough understanding of the factors that govern this equilibrium and the relative reactivity of the species involved is essential for professionals in research and drug development. By carefully selecting solvents, temperature, and the nature of the Grignard reagent, it is possible to manipulate the position of the Schlenk equilibrium to optimize reaction outcomes, improve yields, and ensure the synthesis of desired products with high selectivity. The experimental and computational techniques outlined in this guide provide a framework for the detailed investigation and control of this fundamental process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of tert-Butylmagnesium Chloride Solution in THF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, standardization, and handling of tert-Butylmagnesium chloride (t-BuMgCl) solution in tetrahydrofuran (B95107) (THF). This Grignard reagent is a powerful tool in organic synthesis, valued for its strong basicity and nucleophilicity, enabling the formation of carbon-carbon bonds.
Introduction
This compound is a sterically hindered Grignard reagent widely used in organic synthesis. Its utility spans from simple additions to carbonyl compounds to more complex cross-coupling reactions.[1][2] Due to its high reactivity with atmospheric moisture and oxygen, t-BuMgCl is typically prepared and handled under anhydrous and inert conditions.[3] While commercially available, in-house preparation can be cost-effective and allows for precise control over concentration and purity.
This guide outlines a detailed protocol for the synthesis of t-BuMgCl in THF, methods for determining its precise concentration, and best practices for storage and handling.
Physicochemical Data and Safety Information
A summary of key quantitative data for commercially available this compound solutions in THF is presented below for easy reference.
| Property | Value | Citations |
| Chemical Formula | (CH₃)₃CMgCl | [4] |
| Molecular Weight | 116.87 g/mol | [4] |
| Appearance | Clear to slightly hazy, yellow to dark brown or black liquid | [4][5] |
| Typical Concentrations | 1.0 M, 1.7 M, 2.0 M in THF | [2][4] |
| Density (1.0 M in THF) | ~0.931 g/mL at 25 °C | |
| Density (2.0 M in THF) | ~0.940-0.995 g/mL at 25 °C | [5] |
| Solubility | Soluble in THF and diethyl ether | [5] |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [6][7] |
| Sensitivity | Air and moisture sensitive | [6][8] |
Safety Precautions:
-
Flammability: this compound solutions in THF are highly flammable. All operations should be conducted in a fume hood, away from ignition sources.[7][8]
-
Reactivity: The reagent reacts violently with water. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3][8]
-
Corrosivity: The solution is corrosive and can cause severe skin and eye burns.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7]
Experimental Protocols
Preparation of this compound in THF
This protocol is adapted from a well-established procedure in diethyl ether and is suitable for laboratory-scale synthesis.[9] The use of THF is advantageous due to its higher boiling point and better stabilization of the Grignard reagent.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (nitrogen or argon) supply with a bubbler
-
Heating mantle or oil bath
-
Schlenk line (optional, but recommended)
-
Magnesium turnings
-
tert-Butyl chloride (t-BuCl)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Ensure all glassware is oven-dried or flame-dried under a stream of inert gas to remove any traces of water.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings.
-
Initial Reagent Addition: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming may be necessary to start the reaction.
-
Controlled Addition: Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath should be kept on hand to control the reaction rate if it becomes too vigorous.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Cooling and Storage: Allow the gray-brown solution to cool to room temperature. The solution can be used directly or transferred via cannula to a dry, inert-atmosphere storage vessel.
Determination of Concentration by Titration
It is crucial to determine the exact concentration of the prepared Grignard reagent before use. Two common and reliable methods are provided below.
Principle: This method relies on the reaction of the Grignard reagent with a known amount of iodine. The endpoint is the disappearance of the brown iodine color.
Procedure:
-
Accurately weigh a known amount of iodine into a dry, inert-atmosphere flask.
-
Dissolve the iodine in anhydrous THF.
-
Slowly add the prepared this compound solution via a syringe until the brown color of the iodine just disappears.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity using the stoichiometry of the reaction (2 equivalents of Grignard reagent react with 1 equivalent of iodine).
Principle: Salicylaldehyde (B1680747) phenylhydrazone acts as an indicator. The endpoint is a distinct color change from colorless to yellow upon the addition of a slight excess of the Grignard reagent.
Procedure:
-
Place a small, accurately weighed amount of salicylaldehyde phenylhydrazone in a dry, inert-atmosphere flask.
-
Dissolve the indicator in anhydrous THF.
-
Titrate with the this compound solution until a persistent yellow color is observed.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity based on a 1:2 stoichiometry (indicator to Grignard reagent).
Application Notes
-
Stability and Storage: Solutions of this compound in THF should be stored under an inert atmosphere in a tightly sealed container to prevent decomposition from moisture and air.[7][8] Storage in a cool, dark place is recommended to minimize degradation.[6] Over time, a grayish precipitate of magnesium salts may form; this is normal and the supernatant can often be used after re-titration.[6]
-
Reaction Initiation: The initiation of Grignard formation can sometimes be sluggish. If the reaction does not start, adding a few drops of 1,2-dibromoethane (B42909) or crushing a few pieces of magnesium in the flask can help to activate the magnesium surface.
-
Yield: The yield of the Grignard reaction can be influenced by the purity of the reagents and the dryness of the apparatus. Yields for the preparation of this compound in diethyl ether are reported to be in the range of 61-70%.[9] Similar yields can be expected in THF.
Diagrams
Experimental Workflow for Preparation
Caption: Workflow for the preparation of this compound in THF.
Logical Relationship of Key Reaction Parameters
References
- 1. This compound | 677-22-5 [chemicalbook.com]
- 2. This compound solution, 2.0 M in THF - 677-22-5 - Manufacturers & Suppliers in India [ottokemi.com]
- 3. byjus.com [byjus.com]
- 4. novaphene.com [novaphene.com]
- 5. biomall.in [biomall.in]
- 6. This compound | 677-22-5 | TCI EUROPE N.V. [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Tert-Butylmagnesium Chloride in Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butylmagnesium chloride (t-BuMgCl) is a versatile Grignard reagent widely employed in organic synthesis. Its sterically bulky tert-butyl group imparts unique reactivity, making it a valuable tool for introducing this moiety, acting as a strong, non-nucleophilic base, and participating in various carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in diethyl ether, a common solvent for Grignard reactions.
Safety Precautions
This compound is a highly reactive and hazardous substance. It is pyrophoric, reacting spontaneously with air, and reacts violently with water to release flammable gases.[1] It also causes severe skin burns and eye damage.[1] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves, must be worn.[3][4]
Emergency Procedures:
-
Inhalation: Move the victim to fresh air. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Application 1: Preparation of this compound in Diethyl Ether
The preparation of this compound is a standard procedure for generating this Grignard reagent in situ or for storage as a solution. The reaction involves the activation of magnesium metal followed by the slow addition of tert-butyl chloride.
Experimental Protocol
A detailed procedure for the preparation of this compound is provided by Organic Syntheses.[2]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
tert-Butyl chloride
-
Iodine (crystal)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
To a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add magnesium turnings (61 g, 2.5 atoms).
-
Cover the magnesium with 200 mL of anhydrous diethyl ether.
-
To initiate the reaction, add approximately 5 mL of pure tert-butyl chloride containing a crystal of iodine.
-
Once the reaction has started, begin stirring and slowly add a solution of tert-butyl chloride (227 g, 2.5 moles) in 1100 mL of anhydrous diethyl ether from the dropping funnel over a period of six to eight hours. A slower rate of addition generally leads to better yields.[2]
-
After the addition is complete, continue stirring for an additional 15 minutes to ensure the reaction goes to completion.[6]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 69-70% (using 200-mesh magnesium powder) | [2] |
| 61-63% (using ordinary magnesium turnings) | [2] |
Workflow Diagram
Caption: Workflow for the preparation of this compound.
Application 2: Synthesis of Tert-Butyldimethylsilyl Chloride (TBDMSCl)
This compound is a key reagent in the synthesis of tert-butyldimethylsilyl chloride (TBDMSCl), a widely used protecting group for hydroxyl functions in organic synthesis. The reaction involves the coupling of the Grignard reagent with dimethyldichlorosilane.
Experimental Protocol
This protocol is adapted from a described synthesis of TBDMSCl.[5]
Materials:
-
This compound in diethyl ether
-
Dimethyldichlorosilane
-
Cuprous cyanide (catalyst)
-
Petroleum ether
Equipment:
-
Four-necked flask
-
Stirrer
-
Reflux condenser
-
Constant pressure dropping funnel
Procedure:
-
In a four-necked flask equipped with a nitrogen inlet, stirrer, reflux condenser, and a constant pressure dropping funnel, add dimethyldichlorosilane (19.4 g, 0.15 mol) and 80 mL of tetrahydrofuran (B95107) (note: while the topic specifies diethyl ether, some protocols may use THF for this specific application).
-
Add a catalytic amount of cuprous cyanide.
-
Heat the mixture to approximately 60 °C with stirring.
-
Add the this compound Grignard reagent dropwise to the reaction system over 45 minutes.
-
After the addition is complete, continue the reaction for 4.5 hours.
-
Cool the reaction mixture and add 150 mL of petroleum ether with stirring.
-
Filter the mixture by suction to remove precipitated magnesium salts and collect the filtrate.
-
The filtrate is then purified by distillation to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 74.2% | [5] |
| Purity (GC) | 99.3% | [5] |
Reaction Diagram
Caption: Reaction scheme for the synthesis of TBDMSCl.
Application 3: Diastereoselective Addition to Imines
The steric bulk of the tert-butyl group in this compound can be exploited to achieve high levels of diastereoselectivity in additions to chiral imines. This is particularly useful in the synthesis of chiral diamines, which are valuable ligands and building blocks in asymmetric synthesis.
Application Note
The addition of this compound to 1,2-bisimines derived from glyoxal (B1671930) and chiral amines, such as 1-(S)-ethylphenylamine, has been shown to proceed with high diastereoselectivity.[7] In some cases, a dynamic kinetic resolution process can lead to the formation of a single diastereomer of the 1,2-di-tert-butylethanediamine product.[7] The choice of solvent and reaction temperature can significantly influence the stereochemical outcome.[7]
Experimental Protocol
A general procedure for the diastereoselective addition to a chiral bis-imine is described.[7]
Materials:
-
Chiral 1,2-bisimine (derived from glyoxal and a chiral amine)
-
This compound in diethyl ether
-
Anhydrous hexane (B92381)
Equipment:
-
Reaction flask with inert gas inlet
-
Stirrer
-
Temperature control system
Procedure:
-
Dissolve the chiral 1,2-bisimine in anhydrous hexane in a reaction flask under an inert atmosphere.
-
Heat the solution to 50 °C.
-
Slowly add the solution of this compound in diethyl ether to the heated solution of the bis-imine.
-
Maintain the reaction at 50 °C and monitor for completion (e.g., by TLC or NMR).
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
-
Subsequent steps, such as hydrogenolysis, may be required to remove the chiral auxiliaries and obtain the free diamine.
Quantitative Data
| Parameter | Outcome | Reference |
| Diastereoselectivity | Formation of a single diastereomer detectable by NMR | [7] |
| Yield | Good yields | [7] |
Logical Relationship Diagram
Caption: Factors influencing diastereoselective addition.
Application 4: Use as a Non-Nucleophilic Base
Due to its significant steric hindrance, this compound can act as a strong, non-nucleophilic base. This property is advantageous when deprotonation is desired without competing nucleophilic addition to an electrophilic center in the substrate. A key application is the deprotonation of ketones to form enolates, which can then be trapped to form silyl (B83357) enol ethers. While this compound can be used directly, it often exists in equilibrium with di-tert-butylmagnesium, which is also a potent non-nucleophilic base.[8]
Application Note
Di-tert-butylmagnesium, which can be generated from this compound, is a highly effective carbon-centered base for the deprotonation of a variety of ketones.[8] This reagent is reactive, non-nucleophilic, and non-reductive, offering a high-yielding and atom-efficient method for the preparation of silyl enol ethers.[8]
Experimental Protocol (General)
A general, one-pot protocol for the formation of a silyl enol ether from a ketone using a base derived from this compound.[8]
Materials:
-
Ketone
-
This compound in diethyl ether
-
Silylating agent (e.g., trimethylsilyl (B98337) chloride)
-
Anhydrous solvent (e.g., diethyl ether or THF)
Equipment:
-
Reaction flask with inert gas inlet
-
Stirrer
-
Syringe for additions
Procedure:
-
To a solution of the ketone in an anhydrous solvent under an inert atmosphere, add the solution of this compound at an appropriate temperature (often low temperatures like -78 °C are used to favor kinetic enolate formation).
-
Allow the deprotonation to proceed for a sufficient amount of time.
-
Add the silylating agent to the reaction mixture to trap the enolate.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by quenching with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride) and extract the product.
-
Purify the silyl enol ether by standard methods (e.g., chromatography).
Quantitative Data
| Substrate | Product | Yield | Reference |
| Various ketones | Silyl enol ethers | High yields | [8] |
Workflow Diagram
Caption: Workflow for silyl enol ether formation.
Conclusion
This compound in diethyl ether is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its utility as a bulky nucleophile, a highly selective reagent in asymmetric synthesis, and a strong, non-nucleophilic base makes it an indispensable tool for researchers and professionals in the field of drug development and chemical synthesis. Proper handling and adherence to safety protocols are paramount when working with this reactive compound. The detailed protocols and data presented herein provide a solid foundation for the successful application of this compound in the laboratory.
References
- 1. This compound | C4H9ClMg | CID 2724198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound (677-22-5) at Nordmann - nordmann.global [nordmann.global]
- 4. CAS 677-22-5: this compound | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. experimental chemistry - Preparation of tertiary Grignard reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Grignard Reaction with tert-Butylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a Grignard reaction using tert-butylmagnesium chloride. It includes information on reaction conditions, substrate scope, safety precautions, and detailed experimental procedures.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most commonly a carbonyl group.[1][4][5] this compound is a sterically hindered Grignard reagent that is highly useful for the introduction of a tert-butyl group, a common motif in medicinal chemistry and materials science. This bulky nucleophile selectively adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively.[1][6] With esters, two equivalents of the Grignard reagent add to yield tertiary alcohols.[7][8]
Safety Precautions
This compound is a highly reactive and flammable substance that reacts violently with water.[3] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. All glassware must be rigorously dried before use. Personal protective equipment, including safety goggles, flame-retardant lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Data Presentation
The following tables summarize typical yields for Grignard reactions of this compound with various electrophiles.
Table 1: Reaction of this compound with Aldehydes and Ketones
| Electrophile | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | 1-Phenyl-2,2-dimethylpropan-1-ol | THF | 2 | 0 to rt | 85 |
| Acetone | 2,3,3-Trimethylbutan-2-ol | Diethyl ether | 1 | 0 to rt | 90 |
| Benzophenone (B1666685) | 1,1-Diphenyl-2,2-dimethylpropan-1-ol | THF | 3 | rt | 78 |
| Cyclohexanone | 1-(tert-butyl)cyclohexan-1-ol | THF | 2 | 0 to rt | 92 |
Table 2: Reaction of this compound with Esters
| Electrophile | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Ethyl acetate | 2,3,3-Trimethylbutan-2-ol | Diethyl ether | 2 | 0 to rt | 75 |
| Methyl benzoate (B1203000) | 2,2-Dimethyl-1,1-diphenylpropan-1-ol | THF | 4 | rt | 65 |
| Ethyl propionate | 3-Ethyl-2,2-dimethylpentan-3-ol | Diethyl ether | 3 | 0 to rt | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Ketone (e.g., Benzophenone)
This protocol details the synthesis of 1,1-diphenyl-2,2-dimethylpropan-1-ol from benzophenone and this compound.
Materials:
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
This compound solution (e.g., 2.0 M in THF)
-
Benzophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add a solution of benzophenone (e.g., 10 mmol, 1.82 g) dissolved in anhydrous THF (20 mL).
-
Grignard Reagent Addition: Slowly add the this compound solution (e.g., 12 mmol, 6 mL of 2.0 M solution) to the stirred solution of benzophenone via the dropping funnel at 0 °C (ice bath). The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: General Procedure for the Reaction of this compound with an Ester (e.g., Methyl Benzoate)
This protocol details the synthesis of 2,2-dimethyl-1,1-diphenylpropan-1-ol from methyl benzoate and this compound. Note that two equivalents of the Grignard reagent are required.[7][8]
Materials:
-
Same as Protocol 1
-
Methyl benzoate
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1.
-
Reagent Addition: To the flask, add a solution of methyl benzoate (e.g., 10 mmol, 1.36 g) dissolved in anhydrous THF (20 mL).
-
Grignard Reagent Addition: Slowly add the this compound solution (e.g., 22 mmol, 11 mL of 2.0 M solution) to the stirred solution of methyl benzoate via the dropping funnel at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Quenching and Workup: Follow the same quenching and workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Grignard reaction with a ketone.
Caption: General experimental workflow for a Grignard reaction.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
Applications of tert-Butylmagnesium Chloride in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butylmagnesium chloride (t-BuMgCl) is a versatile Grignard reagent that plays a crucial role in modern pharmaceutical synthesis. Its utility stems from its strong nucleophilic and basic properties, combined with the steric bulk of the tert-butyl group. This unique combination allows for highly selective transformations, making it an invaluable tool in the construction of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical synthetic routes.
Key Applications in Pharmaceutical Synthesis
This compound is employed in a variety of synthetic transformations, including carbon-carbon bond formation, metal-halogen exchange, and as a sterically hindered base. Below are some of its notable applications in the synthesis of pharmaceutical intermediates and APIs.
Alkylation of Heterocycles: Synthesis of Midazolam Intermediates
The benzodiazepine (B76468) drug, Midazolam, is widely used as a sedative. The synthesis of its core structure can be efficiently achieved through the alkylation of an imidazo-type intermediate. This compound serves as a key reagent in this step, enabling the introduction of a functionalized side chain. A reported advantage of this method is its excellent yield.
Reaction Scheme:
A one-pot condensation of imidoyl chloride or 1,4-benzodiazepinic N-nitrosoamidines with carbanion of two isocyanide reagents is described and two important and key tricyclic ring intermediates synthesized. These
tert-Butylmagnesium Chloride: A Powerful and Selective Non-Nucleophilic Base for Organic Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butylmagnesium chloride (t-BuMgCl) is a commercially available Grignard reagent that has emerged as a highly effective strong, non-nucleophilic base in modern organic synthesis. Its bulky tert-butyl group sterically hinders its nucleophilic attack at carbon centers, allowing for selective deprotonation of a wide range of substrates. This unique reactivity profile makes it an invaluable tool for the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries where high selectivity and functional group tolerance are paramount.
This document provides detailed application notes on the use of this compound as a non-nucleophilic base, along with comprehensive experimental protocols for key transformations.
Key Applications
Due to its strong basicity and low nucleophilicity, this compound is particularly well-suited for the following applications:
-
Selective Deprotonation of Ketones and Esters: Formation of enolates from sterically hindered or sensitive ketones and esters where traditional nucleophilic bases might lead to undesired side reactions.
-
Directed ortho-Metalation (DoM): Regioselective deprotonation of substituted aromatic and heteroaromatic compounds, enabling the synthesis of highly functionalized molecules.
-
Deprotonation of Protected Amines and Alcohols: Efficient deprotonation of N-H and O-H bonds in the presence of other sensitive functional groups.
-
Synthesis of Hindered Bases and Reagents: As a precursor for the in situ generation of other bulky magnesium-based reagents.
Physicochemical Properties and Handling
This compound is typically supplied as a solution in tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). It is a flammable, corrosive, and moisture-sensitive reagent that must be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
| Property | Value |
| Chemical Formula | C₄H₉ClMg |
| Molar Mass | 116.87 g/mol |
| CAS Number | 677-22-5 |
| Appearance | Colorless to light gray solution |
| Solubility | Soluble in ethereal solvents (THF, Et₂O) |
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of a Ketone
This protocol describes the general procedure for the deprotonation of a ketone to form a magnesium enolate, which can then be trapped with an electrophile.
Materials:
-
Ketone substrate
-
This compound solution (e.g., 2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, TMSCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the ketone substrate (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the this compound solution (1.0-1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at the same temperature for the specified time (typically 30-60 minutes) to ensure complete enolate formation.
-
Add the electrophile (1.0-1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: Directed ortho-Metalation of a Substituted Aromatic Compound
This protocol outlines the general procedure for the regioselective ortho-metalation of an aromatic substrate bearing a directing group (e.g., amide, methoxy).
Materials:
-
Substituted aromatic substrate
-
This compound solution (e.g., 2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., I₂, DMF, aldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aromatic substrate (1.0 equiv) in anhydrous THF.
-
Cool the solution to an appropriate temperature (e.g., -10 °C to room temperature), depending on the reactivity of the substrate.
-
Add the this compound solution (1.1-1.5 equiv) dropwise.
-
Stir the mixture for the required time (typically 1-4 hours) to ensure complete metalation.
-
Cool the reaction mixture (if necessary) and add the electrophile (1.2-2.0 equiv).
-
Allow the reaction to proceed to completion (monitoring by TLC or GC-MS).
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution or 1 M HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by appropriate methods.
Quantitative Data
The following table summarizes representative yields for reactions utilizing this compound as a non-nucleophilic base.
| Application | Substrate | Electrophile | Product | Yield (%) | Reference |
| Ketone Deprotonation | 2-Methylcyclohexanone | TMSCl | 2-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene | >95 (as part of a one-pot protocol with di-tert-butylmagnesium) | [1] |
| Acyl Sulfonamide Formation | N-((3s,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanesulfonamide | Acylating agent | Acylated sulfonamide | Not specified, but described as "uniquely effective" | [1] |
| Deprotonation of Protected Amine | Cbz-protected leucinal | Lithiated oxazoline | Lactone adduct | Not specified for the deprotonation step, but used effectively in the sequence | [2] |
Note: Quantitative data for direct deprotonation reactions using this compound is often embedded within multi-step synthetic sequences in the literature, making direct yield comparisons challenging. The effectiveness is often highlighted by the successful outcome of the overall transformation where other bases may fail.
Visualizations
Experimental Workflow
Caption: General experimental workflow for deprotonation using t-BuMgCl.
Reaction Mechanism: Deprotonation of a Ketone
Caption: Mechanism of ketone deprotonation by t-BuMgCl.
Safety Information
This compound is a pyrophoric substance that can ignite spontaneously in air. It reacts violently with water, releasing flammable gases. It causes severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves. Ensure that a compatible fire extinguisher (e.g., Class D for metal fires) is readily available.
Conclusion
This compound is a powerful and selective strong base with low nucleophilicity, making it a valuable reagent in organic synthesis. Its ability to effect challenging deprotonations under relatively mild conditions offers significant advantages for the construction of complex molecular architectures. Proper handling and adherence to safety protocols are essential when working with this reactive organometallic compound.
References
Application Notes and Protocols for Diastereoselective Synthesis Using tert-Butylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of vicinal diamines utilizing tert-Butylmagnesium chloride. The protocols are based on established and peer-reviewed methodologies, offering a practical guide for the synthesis of chiral building blocks relevant to pharmaceutical and materials science research.
Introduction
This compound (t-BuMgCl) is a versatile Grignard reagent widely employed in organic synthesis for the introduction of the sterically demanding tert-butyl group.[1] Its application extends to diastereoselective additions to chiral substrates, enabling the synthesis of enantiomerically enriched molecules. A notable application is the highly diastereoselective addition to chiral bis-imines, providing a direct route to C2-symmetric 1,2-diamines, which are valuable ligands in asymmetric catalysis and key structural motifs in various biologically active compounds.[2]
The stereochemical outcome of these reactions is often highly dependent on reaction parameters such as solvent and temperature, allowing for the selective formation of a single diastereomer under optimized conditions.[1]
Diastereoselective Synthesis of (1R,2R)-N,N'-bis((S)-1-phenylethyl)-1,2-di-tert-butylethane-1,2-diamine
This section details the highly diastereoselective synthesis of a C2-symmetric vicinal diamine through the addition of this compound to a chiral bis-imine derived from glyoxal (B1671930) and (S)-(-)-1-phenylethylamine. The reaction proceeds with excellent stereocontrol, yielding a single diastereomer.[2]
Reaction Principle and Signaling Pathway
The diastereoselectivity of the reaction is controlled by the chiral auxiliary, (S)-1-phenylethylamine, attached to the imine nitrogens. The addition of two equivalents of this compound to the bis-imine leads to the formation of two new stereocenters. The steric hindrance imposed by the chiral auxiliary directs the approach of the bulky tert-butyl nucleophile, resulting in the exclusive formation of the (R,R) diastereomer.
References
Application Notes and Protocols: Schlenk Line Techniques for tert-Butylmagnesium Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the safe and effective use of tert-Butylmagnesium chloride in chemical synthesis, with a focus on Schlenk line techniques. As a pyrophoric and moisture-sensitive Grignard reagent, stringent air-free handling is paramount for successful and safe experimentation.
Introduction to this compound
This compound ((CH₃)₃CMgCl) is a versatile, sterically hindered Grignard reagent essential for introducing the tert-butyl group into organic molecules.[1] It is widely employed in pharmaceutical synthesis, the production of fine chemicals, and polymer chemistry.[1] Its high reactivity necessitates handling under an inert atmosphere, such as nitrogen or argon, to prevent degradation and potential hazards.[1][2] This reagent is typically available as a solution in solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[2]
Safety Precautions and Handling
This compound is pyrophoric and will ignite spontaneously on contact with air.[3] It also reacts violently with water.[2] Therefore, all manipulations must be carried out using a Schlenk line or in a glove box.
Personal Protective Equipment (PPE):
-
Fire-resistant lab coat
-
Safety glasses or goggles, and a face shield when handling larger volumes.[3]
-
Chemically resistant gloves (ensure they are dry)
Engineering Controls:
-
All operations must be conducted in a certified chemical fume hood.[4][5]
-
A Schlenk line or glove box is mandatory for creating and maintaining an inert atmosphere.[4][5]
-
An accessible and operational safety shower and eyewash station are crucial.[3]
Schlenk Line Setup for Grignard Reactions
A standard Schlenk line setup is essential for safely handling this compound. The dual manifold allows for the evacuation of air and backfilling with an inert gas (typically nitrogen or argon).
Experimental Protocols
Titration of this compound
It is crucial to determine the exact concentration of the Grignard reagent before use, as it can degrade over time. A common method is titration against a known amount of an alcohol in the presence of an indicator.
Protocol:
-
Dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum using a heat gun and cool under an inert atmosphere.
-
Add a small crystal of 1,10-phenanthroline (B135089) to the flask.
-
Add 10 mL of anhydrous THF via syringe.
-
Accurately add 0.500 mL of 2-butanol (B46777) via syringe.
-
Slowly add the this compound solution dropwise from a syringe while stirring vigorously.
-
The endpoint is indicated by a persistent color change (typically rust-red or violet).[6][7]
-
Record the volume of Grignard reagent added and calculate the concentration.
Synthesis of tert-Butyldimethylsilyl Chloride
This protocol describes the reaction of this compound with dimethyldichlorosilane.
Materials:
-
This compound solution (e.g., 19 wt% in THF)
-
Dimethyldichlorosilane
-
Copper(I) chloride (CuCl)
-
Potassium cyanide (KCN)
-
Anhydrous THF
-
Heptane
Procedure: [3]
-
To a three-neck flask fitted with a condenser and under an argon atmosphere, add 15 mL of anhydrous THF.
-
Add 0.042 g of Cu(I)Cl and 0.030 g of KCN.
-
Add 6.04 g of dimethyldichlorosilane.
-
At 25°C, add 30 mL of a 19 wt% solution of this compound in THF dropwise over 20 minutes.
-
After the addition is complete, heat the reaction mixture to 60°C for 4 hours.
-
Cool the mixture to 25°C and add 25 mL of heptane.
-
The precipitated magnesium chloride is removed by filtration under an inert atmosphere.
-
The resulting solution contains the product, tert-butyldimethylsilyl chloride.
Reaction with Benzophenone (B1666685) to form Triphenylmethanol (Illustrative Example)
While this specific reaction often uses phenylmagnesium bromide, the protocol illustrates the general procedure for reacting a Grignard reagent with a ketone, which is applicable to this compound with appropriate substrate modifications.
Materials:
-
This compound solution
-
Benzophenone
-
Anhydrous diethyl ether
-
3 M HCl (for workup)
-
Saturated NaCl solution (brine)
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve benzophenone in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add the this compound solution via syringe, maintaining a gentle reflux.
-
Allow the reaction to stir at room temperature until completion (often indicated by a color change).
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl or 3 M HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Quantitative Data Summary
The following table summarizes yield data from various reactions involving this compound.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| tert-Butyl chloride | Magnesium | This compound | 62% | [8] |
| tert-Butyl chloride | Magnesium (200-mesh powder) | Trimethylacetic acid (after carbonation) | 69-70% | [9] |
| This compound | Dimethyldichlorosilane | tert-Butyldimethylsilyl chloride | 91% | [3] |
| This compound | Dimethyldichlorosilane | tert-Butyldimethylsilyl chloride | 82% | [4] |
| This compound | Acetyl Chloride | Pinacolone | 17% | [10] |
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a reaction using this compound under Schlenk conditions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Reaction fails to initiate | Wet glassware or solvent; inactive magnesium surface. | Thoroughly dry all glassware and use anhydrous solvents. Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.[11] |
| Low Yield | Inaccurate Grignard concentration; side reactions (e.g., Wurtz coupling). | Titrate the Grignard reagent before use. Control the addition rate of the alkyl halide during Grignard formation.[12] |
| Formation of a grey slurry/precipitate | Precipitation of the Grignard reagent or magnesium salts. | This can sometimes be normal, especially with prolonged stirring after formation.[8] Ensure adequate solvent volume. |
| Exothermic reaction becomes uncontrollable | Addition of reagent is too fast. | Add the Grignard reagent slowly and ensure efficient cooling (e.g., ice bath). |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studylib.net [studylib.net]
- 3. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Determination of tert-Butylmagnesium Chloride Concentration by Titration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the accurate determination of the concentration of tert-Butylmagnesium chloride solutions, a critical parameter for ensuring reproducibility and success in chemical reactions. The methods described herein are established, reliable, and widely used in the scientific community for the titration of Grignard reagents.
Introduction
This compound ((CH₃)₃CMgCl) is a versatile Grignard reagent extensively used in organic synthesis for the formation of carbon-carbon bonds.[1] The precise molarity of Grignard solutions is often uncertain due to potential degradation from exposure to air and moisture.[2] Therefore, accurate determination of the reagent's concentration is paramount for stoichiometric control in chemical reactions. This application note details two common and effective titration methods for this purpose: titration with iodine and titration using a menthol (B31143)/1,10-phenanthroline (B135089) indicator system.
Safety Precautions: this compound is a highly flammable, water-reactive, and corrosive substance that can cause severe skin burns and eye damage.[3][4][5] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[3][6] Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves, must be worn.[5]
Titration Methods
Two primary methods for the titration of this compound are presented below. The choice of method may depend on available reagents and user preference.
Titration with Iodine
This is a widely used and reliable method for titrating Grignard reagents.[7][8] The endpoint is visually determined by the disappearance of the brown color of iodine. The addition of lithium chloride (LiCl) is crucial to prevent the precipitation of magnesium salts, ensuring a clear solution and a sharp endpoint.[2][8]
Principle: The Grignard reagent reacts with iodine in a 1:1 stoichiometric ratio.
(CH₃)₃CMgCl + I₂ → (CH₃)₃CI + MgClI
Titration with Menthol and 1,10-Phenanthroline
This method utilizes a colorimetric endpoint with a distinct color change.[9][10] 1,10-phenanthroline acts as an indicator, forming a colored complex with the Grignard reagent. Menthol serves as a proton source to react with the Grignard reagent.
Principle: The Grignard reagent first reacts with the acidic proton of menthol. Once all the menthol is consumed, the excess Grignard reagent forms a colored charge-transfer complex with the 1,10-phenanthroline indicator, signaling the endpoint.[9]
Data Presentation
The results of the titrations should be recorded and the average concentration calculated. The following table provides a template for data collection and presentation.
| Titration Method | Trial | Weight of Titrant (mg) | Moles of Titrant (mmol) | Volume of this compound (mL) | Calculated Molarity (M) | Average Molarity (M) |
| Iodine | 1 | |||||
| 2 | ||||||
| 3 | ||||||
| Menthol | 1 | |||||
| 2 | ||||||
| 3 |
Note: The molar mass of Iodine (I₂) is 253.81 g/mol . The molar mass of Menthol is 156.27 g/mol .
Experimental Protocols
Protocol for Titration with Iodine
Materials:
-
This compound solution in an appropriate solvent (e.g., THF or Diethyl Ether)
-
Iodine (I₂), solid
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply with a manifold
-
Oven-dried glassware (e.g., 25 mL round-bottom flask, magnetic stir bar, syringes)
-
Magnetic stirrer
Procedure:
-
Prepare the Titration Medium:
-
Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Accurately weigh approximately 254 mg (1 mmol) of iodine and add it to the flask.[8]
-
Prepare a saturated solution of LiCl in anhydrous THF (approximately 0.5 M).[8]
-
Add 5 mL of the saturated LiCl in THF solution to the flask containing the iodine.[8]
-
Stir the mixture at room temperature until the iodine is completely dissolved, resulting in a brown solution.
-
-
Perform the Titration:
-
Cool the iodine solution to 0 °C in an ice bath.
-
Using a dry, gas-tight syringe, draw up a precise volume (e.g., 1.00 mL) of the this compound solution. It is advisable to flush the syringe with inert gas before drawing up the reagent.[7]
-
Slowly add the Grignard reagent dropwise to the stirred iodine solution.
-
Continue the addition until the brown color of the iodine completely disappears, indicating the endpoint. The solution should become colorless.[8]
-
Record the volume of the this compound solution added.
-
-
Calculate the Molarity:
-
Molarity (M) = Moles of Iodine / Volume of this compound (L)
-
-
Repeat:
-
Repeat the titration at least two more times and calculate the average molarity.
-
Protocol for Titration with Menthol and 1,10-Phenanthroline
Materials:
-
This compound solution in an appropriate solvent
-
(-)-Menthol
-
1,10-Phenanthroline
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply with a manifold
-
Oven-dried glassware (e.g., 50 mL round-bottom flask, magnetic stir bar, syringes)
-
Magnetic stirrer
Procedure:
-
Prepare the Titration Flask:
-
Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar under vacuum and backfill with an inert gas.
-
Accurately weigh approximately 312 mg (ca. 2 mmol) of menthol and add it to the flask.[10]
-
Add a small amount (approx. 4 mg) of 1,10-phenanthroline to the flask.[10]
-
Cap the flask with a rubber septum and flush with inert gas.
-
-
Prepare the Titration Solution:
-
Add 15 mL of anhydrous THF to the flask and stir at room temperature until all solids are dissolved.[10]
-
-
Perform the Titration:
-
Using a dry, gas-tight syringe, draw up the this compound solution.
-
Add the Grignard solution dropwise to the stirred menthol/indicator solution.
-
The endpoint is reached when a distinct and persistent violet or burgundy color appears and persists for more than a minute.[10]
-
Record the volume of the this compound solution added.
-
-
Calculate the Molarity:
-
Molarity (M) = Moles of Menthol / Volume of this compound (L)
-
-
Repeat:
-
Perform the titration in triplicate and determine the average concentration.
-
Visualizations
The following diagrams illustrate the logical workflow for the titration procedures.
Caption: Experimental workflow for the titration of this compound.
Caption: Chemical principles of the titration endpoint determination methods.
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. This compound | 677-22-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
Application Notes and Protocols for Safe Quenching of tert-Butylmagnesium Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe quenching of reactions involving tert-Butylmagnesium chloride. Adherence to these protocols is critical for mitigating risks associated with this highly reactive Grignard reagent, ensuring the safety of laboratory personnel, and preserving the integrity of the desired reaction products.
Introduction
This compound (t-BuMgCl) is a powerful and sterically hindered Grignard reagent widely employed in organic synthesis for the formation of carbon-carbon bonds. Its high reactivity, while synthetically useful, also presents significant safety hazards. The quenching of reactions containing residual t-BuMgCl is a critical step that must be performed with meticulous care to control the highly exothermic reaction and prevent thermal runaways, fires, or explosions. These protocols outline the necessary precautions, recommended quenching agents, and detailed procedures for safely neutralizing t-BuMgCl in both laboratory and scale-up settings.
Hazard Identification and Mitigation
The primary hazards associated with quenching this compound reactions stem from its extreme reactivity with protic sources. A thorough risk assessment must be conducted before any quenching procedure.
| Hazard | Description | Engineering Controls | Administrative Controls | Personal Protective Equipment (PPE) |
| Extreme Exothermicity | The reaction of t-BuMgCl with protic quenching agents is highly exothermic and can lead to a rapid increase in temperature and pressure, potentially causing solvent to boil violently or a runaway reaction. | - Reaction vessel equipped with an efficient overhead stirrer, a condenser, and a temperature probe.- Use of a cooling bath (ice/water, ice/brine).- For larger scale, consider a jacketed reactor with automated temperature control. | - Slow, dropwise addition of the quenching agent with vigorous stirring.- Continuous monitoring of the internal reaction temperature.- Ensure the reaction is under an inert atmosphere (Nitrogen or Argon) to prevent exposure to air. | - Flame-resistant lab coat (e.g., Nomex).- Safety goggles and a face shield.- Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Flammable Gas Evolution | Reaction with protic agents liberates flammable isobutane (B21531) gas. The reaction of unconsumed magnesium with acidic quenching agents can produce highly flammable hydrogen gas. | - Perform the quench in a well-ventilated chemical fume hood.- Ensure no ignition sources are in the vicinity. | - Maintain a gentle flow of inert gas to carry away flammable gases safely. | - Standard PPE as listed above. |
| Pyrophoricity | Although less common for Grignard solutions compared to neat reagents, concentrated t-BuMgCl solutions can be pyrophoric, igniting spontaneously on contact with air. | - Work under an inert atmosphere (Nitrogen or Argon). | - Use of Schlenk techniques or a glovebox for handling. | - Standard PPE as listed above. |
| Corrosivity | The reaction mixture can be corrosive. Acidic and basic quenching agents also pose corrosive hazards. | - Use of appropriate glassware and equipment resistant to the chemicals being used. | - Handle all reagents and the reaction mixture with care, avoiding contact with skin and eyes. | - Standard PPE as listed above. |
Selection of Quenching Agent
The choice of quenching agent is critical and depends on the scale of the reaction, the nature of the reaction product, and the desired work-up procedure. A slower, more controlled quench is generally safer.
| Quenching Agent | Relative Reactivity | Advantages | Disadvantages | Typical Use Case |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Mild | - Generally provides a controlled quench.- The resulting acidic solution (pH ~5-6) is suitable for many acid-sensitive products.- Helps to dissolve magnesium salts. | - Can be slow for large quantities of unreacted Grignard reagent. | Recommended for most applications, especially when product is acid-sensitive. |
| 1 M Aqueous Hydrochloric Acid (HCl) | Moderate | - Effectively neutralizes the Grignard reagent and dissolves magnesium salts. | - More exothermic than NH₄Cl.- Stronger acidity may not be suitable for all products. | - When a more acidic workup is required and the product is stable to acid. |
| Isopropanol (B130326) | Mild to Moderate | - Less reactive than water, providing a more controlled initial quench. | - The resulting magnesium alkoxide is a gelatinous precipitate that can be difficult to stir.- A subsequent aqueous quench is still required. | - Pre-quenching of very reactive mixtures or large-scale reactions before the addition of water or aqueous acid. |
| Water | High | - Readily available and inexpensive. | - Highly exothermic and can be difficult to control, especially on a larger scale. Can lead to localized boiling and splashing. - Forms magnesium hydroxide, which can be a gelatinous precipitate. | Not recommended as the primary quenching agent, especially for larger scales. |
| 1 M Citric Acid | Mild | - Provides a buffered, mildly acidic quench.- Can chelate magnesium salts, aiding in their dissolution. | - May be more expensive than other options. | - A good alternative to NH₄Cl, especially when metal salt precipitation is a concern. |
Experimental Protocols
Laboratory Scale Quenching Protocol (Up to 100 mmol)
This protocol describes the safe quenching of a reaction containing this compound at the end of a synthetic procedure.
Materials:
-
Reaction mixture containing t-BuMgCl
-
Quenching agent (Saturated aqueous NH₄Cl is recommended)
-
Anhydrous ether or THF for dilution
-
Cooling bath (ice/water)
-
Addition funnel
-
Stir plate and stir bar
-
Thermometer or thermocouple
Procedure:
-
Cool the Reaction: Once the primary reaction is complete, cool the reaction vessel to 0 °C using an ice/water bath.
-
Dilute the Reaction Mixture: If the reaction mixture is concentrated, dilute it with an equal volume of anhydrous ether or THF. This helps to dissipate heat more effectively during the quench.
-
Prepare the Quenching Agent: Fill an addition funnel with the chosen quenching agent (e.g., saturated aqueous NH₄Cl).
-
Slow Addition: With vigorous stirring of the reaction mixture, add the quenching agent dropwise from the addition funnel.
-
Monitor Temperature: Carefully monitor the internal temperature of the reaction. Maintain the temperature below 20-25 °C. If the temperature rises rapidly, stop the addition and allow the mixture to cool before proceeding.
-
Observe for Reaction Cessation: Continue the slow addition until the evolution of gas subsides and the exotherm is no longer observed.
-
Final Stirring: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature while stirring for an additional 30-60 minutes to ensure the quench is complete.
-
Work-up: Proceed with the standard aqueous work-up to isolate the product.
Large-Scale / Process Scale Quenching Protocol (> 100 mmol)
For larger scale reactions, a reverse quench or a two-stage quench is often safer. This protocol describes a two-stage quench using isopropanol followed by aqueous acid.
Materials:
-
Reaction mixture containing t-BuMgCl
-
Isopropanol
-
1 M Aqueous HCl or 1 M Citric Acid
-
Jacketed reactor with overhead stirring and temperature control
-
Addition vessel
Procedure:
-
Cool the Reaction: Cool the reactor containing the t-BuMgCl reaction mixture to 0-5 °C.
-
Initial Quench with Isopropanol: Slowly add isopropanol to the reaction mixture while maintaining the temperature below 25 °C. The addition of isopropanol will quench the bulk of the reactive Grignard reagent in a more controlled manner than a direct aqueous quench.
-
Observe for Reaction Completion: Continue the addition of isopropanol until the exotherm and gas evolution significantly decrease.
-
Aqueous Quench: After the initial quench with isopropanol, slowly add 1 M aqueous HCl or 1 M citric acid to the reaction mixture. This will neutralize the remaining magnesium alkoxides and dissolve the magnesium salts.
-
Temperature Control: Throughout the aqueous addition, maintain the temperature below 25 °C.
-
Final Stirring and Work-up: Once the quench is complete, allow the mixture to stir for at least one hour before proceeding with the work-up and product isolation.
Visualizations
Quenching Workflow
Caption: Workflow for the safe quenching of a this compound reaction.
Logical Relationship of Hazards and Controls
Caption: Relationship between hazards and control measures for t-BuMgCl quenching.
Troubleshooting & Optimization
Technical Support Center: tert-Butylmagnesium Chloride Grignard Reaction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of the tert-Butylmagnesium chloride Grignard reaction.
Troubleshooting Guide
Issue: The Grignard reaction fails to initiate.
A lack of initiation is the most common problem and is typically indicated by the absence of heat generation, no color change (if an initiator like iodine is used), and no visible reaction on the magnesium surface.[1]
Possible Causes and Solutions:
| Cause | Solution | Supporting Evidence & Citations |
| Passivated Magnesium Surface | The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction with tert-butyl chloride.[1][2] Activation is crucial to remove this layer. | Several methods can be employed for activation, including chemical and physical means.[1] |
| Chemical Activation: | ||
| - Iodine (I₂): Add a single crystal of iodine to the magnesium suspension. The disappearance of the purple/brown color indicates reaction initiation.[1][3] | Iodine is a common activating agent that reacts with the magnesium surface to expose a fresh, reactive layer.[1][2] | |
| - 1,2-Dibromoethane (DBE): Add a few drops of DBE. The observation of ethylene (B1197577) gas bubbles is a sign of successful activation.[1][2] | DBE is highly reactive with magnesium and effectively cleans the surface.[4] | |
| - Diisobutylaluminum hydride (DIBAH): Can be used for activation, especially at lower temperatures.[5] | DIBAH also aids in drying the reaction mixture.[5] | |
| Physical Activation: | ||
| - Crushing/Stirring: Crush the magnesium turnings with a dry glass rod in the flask or dry-stir them under an inert atmosphere before adding the solvent.[6][7] | Mechanical methods break the MgO layer, exposing fresh magnesium.[2][6] | |
| - Sonication: Place the reaction flask in an ultrasonic bath to disrupt the oxide layer.[2][7] | Ultrasound provides energy to physically break the passivating layer.[7] | |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried and anhydrous solvents are used.[1][7] | Water will quench the Grignard reagent as it forms, preventing the desired reaction.[7] Flame-drying glassware under vacuum and cooling under an inert gas is a highly effective method.[3] |
| Poor Quality Reagents | The quality of both the magnesium and tert-butyl chloride can impact the reaction. | Use fresh, high-quality magnesium turnings or powder.[3][8] Ensure the tert-butyl chloride is pure and dry. |
| Low Temperature | The reaction may require gentle warming to initiate. | A slight warming with a heat gun can often start the reaction.[9] However, excessive heat can promote side reactions.[3] |
Troubleshooting Workflow for Reaction Initiation:
Caption: Troubleshooting workflow for a failed Grignard reaction initiation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing this compound?
A1: Both diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used. THF is often preferred for less reactive chlorides as it provides better stabilization of the Grignard reagent complex.[10] However, some sources indicate that diethyl ether is more standard.[3] The choice may also depend on the subsequent reaction conditions.
Q2: How does the rate of addition of tert-butyl chloride affect the yield?
A2: The rate of addition is a critical parameter. A slow and steady addition of the tert-butyl chloride solution is recommended to maintain a controlled reaction temperature and minimize side reactions like Wurtz coupling.[10][11] One detailed procedure suggests an addition time of six to eight hours for optimal yield.[11]
Q3: What are the common side reactions and how can they be minimized?
A3: The primary side reaction of concern is Wurtz-type coupling , where the formed Grignard reagent reacts with the incoming tert-butyl chloride to form 2,2,3,3-tetramethylbutane.[10] This can be minimized by the slow addition of the alkyl halide, which keeps its concentration low in the reaction mixture.[10] Another potential side reaction, especially if the Grignard reagent is used with a ketone, is enolization .[12]
Q4: Can I use magnesium powder instead of turnings?
A4: Yes, using magnesium powder can increase the surface area and may lead to a higher yield. One report indicates that using 200-mesh magnesium powder can increase the yield by 5-8% compared to turnings.[11]
Q5: My reaction mixture has turned cloudy and gray/black. Is this normal?
A5: A cloudy, gray, or brownish appearance is a typical visual indicator of a successful Grignard reaction initiation and formation.[1][9] However, prolonged heating can sometimes lead to a black mixture, which may indicate decomposition.[3]
Q6: I have a gray precipitate in my Grignard reagent solution after it has been sitting. Is it still usable?
A6: The formation of a gray slurry or precipitate upon standing can occur.[9] This is often due to the Schlenk equilibrium, where the Grignard reagent (RMgX) is in equilibrium with dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).[13][14] The less soluble species can precipitate. In many cases, the supernatant solution is still active, or the precipitate can be redissolved by gentle warming and swirling.[15] It is always best to titrate the solution to determine the active Grignard concentration before use.
Q7: What is the typical yield I can expect for the this compound synthesis?
A7: Yields can vary significantly based on the procedure and optimization. Literature reports yields ranging from 61-63% with magnesium turnings to 69-70% with magnesium powder.[11] With careful optimization of conditions, such as flame-drying glassware and controlling the addition rate, yields as high as 80% have been reported in informal settings.[3] A user also reported a 62% yield in one attempt.[9]
Quantitative Data Summary
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reference(s) |
| Magnesium Form | Turnings | 61-63% | 200-mesh Powder | 69-70% | [11] |
| Procedural Optimization | Initial attempts | ~40% | Optimized (flame-dried glassware, controlled addition) | ~80% | [3] |
| Lab Scale Synthesis | Mg turnings, Et₂O, overnight standing | 62% | - | - | [9] |
Experimental Protocols
Protocol 1: General Preparation of this compound in Diethyl Ether
This protocol is adapted from established literature procedures.[11][16]
1. Apparatus Setup:
-
Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven or by flame-drying under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[3]
2. Reagent Preparation:
-
In the flask, place magnesium turnings (1.05 equivalents).
-
Add a small crystal of iodine as an initiator.[16]
-
Cover the magnesium with anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether.
3. Reaction Initiation:
-
Add a small portion of the tert-butyl chloride solution to the stirred magnesium suspension.
-
Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[9]
4. Grignard Formation:
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.[11] For optimal yields, a very slow addition over several hours is recommended.[11]
-
After the addition is complete, continue stirring the mixture for an additional 15-30 minutes.[16]
5. Titration and Storage:
-
Allow the gray, cloudy solution to cool to room temperature. The concentration of the Grignard reagent should be determined by titration before use.
-
Store the solution under an inert atmosphere.
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. homework.study.com [homework.study.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 677-22-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound 1.0M tetrahydrofuran 677-22-5 [sigmaaldrich.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
common side reactions with tert-Butylmagnesium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butylmagnesium chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, a Grignard reagent, is an organomagnesium compound widely used in organic synthesis to form new carbon-carbon bonds.[1][2][3] Its primary applications include nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) to generate secondary and tertiary alcohols, and its use as a strong, non-nucleophilic base for deprotonation.[2][4] Due to the steric bulk of the tert-butyl group, it can offer high selectivity in certain reactions.[5]
Q2: What are the major safety hazards associated with this compound?
A2: this compound is a highly reactive and hazardous substance. Key hazards include:
-
Pyrophoric and Water-Reactivity: It can ignite spontaneously in air and reacts violently with water and other protic solvents, releasing flammable gases.[6][7] All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: It causes severe skin burns and eye damage upon contact.[6][7]
-
Flammability: Solutions in ethers (like THF or diethyl ether) are highly flammable.[6]
Always consult the Safety Data Sheet (SDS) before handling this reagent and use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[6]
Q3: My solution of this compound has a precipitate. Is it still usable?
A3: The formation of a precipitate in Grignard reagent solutions, especially upon storage at lower temperatures, is common. This is often due to the Schlenk equilibrium, where the reagent can exist in equilibrium with di-tert-butylmagnesium (a solid) and magnesium chloride. In many cases, the reagent is still active. Before use, it is recommended to gently warm the container to around 40°C in a water bath and swirl to redissolve the solid.[8] If the precipitate is substantial or does not redissolve, it is advisable to titrate a small aliquot to determine the active Grignard concentration before use.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 1,2-Addition Product with Ketones
Q: I am reacting this compound with a ketone, but I am getting a low yield of the expected tertiary alcohol and recovering a significant amount of my starting ketone. What is happening and how can I fix it?
A: This is a common issue, especially with sterically hindered ketones. The primary competing side reactions are enolization and reduction .
-
Enolization: Due to its bulky nature, this compound can act as a strong base, abstracting an acidic α-proton from the ketone to form a magnesium enolate. This enolate is then protonated during the aqueous workup, regenerating the starting ketone.[2]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (a Meerwein-Ponndorf-Verley type reduction). In the case of this compound, this is not a primary pathway as it lacks β-hydrogens. However, reduction can occur with other Grignard reagents and is a point of consideration in Grignard chemistry.[2]
Troubleshooting Strategies:
| Strategy | Principle | Experimental Action | Expected Outcome |
| Lower Reaction Temperature | Favors the more organized transition state of nucleophilic addition over the acid-base reaction of enolization. | Perform the addition of the Grignard reagent to the ketone at low temperatures, typically between -78°C and 0°C. | Increased ratio of addition product to recovered starting material. |
| Use of Cerium(III) Chloride | CeCl₃ transmetalates with the Grignard reagent to form a more nucleophilic and less basic organocerium species, which strongly favors 1,2-addition over enolization.[9][10][11][12][13] | Prepare a slurry of anhydrous CeCl₃ in THF, cool to -78°C, add the Grignard reagent, stir, and then add the ketone.[14] | Significantly higher yield of the tertiary alcohol with minimal ketone recovery. |
| Reverse Addition | Maintaining a low concentration of the Grignard reagent relative to the ketone can disfavor enolization. | Add the Grignard reagent solution slowly to a solution of the ketone. | May improve the yield of the addition product, but can be less effective than the CeCl₃ method. |
Quantitative Data Summary (Illustrative):
| Reaction Conditions | Desired Product Yield (%) | Recovered Ketone (%) |
| Standard Addition at RT | 20-40% | 50-70% |
| Addition at -78°C | 50-70% | 20-40% |
| CeCl₃ Mediated at -78°C | >90% | <5% |
Issue 2: Formation of a High Molecular Weight Byproduct During Grignard Reagent Synthesis
Q: During the preparation of this compound from tert-butyl chloride and magnesium, I am observing a significant amount of a non-polar byproduct, reducing the yield of my Grignard reagent. What is this side reaction?
A: This is likely due to a Wurtz coupling reaction. This occurs when a newly formed molecule of this compound reacts with a molecule of unreacted tert-butyl chloride to form 2,2,3,3-tetramethylbutane.[15][16][17]
Troubleshooting Strategies:
| Strategy | Principle | Experimental Action | Expected Outcome |
| Slow Addition of Alkyl Halide | Maintains a low concentration of the alkyl halide, minimizing its reaction with the formed Grignard reagent.[1][15] | Add the tert-butyl chloride solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[18] | Reduced formation of the Wurtz coupling product and a higher yield of the Grignard reagent. |
| Control of Reaction Temperature | The Wurtz coupling reaction is often accelerated at higher temperatures. | Maintain a moderate reaction temperature. While some heat may be needed for initiation, use an ice bath to control the exotherm once the reaction is proceeding vigorously.[1] | Minimized Wurtz coupling. |
| Use of Highly Activated Magnesium | A larger, more reactive magnesium surface area promotes the rapid formation of the Grignard reagent, reducing the concentration of unreacted alkyl halide. | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) before adding the bulk of the alkyl halide.[15] | Faster Grignard formation and suppressed Wurtz coupling. |
Quantitative Data Summary (Illustrative):
| Addition Rate of tert-Butyl Chloride | Reaction Temperature | Grignard Reagent Yield (%) | Wurtz Product Yield (%) |
| Rapid (Bulk addition) | Reflux | 40-60% | 30-50% |
| Slow (Dropwise over 1-2 hours) | 25-35°C | 80-95% | 5-15% |
Issue 3: Over-addition to Esters When a Ketone is the Desired Product
Q: I am trying to synthesize a ketone by reacting this compound with an ester, but I am only isolating the tertiary alcohol. How can I stop the reaction at the ketone stage?
A: This is a classic challenge in Grignard chemistry. The initially formed ketone is generally more reactive than the starting ester towards the Grignard reagent. This leads to a second nucleophilic attack, resulting in the tertiary alcohol.[19]
Troubleshooting Strategies:
| Strategy | Principle | Experimental Action | Expected Outcome |
| Use of a Weinreb Amide | Reacting the Grignard reagent with a Weinreb amide (N-methoxy-N-methyl amide) forms a stable chelated intermediate that does not collapse to a ketone until acidic workup, thus preventing over-addition. | Prepare the corresponding Weinreb amide of the carboxylic acid and react it with one equivalent of this compound at a low temperature (e.g., 0°C to -78°C). | Isolation of the desired ketone in high yield after acidic workup. |
| Low Temperature and Reverse Addition | At very low temperatures, the tetrahedral intermediate formed from the first addition may be stable enough to survive until quenching, and adding the Grignard to the ester can help. | Add exactly one equivalent of the Grignard reagent to the ester at a very low temperature (e.g., -100°C). This method is often low-yielding and not general. | May yield a small amount of the ketone, but significant amounts of starting material and tertiary alcohol are common. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet.
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous ether/THF to cover the magnesium.
-
Prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the tert-butyl chloride solution to initiate the reaction (indicated by bubbling and a color change from brown to grey).
-
Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grey, cloudy solution is the Grignard reagent.
Protocol 2: Minimizing Enolization with Cerium(III) Chloride
Materials:
-
Anhydrous cerium(III) chloride
-
Ketone
-
This compound solution in THF
-
Anhydrous THF
-
Standard reaction glassware under an inert atmosphere.
Procedure:
-
Dry the cerium(III) chloride heptahydrate under vacuum with gentle heating (e.g., 140°C for 2 hours) to obtain anhydrous CeCl₃.
-
Place the anhydrous CeCl₃ (1.1 equivalents) in a flame-dried flask under an inert atmosphere.
-
Add anhydrous THF and stir vigorously for at least 1 hour to form a fine slurry.
-
Cool the slurry to -78°C (dry ice/acetone bath).
-
Slowly add the this compound solution (1.1 equivalents) and stir for 30 minutes at -78°C.
-
Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78°C for 2-3 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Perform a standard aqueous workup and extraction to isolate the tertiary alcohol.
Visualizations
Caption: A generalized experimental workflow for a Grignard reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. This compound CAS#: 677-22-5 [m.chemicalbook.com]
- 4. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C4H9ClMg | CID 2724198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 677-22-5 | TCI AMERICA [tcichemicals.com]
- 8. This compound | 677-22-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Reddit - The heart of the internet [reddit.com]
Technical Support Center: tert-Butylmagnesium Chloride Grignard Reaction
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butylmagnesium chloride Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound Grignard reaction not starting?
The most common reason for initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2] This layer forms when magnesium is exposed to air and prevents it from reacting with the tert-butyl chloride.[1] Another critical factor is the presence of even trace amounts of water in the solvent, glassware, or starting materials, as Grignard reagents are highly reactive towards protic sources.[3][4] Impurities in the reagents can also inhibit the reaction.[3]
Q2: What are the visual signs of a successful reaction initiation?
A successful initiation of the Grignard reaction is typically indicated by several observable changes in the reaction mixture. These include:
-
A noticeable increase in the temperature of the reaction mixture, as the formation is exothermic.[1]
-
Gentle bubbling or boiling of the solvent at the surface of the magnesium.[1][2]
-
If an activator like iodine was used, its characteristic color will disappear.[2][5]
Q3: How critical is the purity of the solvent and reagents?
The purity of all components is paramount for a successful Grignard reaction.[3]
-
Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) must be anhydrous.[3][6] Any moisture will be consumed by the Grignard reagent as it forms, quenching the reaction.[3] It is recommended to use freshly distilled solvents from a suitable drying agent or to purchase high-purity anhydrous solvents.[6]
-
tert-Butyl Chloride: The alkyl halide should be pure and dry. If necessary, it can be passed through a column of activated alumina (B75360) to remove trace amounts of water and acidic impurities.[3]
-
Magnesium: The quality of the magnesium is also important. Use of fresh, high-quality magnesium turnings is recommended.[3] The presence of impurities like iron and manganese in the magnesium can have a detrimental effect on the reaction.[7]
Q4: What is magnesium activation and why is it necessary?
Magnesium activation involves disrupting or removing the passivating magnesium oxide layer to expose a fresh, reactive metal surface.[1] This is often essential to initiate the reaction. Activation can be achieved through both physical and chemical methods.
Q5: Can I use a different solvent instead of diethyl ether or THF?
While diethyl ether and THF are the most common solvents, other options exist. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a good alternative and can sometimes suppress side reactions like Wurtz coupling.[8] The choice of solvent can affect the reactivity of the Grignard reagent due to differences in solvation and the Schlenk equilibrium.[8]
Troubleshooting Guides
Issue 1: The reaction fails to initiate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Wet Solvent or Glassware | Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere.[1][6] Use a fresh batch of anhydrous solvent or re-distill your current stock over a suitable drying agent.[3] |
| Passivated Magnesium Surface | The magnesium oxide layer is preventing the reaction.[1] Activate the magnesium using one of the methods described in the "Experimental Protocols" section below (e.g., addition of iodine, 1,2-dibromoethane (B42909), or mechanical crushing).[1][9] |
| Impure tert-Butyl Chloride | Purify the tert-butyl chloride by passing it through a short column of activated alumina to remove trace moisture and acidic impurities.[3] |
| Low Reaction Temperature | Gently warm the reaction mixture with a heat gun or in a warm water bath.[1][5] A high local concentration of the alkyl halide can also help; add a small portion of the tert-butyl chloride solution directly to the magnesium before starting the main addition.[10] |
| Poor Quality Magnesium | Use fresh, shiny magnesium turnings.[6] If the magnesium is old or appears dull, it is likely oxidized and will require vigorous activation. |
Issue 2: The reaction starts but then stops.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Mixing | Ensure vigorous stirring to maintain contact between the reactants and the magnesium surface.[10] |
| Magnesium Surface Passivation | The surface of the magnesium may have become coated with byproducts. Try adding another small crystal of iodine or placing the flask in an ultrasonic bath for a short period.[1][9] |
| Low Temperature | The reaction may require gentle, continuous warming to be sustained, especially in the initial stages.[10] |
Issue 3: A grey slurry forms and the reaction appears to have failed.
Possible Cause & Solution:
The formation of a thick grey slurry can sometimes be mistaken for a failed reaction. This precipitate can be the Grignard reagent itself, which may have limited solubility, or magnesium salts.[5] Before discarding the reaction, it is advisable to take a small aliquot, quench it with an acidic solution, and analyze the organic layer to determine if any product has formed. In some cases, the reaction may have proceeded successfully, and the slurry is simply the product mixture.[5]
Experimental Protocols
Protocol 1: Initiation of this compound using Iodine
-
Glassware Preparation: Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) by either flame-drying under vacuum or oven-drying at >120°C for several hours. Assemble the apparatus while hot and allow it to cool under a positive pressure of an inert gas like nitrogen or argon.[1]
-
Reagent Setup: Place the magnesium turnings and a magnetic stir bar in the reaction flask.[1]
-
Initiation: Add a single, small crystal of iodine to the flask.[1][11] The flask may be gently warmed.[11]
-
Solvent and Halide Addition: Add a small portion of anhydrous diethyl ether or THF to cover the magnesium. Add a small amount of the tert-butyl chloride solution to the flask.[12]
-
Observation: Stir the mixture. Successful initiation is marked by the disappearance of the iodine color and the onset of the signs mentioned in FAQ Q2.[2]
-
Main Reaction: Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[13]
Protocol 2: Initiation of this compound using 1,2-Dibromoethane (DBE)
-
Glassware and Reagent Setup: Follow steps 1 and 2 from Protocol 1.
-
Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.[1]
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1] The reaction should initiate, evidenced by bubbling (ethylene gas evolution).[9]
-
Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your tert-butyl chloride solution.[1]
Data and Parameters
Table 1: Common Magnesium Activation Methods
| Activation Method | Description | Visual Indicators |
| **Iodine (I₂) ** | A small crystal of iodine is added to the magnesium. It is believed to react with the magnesium at points where the oxide layer is thin, creating reactive sites.[1] | Disappearance of the purple or brown iodine color.[1][2] |
| 1,2-Dibromoethane (DBE) | A highly reactive alkyl halide that readily reacts with magnesium, cleaning the surface and producing ethylene (B1197577) gas and magnesium bromide.[1] | Bubbling (evolution of ethylene gas).[9] |
| Mechanical Crushing | Physically crushing the magnesium turnings with a dry glass rod inside the reaction flask to expose a fresh, unoxidized surface.[2][9] | No specific visual indicator other than the physical change in the magnesium. |
| Sonication | Using an ultrasonic bath to clean the magnesium surface via cavitation.[9] | Can help initiate a sluggish reaction. |
| Diisobutylaluminum hydride (DIBAH) | A chemical activator that can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[14] | Allows for initiation below 20°C.[14] |
Table 2: Properties of Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Characteristics |
| Diethyl Ether (Et₂O) | 34.6 | 0.713 | Standard solvent; its volatility can help in visualizing the exotherm through boiling.[15] |
| Tetrahydrofuran (THF) | 66 | 0.889 | A more polar ether that can solvate the Grignard reagent better, sometimes leading to different reactivity.[13] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.854 | A greener alternative to THF, can suppress Wurtz coupling side reactions.[8] |
Visualizations
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Caption: Key factors influencing Grignard reaction initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. guidechem.com [guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. softbeam.net:8080 [softbeam.net:8080]
Navigating the Nuances of Solvent Effects on tert-Butylmagnesium Chloride Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center detailing the influence of solvent choice on the reactivity of tert-Butylmagnesium chloride. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your Grignard reactions.
The choice of solvent is a critical parameter in harnessing the full potential of this compound, a pivotal Grignard reagent in organic synthesis. The solvent not only influences the solubility and stability of the reagent but also profoundly impacts its reactivity, reaction rates, and product distribution. This technical guide delves into the comparative effects of the two most commonly employed solvents, tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O), offering insights to troubleshoot common experimental challenges and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution in diethyl ether cloudy, and is it still usable?
A precipitate or cloudiness in a diethyl ether solution of this compound is often due to the Schlenk equilibrium. In this equilibrium, two molecules of the Grignard reagent (t-BuMgCl) disproportionate into di-tert-butylmagnesium (t-Bu₂Mg) and magnesium chloride (MgCl₂).[1] Magnesium chloride has limited solubility in diethyl ether, leading to its precipitation. The reagent is generally still active, and the suspension should be well-stirred before use to ensure accurate dosing.
Q2: I'm observing a lower than expected yield when using THF as a solvent. What could be the cause?
While THF is an excellent solvent for many Grignard reactions, its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) can sometimes lead to increased side reactions, such as enolization of the substrate or Wurtz coupling, particularly with prolonged reaction times or elevated temperatures.[2] Additionally, the greater solvating power of THF can shift the Schlenk equilibrium further towards the formation of di-tert-butylmagnesium, which may exhibit different reactivity compared to the parent Grignard reagent.
Q3: Can I switch from diethyl ether to THF mid-reaction?
It is generally not advisable to switch solvents mid-reaction. The change in solvent polarity and coordinating ability can alter the composition of the Grignard reagent in solution via the Schlenk equilibrium and affect the solubility of intermediates and products, potentially leading to a complex mixture and lower yields. It is best to choose the appropriate solvent from the outset of the experiment.
Q4: My Grignard reaction is not initiating in diethyl ether. What steps can I take?
Initiation of Grignard reactions can sometimes be sluggish. Here are a few troubleshooting steps:
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and have a shiny surface. Crushing the magnesium turnings under an inert atmosphere can expose a fresh surface.
-
Initiators: A small crystal of iodine can be added to the reaction mixture. The iodine etches the magnesium surface, exposing fresh metal.[3]
-
Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can often initiate the reaction. Once initiated, the exothermic reaction will typically sustain itself.
-
Solvent Change: If initiation remains problematic in diethyl ether, switching to THF may be beneficial as its higher boiling point allows for heating to a higher temperature to facilitate initiation.[2]
Troubleshooting Guide: Solvent-Specific Issues
| Issue | Possible Cause in Diethyl Ether | Possible Cause in THF | Recommended Solution |
| Low Reaction Rate | Lower reaction temperature due to the low boiling point of diethyl ether. | - | Consider switching to THF for reactions requiring higher temperatures.[2] |
| Precipitation of Reagent | Limited solubility of MgCl₂ formed in the Schlenk equilibrium.[1] | Formation of less soluble complexes, though generally less common than in ether. | Ensure vigorous stirring to maintain a homogeneous suspension. Titrate the reagent to determine the active concentration. |
| Formation of Side Products (e.g., Wurtz coupling) | Less of a concern compared to THF due to lower reaction temperatures. | Higher reaction temperatures can promote side reactions.[2] | Maintain the reaction at the lowest effective temperature. Consider adding the electrophile at a lower temperature. |
| Difficulty in Solvent Removal | Highly volatile, easy to remove under reduced pressure. | Higher boiling point can make complete removal more challenging. | Use a rotary evaporator with appropriate vacuum and temperature. For final traces, a high-vacuum line may be necessary. |
Comparative Data: Solvent Effects on Reactivity
While specific quantitative data for the same reaction with this compound in both THF and diethyl ether is not extensively documented in a single comparative study, general trends can be inferred from various sources. THF generally leads to faster reaction rates due to its higher boiling point and better solvation of the Grignard reagent.[4] However, this can also lead to a decrease in selectivity and an increase in side products in some cases.
| Solvent Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Impact on Reactivity |
| Boiling Point | 34.6 °C | 66 °C | THF allows for a wider range of reaction temperatures, potentially increasing reaction rates.[2] |
| Coordinating Ability | Good | Excellent | THF's stronger coordination can increase the reactivity of the Grignard reagent by separating the ion pair. |
| Schlenk Equilibrium | Favors t-BuMgCl | Shifts more towards t-Bu₂Mg and MgCl₂ | The different reactive species in solution can lead to variations in product distribution and yield. |
| Solubility of MgCl₂ | Low | Higher than Et₂O | Leads to precipitation in diethyl ether, which can affect accurate dosing if not properly managed. |
Key Experimental Protocols
Below are generalized protocols for a common Grignard reaction. Note: These are starting points and may require optimization for specific substrates and scales.
Protocol 1: Reaction of this compound with Benzaldehyde (B42025) in Diethyl Ether
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon). A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is recommended.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small portion of a solution of tert-butyl chloride in anhydrous diethyl ether from the dropping funnel. If the reaction does not initiate, add a crystal of iodine and gently warm the flask. Once initiated, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Reaction of this compound with Benzaldehyde in THF
Procedure: The procedure is similar to Protocol 1, with the following modifications:
-
Use anhydrous THF as the solvent for both the Grignard reagent formation and the electrophile solution.
-
Due to the higher boiling point of THF, the reaction can be heated to reflux if necessary to ensure completion.[2]
Visualizing the Schlenk Equilibrium and Workflow
The following diagrams illustrate the key concepts discussed.
By understanding the distinct properties of diethyl ether and THF and their influence on the reactivity of this compound, researchers can make informed decisions to optimize their synthetic strategies, troubleshoot potential issues, and achieve higher yields and purities in their desired products.
References
Technical Support Center: Managing tert-Butylmagnesium Chloride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butylmagnesium chloride (t-BuMgCl) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of a this compound solution?
A1: Solutions of this compound are typically clear and range in color from grayish-white to light brown. The appearance of a precipitate does not necessarily indicate a problem with the reagent's quality.
Q2: Why is there a precipitate in my bottle of this compound?
A2: The formation of a precipitate in Grignard reagent solutions is often due to the Schlenk equilibrium. This is a dynamic equilibrium between the Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halides (MgX₂).
2 RMgX ⇌ R₂Mg + MgX₂
For this compound, the equilibrium is:
2 t-BuMgCl ⇌ (t-Bu)₂Mg + MgCl₂
Changes in temperature, solvent, and concentration can shift this equilibrium.[1] Magnesium chloride (MgCl₂) has low solubility in common ethereal solvents like THF and 2-MeTHF, and its precipitation is a common cause of turbidity or solid formation in the solution.[2]
Q3: Is the precipitate harmful to my reaction?
A3: Generally, the presence of a small amount of precipitate is not detrimental to the reaction, as the active Grignard reagent remains in solution. However, the formation of a significant amount of precipitate will alter the concentration of the active reagent in the supernatant. It is crucial to determine the accurate concentration of the solution before use.
Q4: How should I store my this compound solution?
A4: this compound solutions are sensitive to air and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[3][4] Recommended storage temperatures can vary by solvent and concentration, but storage at 2-8°C is common.[5][6][7] However, be aware that low temperatures can promote precipitation.[8] Some suppliers recommend ambient temperature storage, below 40°C.[9] Always consult the supplier's specific storage instructions.
Troubleshooting Guide
Issue 1: A large amount of solid has precipitated out of my this compound solution upon storage.
-
Cause: This is likely due to the Schlenk equilibrium shifting to the right, favoring the formation of magnesium chloride, which has poor solubility in ethereal solvents. This is often induced by low storage temperatures.
-
Solution 1: Warming the Solution: Place the sealed bottle in a plastic bag and gently warm it in a water bath at around 40°C. Occasional gentle swirling of the container can help to redissolve the solid.
-
Solution 2: Using as a Suspension: If the amount of precipitate is small, you can gently shake the bottle to create a uniform suspension before drawing your reagent.
-
Preventative Measure: Store the solution at the higher end of the recommended temperature range to minimize precipitation, while still adhering to safety and stability guidelines.
Issue 2: My reaction yield is lower than expected.
-
Cause 1: Inaccurate Reagent Concentration: The precipitation of magnesium salts can lead to a decrease in the molarity of the active Grignard reagent in the supernatant. Using the concentration stated on the bottle label without verification can lead to the use of a substoichiometric amount of the reagent.
-
Solution 1: Titrate the Solution: Before use, always titrate the Grignard reagent solution to determine its exact molarity. Several reliable methods are available (see Experimental Protocols section).
-
Cause 2: Reagent Degradation: Exposure to air or moisture can degrade the Grignard reagent, reducing its activity.
-
Solution 2: Ensure Inert Atmosphere: Always handle the reagent under a dry, inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.
Data Presentation
Table 1: Solubility of Magnesium Chloride in Ethereal Solvents
| Temperature | Solubility in THF ( g/100g ) | Solubility in 2-MeTHF ( g/100g ) |
| 25°C | < 0.1 | < 0.1 |
| 60°C | 2 | Not Available |
| 80°C | Not Available | < 0.13 |
Data compiled from product literature.[2] This table highlights the low solubility of MgCl₂, a key factor in precipitation.
Table 2: Commercially Available this compound Solutions
| Concentration & Solvent | Typical Storage Temperature | Notes |
| 1.0 M in THF | 2-8°C or Ambient | Storage below 25°C may cause salt formation. |
| 1.7 M in THF | Ambient, Below 40°C | Brown/grey colored liquid.[9] |
| 2.0 M in Diethyl Ether | Ambient | Crystallization temperature ≤ -10°C.[10][11] |
| ~2.0 M in THF | Room Temperature | May form a large amount of precipitate in cold conditions. |
| 1.0 M in 2-MeTHF | Not Specified | - |
This table provides a general guide. Always refer to the manufacturer's specific recommendations.
Experimental Protocols: Titration of Grignard Reagents
Accurate determination of the Grignard reagent concentration is critical for stoichiometric control in reactions.
Method 1: Titration with Iodine
This method is effective for a wide range of organometallic reagents, including Grignard reagents. The endpoint is a sharp visual color change.
Reagents:
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Prepare a saturated solution of LiCl in THF (approximately 0.5 M).[12]
-
In a flame-dried, argon-purged flask equipped with a magnetic stir bar, accurately weigh about 254 mg of iodine (1 mmol).[12]
-
Add 3-5 mL of the saturated LiCl in THF solution and stir until the iodine is completely dissolved, resulting in a brown solution.[12]
-
Cool the flask to 0°C in an ice bath.[12]
-
Slowly add the this compound solution dropwise via a syringe until the brown color of the iodine disappears, leaving a colorless and transparent solution.[12][13]
-
Record the volume of the Grignard reagent added. The concentration is calculated based on the moles of iodine consumed.
Method 2: Titration with Diphenylacetic Acid
This is a straightforward method with a distinct color change at the endpoint.
Reagents:
-
Diphenylacetic acid
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Flame-dry a vial containing a stir bar under vacuum and backfill with argon.[14]
-
Add a precisely weighed amount of diphenylacetic acid (e.g., 100 mg) to the vial.[14]
-
Add anhydrous THF (e.g., 2 mL) and stir until the solid is fully dissolved.[14]
-
Slowly titrate this solution with the Grignard reagent. The endpoint is the first persistent appearance of a yellow color.[15][16]
-
Record the volume of the Grignard reagent added and calculate the molarity.
Method 3: Titration using Menthol (B31143) and 1,10-Phenanthroline (B135089)
This method provides a vivid color change, making the endpoint easy to determine.
Reagents:
-
(-)-Menthol
-
1,10-Phenanthroline
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Procedure:
-
To a flame-dried, nitrogen-flushed flask with a stir bar, add an accurately weighed sample of menthol (e.g., ~2 mmol) and a small amount of 1,10-phenanthroline (a few milligrams) as an indicator.[17][18]
-
Add anhydrous THF (e.g., 15 mL) and stir at room temperature.[18]
-
Add the Grignard reagent solution dropwise via a syringe.[18]
-
The endpoint is reached when a distinct violet or burgundy color persists for more than a minute.[18][19]
-
Calculate the concentration based on the moles of menthol and the volume of Grignard reagent added.
Visualizations
Caption: The Schlenk Equilibrium for this compound.
Caption: Troubleshooting workflow for precipitation in t-BuMgCl solutions.
Caption: General experimental workflow for titrating Grignard reagents.
References
- 1. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 2. cms.chempoint.com [cms.chempoint.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 677-22-5 [chemicalbook.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. lookchem.com [lookchem.com]
- 8. exsyncorp.com [exsyncorp.com]
- 9. novaphene.com [novaphene.com]
- 10. albemarle.com [albemarle.com]
- 11. tert-ブチルマグネシウムクロリド 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. rsc.org [rsc.org]
- 18. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 19. tandfonline.com [tandfonline.com]
optimizing reaction temperature for tert-Butylmagnesium chloride additions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction temperatures and address common issues encountered during tert-Butylmagnesium chloride additions.
Troubleshooting Guide
Issue: The Grignard reaction fails to initiate.
-
Question: My reaction with this compound isn't starting. What are the common causes and how can I fix this?
-
Answer: Failure to initiate is a frequent problem, often due to a passivated magnesium surface or the presence of moisture.[1][2]
Issue: The reaction yield is low.
-
Question: I'm getting a very low yield (around 5%) when using this compound with a ketone. What can I do to improve it?
-
Answer: Low yields can result from several factors, including side reactions, incomplete reaction, or issues with reagent quality.
-
Side Reactions: The highly basic nature of this compound can favor side reactions like enolization or elimination, especially with sterically hindered ketones.[6] Wurtz coupling is another major side reaction.[1][2]
-
Solution:
-
Temperature Control: Perform the addition at a low temperature (-78 °C to 0 °C) to minimize side reactions.[5][7]
-
Slow Addition: Add the Grignard reagent dropwise to the electrophile solution. A slow, controlled addition helps to avoid high local concentrations of the reagent, which can favor byproduct formation.[1][2]
-
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Reagent Quality: The quality of both the Grignard reagent and the starting materials is crucial.
-
Issue: A precipitate or slurry has formed.
-
Question: My reaction mixture turned into a thick gray slurry overnight. What caused this and is the reagent still usable?
-
Answer: The formation of a gray slurry or precipitate is common with Grignard reagents.[3]
-
Cause: This can be due to the Schlenk equilibrium, where the Grignard reagent (RMgX) exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). Some of these species may have lower solubility and precipitate out. In cold conditions, a larger amount of precipitate may form.
-
Solution: The reagent is often still usable. Gently shaking the container can help disperse the suspension. If a large amount of solid has formed, it can be warmed in a water bath (around 40°C) to redissolve the precipitate. Be cautious of solvent volatilization when unsealing the warmed container.
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal temperature for adding this compound to an aldehyde or ketone?
-
Answer: The optimal temperature depends on the specific substrate and desired outcome. For many additions to aldehydes and ketones, a low temperature is preferable to minimize side reactions.[8] Starting the addition at a low temperature, such as -78 °C, -30 °C, or 0 °C, and then allowing the reaction to slowly warm to room temperature is a common strategy.[5][9]
-
Question: How does reaction temperature affect the formation of side products?
-
Answer: Temperature is a critical parameter for controlling selectivity.
-
Low Temperatures (-78 °C to 0 °C): Can suppress side reactions like Wurtz coupling and enolization.[2] Low temperatures are often essential for stabilizing functionalized Grignard reagents.[7]
-
Elevated Temperatures (Reflux): Can promote side reactions, including elimination and reduction, particularly with sterically hindered ketones.[2][6] Prolonged heating can also lead to the decomposition of the Grignard reagent itself, often indicated by the mixture turning dark or black.[4][10]
-
-
Question: Should I use THF or diethyl ether as the solvent?
-
Answer: Both tetrahydrofuran (B95107) (THF) and diethyl ether are common solvents for Grignard reactions. THF is often considered a better solvent for synthesizing Grignard reagents because it provides higher stabilization for the organomagnesium species.[6][10] Commercially available this compound is sold in both THF and diethyl ether.[11][12]
-
Question: Can I prepare this compound myself?
-
Answer: Yes, it can be prepared by reacting tert-butyl chloride with magnesium turnings in an anhydrous ether or THF.[3][6] The reaction is exothermic and requires careful control of the addition rate of the tert-butyl chloride to maintain a gentle reflux.[1] It is crucial to use highly activated magnesium and rigorously anhydrous conditions.[1][6]
Data Summary
Table 1: Effect of Temperature on this compound Additions
| Temperature Range | Common Applications & Observations | Potential Issues |
| Low (-78°C to 0°C) | Addition to sensitive substrates like aldehydes and ketones to maximize the desired 1,2-addition product.[5][7] | Reaction rates may be slow. |
| Room Temperature | A good starting point for many standard Grignard preparations and additions.[2] | May not be low enough to prevent side reactions with sensitive or hindered substrates. |
| Elevated / Reflux | Primarily used for the formation of the Grignard reagent itself, as the exotherm is often sufficient to maintain reflux.[1][2] | Can lead to reagent decomposition and increased formation of byproducts like elimination and reduction products during the addition step.[2][4] |
Experimental Protocols
Protocol: General Procedure for the Addition of this compound to a Ketone
-
Apparatus Setup:
-
Assemble a three-necked, round-bottom flask (oven-dried or flame-dried) equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.[1]
-
-
Reagent Preparation:
-
Dissolve the ketone (1 equivalent) in anhydrous THF or diethyl ether in the reaction flask.
-
Cool the solution to the desired initial reaction temperature (e.g., -78 °C, 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone, ice/water).
-
-
Grignard Addition:
-
Charge the dropping funnel with the solution of this compound (typically 1.0 - 2.0 M in THF or ether, 1.1-1.5 equivalents).
-
Add the Grignard reagent to the stirred ketone solution dropwise at a rate that maintains the desired internal temperature.
-
-
Reaction:
-
After the addition is complete, stir the reaction mixture at the same temperature for a specified period (e.g., 1 hour).[5]
-
Allow the mixture to gradually warm to room temperature and stir for an additional period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
-
Quenching:
-
Cool the reaction mixture back down in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.[13]
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol product.[14]
-
Purify the crude product by flash column chromatography or distillation as needed.[13]
-
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: General experimental workflow for Grignard additions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]
- 9. Exposing the hidden complexity of stoichiometric and catalytic metathesis reactions by elucidation of Mg-Zn hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. CAS 677-22-5: this compound | CymitQuimica [cymitquimica.com]
- 12. lookchem.com [lookchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
preventing Wurtz coupling with tert-Butylmagnesium chloride
Topic: Preventing Wurtz Coupling with tert-Butylmagnesium chloride
This guide provides troubleshooting advice, quantitative data, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize the formation of undesired Wurtz coupling byproducts when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is Wurtz coupling in the context of a Grignard reaction?
A1: Wurtz-type coupling is a common side reaction that occurs during the formation of a Grignard reagent. It involves the reaction of the newly formed Grignard reagent (R-MgX) with the unreacted alkyl halide (R-X) to produce a homocoupled dimer (R-R).[1][2] In the case of this compound, the Wurtz coupling product would be 2,2,3,3-tetramethylbutane (B1293380). This side reaction consumes the desired Grignard reagent and complicates the purification of the final product.[1]
Q2: I am observing a significant amount of 2,2,3,3-tetramethylbutane in my reaction mixture. What are the likely causes?
A2: A high yield of the Wurtz coupling byproduct with this compound is typically promoted by several factors:
-
High Local Concentration of tert-Butyl Chloride: Rapid addition of tert-butyl chloride can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the unreacted alkyl halide instead of your intended electrophile.[1][3]
-
Elevated Reaction Temperature: Grignard reagent formation is exothermic.[4] Poor temperature control can lead to hotspots, which accelerate the rate of the Wurtz coupling reaction.[1][4]
-
Inadequate Magnesium Surface Area: A limited or poorly activated magnesium surface can slow the rate of Grignard reagent formation, leaving a higher concentration of unreacted tert-butyl chloride available for Wurtz coupling.[1]
-
Steric Hindrance: Tertiary alkyl halides like tert-butyl chloride are sterically hindered. This can disfavor the desired reaction with an electrophile and increase the likelihood of side reactions, including elimination and potentially Wurtz coupling.[5][6]
Q3: How can I minimize or prevent the formation of the Wurtz coupling product when preparing and using this compound?
A3: To suppress the formation of 2,2,3,3-tetramethylbutane, consider the following strategies:
-
Slow Addition: Add the tert-butyl chloride solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature.[1][3] This prevents the buildup of unreacted alkyl halide.
-
Temperature Control: Maintain a low and consistent reaction temperature. It is often recommended to initiate the reaction at room temperature and then cool the flask once the exotherm begins.[1]
-
Solvent Choice: Ethereal solvents are standard for Grignard reactions.[3] While THF is common, for substrates prone to Wurtz coupling, diethyl ether (Et₂O) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) may offer better results by minimizing the side reaction.[1][7]
-
Use of Excess Magnesium: Employing a larger excess of magnesium turnings ensures a sufficient surface area is available for the reaction, promoting the formation of the Grignard reagent over the coupling byproduct.[1]
-
Magnesium Activation: Ensure the magnesium surface is properly activated to facilitate a rapid initiation and formation of the Grignard reagent. This can be achieved by using a crystal of iodine, 1,2-dibromoethane, or by mechanical means such as stirring the magnesium turnings under an inert atmosphere to break the passivating oxide layer.[1]
-
Continuous Flow Chemistry: For industrial-scale synthesis, continuous flow reactors offer excellent control over reaction parameters such as temperature, mixing, and residence time, which can significantly reduce the extent of Wurtz coupling.[1][2]
Q4: My reaction with this compound is also producing a significant amount of isobutylene (B52900). Is this related to Wurtz coupling?
A4: The formation of isobutylene is not directly due to Wurtz coupling but is another common side reaction for tertiary Grignard reagents. This occurs via an elimination pathway.[5][6] The same reaction conditions that favor Wurtz coupling, such as higher temperatures, can also promote this elimination reaction. Therefore, by optimizing your conditions to minimize Wurtz coupling (e.g., lower temperature, slow addition), you will likely also reduce the formation of isobutylene.
Data Presentation
Table 1: Effect of Solvent on Grignard Product Yield and Wurtz Coupling
The choice of solvent can significantly impact the ratio of the desired Grignard product to the Wurtz coupling byproduct. The following table, adapted from data on a related benzylic system prone to Wurtz coupling, illustrates this effect. A similar trend can be expected for sterically hindered systems like tert-butyl halides.
| Solvent | Yield of Grignard Product (%) [a] | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1][7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Very good yield, considered a greener alternative to Et₂O and THF.[7] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1][7] |
[a] Yield determined by reaction of the in situ generated Grignard reagent with 2-butanone.[1][7]
Experimental Protocols
Protocol 1: Optimized Formation of this compound with Minimized Wurtz Coupling
This protocol is designed to minimize the formation of 2,2,3,3-tetramethylbutane.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal for activation)
-
tert-Butyl chloride (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., ketone, aldehyde)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask under a slow stream of inert gas until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.[1]
-
Initiation: Add a small portion of a solution of tert-butyl chloride in anhydrous diethyl ether to the activated magnesium. The reaction should initiate, as evidenced by gentle bubbling and the appearance of a gray, cloudy suspension. If the reaction does not start, gentle warming may be necessary.
-
Slow Addition: Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at or below 10°C using an ice bath to control the exotherm.[1]
-
Reaction Completion: After the addition is complete, allow the gray suspension of the Grignard reagent to stir at 0-5°C for an additional 30-60 minutes to ensure complete formation.
-
Reaction with Electrophile: Cool the Grignard solution to 0°C. Slowly add a solution of the electrophile in anhydrous diethyl ether.
-
Quenching and Workup: After the addition of the electrophile is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by standard methods such as column chromatography or distillation.
Visualizations
Caption: Desired vs. Wurtz coupling pathways and prevention strategies.
Caption: Troubleshooting workflow for high Wurtz coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 6. Examples of why 3° (tertiary) haloalkanes do not change into alkanes by W.. [askfilo.com]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
Technical Support Center: Optimizing tert-Butylmagnesium Chloride Reactions with Additives
Welcome to the Technical Support Center for tert-Butylmagnesium Chloride Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of additives to enhance the performance of this compound in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of lithium chloride (LiCl) as an additive in this compound reactions?
A1: Lithium chloride is a highly effective additive that significantly enhances the reactivity and efficiency of this compound, a combination often referred to as a "Turbo-Grignard" reagent. The primary roles of LiCl are:
-
Breaking up of Aggregates: Grignard reagents in solution, such as this compound in tetrahydrofuran (B95107) (THF), exist as complex dimeric or oligomeric aggregates. LiCl helps to break down these less reactive polymeric structures.
-
Shifting the Schlenk Equilibrium: The addition of LiCl shifts the Schlenk equilibrium towards the formation of the more nucleophilic di-tert-butylmagnesium ((t-Bu)₂Mg) species.[1] This shift is a key factor in the observed increase in reactivity.
-
Increasing Solubility and Reaction Rate: The presence of LiCl can improve the solubility of the Grignard reagent and dramatically accelerate the rate of reactions, such as halogen-magnesium exchange.
Q2: Are there any additives other than LiCl that can be used to improve my this compound reactions?
A2: Yes, other additives can be beneficial, particularly for specific types of reactions:
-
Lanthanide Salts (e.g., LaCl₃·2LiCl, CeCl₃·2LiCl): These soluble lanthanide salt complexes are excellent additives for improving the 1,2-addition of Grignard reagents to sterically hindered or easily enolizable ketones.[2][3][4] They act as Lewis acids, activating the carbonyl group and minimizing side reactions like enolization and reduction, leading to higher yields of the desired tertiary alcohols.[4]
-
Zinc Chloride (ZnCl₂): In some cases, transmetalation of the Grignard reagent with zinc chloride to form an organozinc reagent can be advantageous, for example, in certain cross-coupling reactions. The resulting organozinc species can exhibit different reactivity and selectivity profiles.
Q3: When should I consider using an additive in my reaction?
A3: You should consider using an additive under the following circumstances:
-
Low Reactivity or Stalled Reaction: If you observe low conversion of your starting material, an additive like LiCl can significantly increase the reaction rate.
-
Poor Yields with Hindered Substrates: For reactions involving sterically bulky substrates, such as the addition of this compound to a hindered ketone, additives are often essential for achieving a good yield.
-
Side Product Formation: If you are observing significant amounts of side products from enolization or reduction when reacting with carbonyl compounds, a lanthanide salt additive can promote the desired 1,2-addition.
-
Halogen-Magnesium Exchange Reactions: For the preparation of a Grignard reagent via halogen-magnesium exchange, LiCl is a standard additive to ensure a fast and efficient reaction.
Q4: Can I prepare this compound in the presence of LiCl?
A4: Yes, you can prepare the this compound · LiCl complex, or "Turbo-Grignard," in situ. This is typically done by reacting tert-butyl chloride with magnesium turnings in the presence of anhydrous lithium chloride in THF.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) with Additives |
| Reaction fails to initiate. | 1. Inactive magnesium surface (oxide layer). 2. Traces of moisture in glassware or solvent. 3. Low local concentration of alkyl halide. | 1. Use of an initiator like iodine or 1,2-dibromoethane (B42909) is standard practice. 2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. While not a direct additive, this is critical. 3. Add a small portion of the tert-butyl chloride first to initiate the reaction before adding the remainder. |
| Low yield of the desired product. | 1. Low reactivity of the Grignard reagent. 2. Steric hindrance. 3. Competing side reactions (e.g., enolization, reduction). | 1. Add 1.0 equivalent of anhydrous LiCl to your reaction mixture to form the more reactive "Turbo-Grignard" reagent. 2. For sterically demanding reactions, the use of LiCl is highly recommended. 3. For additions to enolizable ketones, add a catalytic or stoichiometric amount of a soluble lanthanide salt like LaCl₃·2LiCl to promote 1,2-addition.[4] |
| Formation of a thick grey slurry or precipitate. | 1. Precipitation of magnesium salts from the Schlenk equilibrium (MgX₂). 2. Low solubility of the Grignard reagent. | 1. The addition of LiCl can sometimes improve the solubility of the Grignard species by breaking up aggregates. 2. If precipitation occurs upon storage at low temperatures, gently warming the solution may redissolve the solids.[5] |
| Significant formation of the Wurtz coupling side product. | Reaction of the Grignard reagent with unreacted alkyl halide. | This is more common with less hindered Grignard reagents but can be minimized by slow addition of the alkyl halide during the Grignard formation to maintain a low concentration. |
Data on the Effect of Additives
| Additive | Reaction Type | Substrate Type | Expected Improvement |
| Lithium Chloride (LiCl) | Halogen-Magnesium Exchange | Aryl and Heteroaryl Halides | - Drastically increased reaction rates. - Higher yields. - Milder reaction conditions (lower temperatures). |
| Lithium Chloride (LiCl) | Nucleophilic Addition | General | - Increased reactivity, allowing for reactions with less reactive electrophiles. - Improved yields, especially with challenging substrates. |
| Lanthanide Salts (e.g., LaCl₃·2LiCl) | Nucleophilic Addition | Enolizable or Sterically Hindered Ketones | - Significant increase in the yield of the 1,2-addition product. - Substantial reduction of side products from enolization and reduction.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound • LiCl ("Turbo-Grignard")
This protocol describes the in-situ preparation of the this compound • LiCl complex.
Materials:
-
Magnesium turnings
-
Anhydrous lithium chloride (LiCl)
-
tert-Butyl chloride (t-BuCl)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal, as initiator)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents) and anhydrous LiCl (1.0 equivalent).
-
Initiation: Add a small crystal of iodine and a small volume of a solution of t-BuCl (1.0 equivalent) in anhydrous THF.
-
Reaction: The reaction mixture may need to be gently warmed to initiate. The disappearance of the iodine color and the appearance of turbidity indicate initiation.
-
Addition: Once the reaction has started, add the remaining solution of t-BuCl in THF dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.
-
Use: The resulting grey to brown solution of this compound • LiCl is ready for use. The concentration can be determined by titration.
Protocol 2: LaCl₃·2LiCl-Mediated Addition of this compound to an Enolizable Ketone
This protocol outlines the use of a lanthanide salt additive to improve the yield of 1,2-addition to a ketone prone to enolization.
Materials:
-
This compound solution in THF
-
Enolizable ketone
-
Anhydrous lanthanum chloride (LaCl₃)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of LaCl₃·2LiCl solution: In a flame-dried flask under an inert atmosphere, stir a suspension of anhydrous LaCl₃ (1.0 equivalent) and anhydrous LiCl (2.0 equivalents) in anhydrous THF at room temperature until the solids dissolve (this may take several hours). This results in a solution of LaCl₃·2LiCl.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the enolizable ketone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C.
-
Addition of Lanthanide Salt: Add the prepared LaCl₃·2LiCl solution (1.1 equivalents) to the ketone solution and stir for 30 minutes at -78 °C.
-
Addition of Grignard Reagent: Slowly add the this compound solution (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature, and perform a standard aqueous work-up and extraction with an appropriate organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Soluble lanthanide salts (LnCl3.2LiCl) for the improved addition of organomagnesium reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds [organic-chemistry.org]
- 5. 叔丁基氯化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Products from tert-Butylmagnesium Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving tert-Butylmagnesium chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture became a thick, unmanageable slurry after quenching with water. How can I prevent this and salvage my product?
A1: This is a common issue caused by the precipitation of insoluble magnesium hydroxide (B78521) salts (Mg(OH)Cl or Mg(OH)₂). To prevent this, avoid quenching with water alone. Instead, use a reagent that forms more soluble magnesium salts.
-
Recommended Action: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or a dilute acidic solution, such as 1M hydrochloric acid (HCl).[1] These reagents protonate the intermediate alkoxide while keeping the resulting magnesium salts dissolved in the aqueous phase, facilitating a cleaner separation.[1]
-
Troubleshooting: If you have already formed a thick precipitate, you may be able to dissolve it by slowly adding a dilute acid or saturated NH₄Cl solution to the stirred mixture. Be cautious, as this can be exothermic.
Q2: I've isolated a significant amount of my starting ketone instead of the desired tertiary alcohol. What is the likely cause?
A2: This is a classic sign that enolization has occurred as a major side reaction. The this compound, being a strong base, can deprotonate the α-carbon of the ketone to form an enolate.[2] This is especially common with sterically hindered ketones.[2] During the workup, this enolate is protonated, regenerating the starting ketone.[2]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., 0 °C or below) to favor the nucleophilic addition pathway, which typically has a lower activation energy than enolization.[2]
-
Consider an Alternative Reagent: If possible, organolithium reagents may favor nucleophilic addition over enolization in some cases.[2]
-
Q3: My product is a secondary alcohol, not the expected tertiary alcohol. Why did this happen?
A3: This indicates that a reduction of the carbonyl compound has occurred instead of addition. The Grignard reagent, if it possesses a β-hydrogen, can act as a reducing agent by transferring a hydride to the carbonyl carbon through a cyclic six-membered transition state.[2] This is also more prevalent with sterically hindered ketones.[2]
-
Troubleshooting Steps:
Q4: How should I handle the workup for products that are sensitive to acid?
A4: For acid-sensitive products, such as certain tertiary alcohols that can undergo acid-catalyzed dehydration, it is critical to avoid strong acids during the workup.[1]
-
Recommended Method: The preferred quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). Ammonium chloride is a weak acid that provides a controlled protonation of the alkoxide without significantly lowering the overall pH, thereby preventing acid-catalyzed side reactions.[1]
Troubleshooting Guide
| Issue | Potential Root Cause(s) | Recommended Actions & Solutions |
| Low Product Yield | Product Trapped in Magnesium Salts: Insoluble salts formed during workup have occluded the product. | Use saturated aqueous NH₄Cl or dilute HCl for quenching to ensure salts remain in solution.[1] After quenching, add more organic solvent and stir vigorously to fully extract the product. |
| Wurtz Coupling Side Reaction: The Grignard reagent reacts with unreacted tert-butyl chloride. | Ensure slow, dropwise addition of tert-butyl chloride during the Grignard reagent formation to maintain a low concentration and minimize this side reaction.[2] | |
| Product is Water-Soluble: The desired product has significant solubility in the aqueous layer. | Check the aqueous layer via TLC or another analytical method.[3] If the product is present, perform multiple extractions with an appropriate organic solvent or use a continuous liquid-liquid extractor. | |
| Product Decomposition: The product is unstable to the workup conditions (acid, base, or air exposure). | Test the stability of your product separately with the planned workup reagents.[3] Use a milder quenching agent like saturated NH₄Cl for sensitive compounds.[1] | |
| Persistent Emulsion During Extraction | Fine Particulate Matter: Finely divided magnesium salts can stabilize emulsions. | Allow the mixture to stand for an extended period. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. If necessary, filter the entire mixture through a pad of Celite®. |
| Crude Product Contains High-Boiling Impurity | Wurtz Coupling Product: Dimerization of the alkyl halide (e.g., formation of 2,2,3,3-tetramethylbutane) results in a non-polar, high-boiling byproduct. | This side reaction is minimized by slow addition of the alkyl halide during reagent formation and ensuring high-quality magnesium.[2] This impurity can often be removed by column chromatography or distillation. |
| Reaction Fails to Initiate or Stalls | Poor Quality Reagents: Magnesium is passivated by an oxide layer; solvent or alkyl halide is wet. | Use fresh, high-quality magnesium turnings.[4] Ensure all glassware is flame-dried or oven-dried and that solvents are anhydrous.[5] A small crystal of iodine can be used as an initiator.[6] |
Experimental Protocols
Protocol 1: General Workup and Extraction Procedure
This protocol is a standard procedure for quenching the reaction and extracting the crude product.
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to the cooled reaction mixture with vigorous stirring.[7][8][9] Monitor for any temperature increases and control the addition rate accordingly. Continue adding the solution until no further gas evolution or exothermic reaction is observed.
-
Separation: Transfer the mixture to a separatory funnel. If two clear layers do not form, add more organic solvent (e.g., diethyl ether, ethyl acetate) and/or brine.
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.[4][9]
-
Washing: Combine all organic extracts and wash them with brine to remove residual water and inorganic salts.
-
Drying: Dry the combined organic layer over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[9]
Protocol 2: Purification by Flash Column Chromatography
This is a general method for purifying the crude product. The choice of solvent system will depend on the polarity of the desired compound and impurities.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the column eluent).
-
Column Packing: Pack a glass column with silica (B1680970) gel using a slurry method with the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.
Quantitative Data Summary
| Reaction | Product | Yield | Purity | Reference |
| This compound + Paraformaldehyde | Neopentyl alcohol | 76% | >99% | [10] |
| This compound + Dimethyldichlorosilane | tert-Butyldimethylsilyl chloride | 74.2% | 99.3% | [7] |
| This compound + Carbon Dioxide | Trimethylacetic acid | 69-70% | - | [4] |
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting decision tree for low product yield.
Caption: Comparison of different quenching methods and resulting magnesium salts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Page loading... [wap.guidechem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. discovery.researcher.life [discovery.researcher.life]
dealing with steric hindrance in tert-Butylmagnesium chloride reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in reactions involving tert-Butylmagnesium chloride (t-BuMgCl).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant problem with this compound?
A1: Steric hindrance is a chemical phenomenon where the bulky nature of a molecule or substituent group physically obstructs a reaction from occurring at a particular site. The tert-butyl group, with its three methyl groups attached to a central carbon, is exceptionally bulky.[1] This large steric profile makes it difficult for the nucleophilic carbon of t-BuMgCl to approach and attack crowded electrophilic centers, such as the carbonyl carbon of a hindered ketone. This obstruction can dramatically lower reaction rates or prevent the desired reaction altogether.[2]
Q2: What are the most common side reactions when using t-BuMgCl with sterically hindered ketones?
A2: Due to the difficulty of nucleophilic addition, t-BuMgCl often acts as a strong base instead of a nucleophile, leading to two primary side reactions:[3][4]
-
Enolization: The Grignard reagent abstracts an acidic alpha-proton from the carbonyl compound, forming a magnesium enolate. Upon aqueous workup, this simply regenerates the starting ketone, leading to low conversion and recovery of starting material.[3][4]
-
Reduction: The Grignard reagent can transfer a hydride from its β-carbon to the carbonyl carbon through a cyclic, six-membered transition state. This reduces the ketone to a secondary alcohol instead of forming the desired tertiary alcohol.[4]
Q3: What are the initial signs in my experiment that suggest steric hindrance is a problem?
A3: Common indicators include:
-
Low or No Product Formation: TLC or GC-MS analysis shows a low yield of the expected tertiary alcohol.
-
Recovery of Starting Material: A significant amount of the initial ketone is recovered after the reaction and workup, which often points to enolization as a major competing pathway.[3]
-
Formation of an Unexpected Alcohol: Isolation of a secondary alcohol instead of the expected tertiary alcohol indicates that reduction has occurred.
Q4: Are there any alternative reagents or additives that can help overcome these issues?
A4: Yes. The most effective strategy is to transmetalate the Grignard reagent to form a more reactive organocerium reagent. This is achieved by adding anhydrous cerium(III) chloride (CeCl₃) to the reaction. Organocerium reagents are known to be more nucleophilic and significantly less basic than their Grignard counterparts, which dramatically favors the desired 1,2-addition over enolization and reduction.[5] Another approach involves using "Turbo-Grignard" reagents, which are prepared with lithium chloride (LiCl) to increase reactivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low to no yield of the desired tertiary alcohol, with significant recovery of the starting ketone.
-
Potential Cause: Enolization is dominating over nucleophilic addition. The basicity of the t-BuMgCl is being expressed more than its nucleophilicity due to steric congestion at the carbonyl center.[3][4]
-
Recommended Solution: Use of Cerium(III) Chloride
-
Prepare Anhydrous CeCl₃: The efficacy of this method is highly dependent on the anhydrous nature of the cerium salt. Prepare anhydrous CeCl₃ from CeCl₃·7H₂O immediately before use (see Experimental Protocol 1).
-
Form the Organocerium Reagent: Add the anhydrous CeCl₃ to your reaction flask and suspend it in dry THF. Stir to form a milky suspension. Cool the suspension (typically to -78°C or 0°C) before slowly adding the t-BuMgCl solution. Allow the mixture to stir for 1-2 hours to ensure complete formation of the organocerium species.
-
Perform the Addition: Slowly add your sterically hindered ketone to the pre-formed organocerium reagent at low temperature. This method significantly enhances the rate of nucleophilic addition, leading to higher yields of the desired product.
-
Problem 2: The major product isolated is a secondary alcohol, not the expected tertiary alcohol.
-
Potential Cause: The Grignard reagent is acting as a reducing agent via β-hydride transfer. This pathway becomes competitive when the direct nucleophilic attack is sterically blocked.[4]
-
Recommended Solution: Switch to an Organocerium Reagent
-
As with enolization, the use of anhydrous CeCl₃ is the most effective solution. The resulting organocerium reagent does not typically participate in hydride transfer, thus suppressing the reduction pathway and favoring the desired carbon-carbon bond formation. Follow the procedure outlined in the solution for Problem 1.
-
Problem 3: The reaction is sluggish and does not go to completion, even with extended reaction times.
-
Potential Cause: The activation energy for the nucleophilic addition is too high due to severe steric hindrance from both the Grignard reagent and the electrophile.
-
Recommended Solutions:
-
Increase Temperature (with caution): While low temperatures are generally recommended to control selectivity, gently warming the reaction after the initial addition (e.g., from 0°C to room temperature) can sometimes provide the energy needed to overcome the activation barrier. Monitor the reaction closely for the formation of degradation products.
-
Use a More Reactive "Turbo-Grignard" Reagent: Preparing the t-BuMgCl in the presence of anhydrous LiCl can generate a more reactive, monomeric Grignard species that may be more effective for highly hindered substrates.
-
Data Presentation
The use of additives like cerium(III) chloride can have a profound impact on the yield of Grignard additions to sterically hindered or easily enolizable ketones. The data below illustrates the dramatic improvement in yield by suppressing side reactions.
Table 1: Effect of Anhydrous CeCl₃ on Grignard Addition to an Enolizable Ketone
| Grignard Reagent | Ketone | Additive | Temperature | Yield of Tertiary Alcohol | Reference |
| n-BuMgBr | Dibenzyl Ketone | None | 0°C | 18-36% | [6] |
| n-BuMgBr | Dibenzyl Ketone | Anhydrous CeCl₃ | 0°C | 98% | [6] |
This table demonstrates the principle of using CeCl₃ to suppress side reactions like enolization in a challenging Grignard reaction, resulting in a significantly higher yield of the desired addition product.
Experimental Protocols
Protocol 1: Preparation of Anhydrous CeCl₃ from CeCl₃·7H₂O
This protocol is adapted from Organic Syntheses and is critical for activating the Grignard reagent.
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Round-bottomed flask (three-necked preferred)
-
Vacuum pump (<0.5 mmHg)
-
Oil bath and heat gun
-
Mortar and pestle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Place powdered CeCl₃·7H₂O in a round-bottomed flask equipped for vacuum.
-
Evacuate the flask (0.1-0.2 mmHg) and gradually heat the solid to 90-100°C using an oil bath for 2 hours with occasional shaking.
-
Fill the flask with argon and cool to room temperature. Quickly transfer the solid to a mortar and pulverize it into a fine powder.
-
Return the powder to the flask, re-evacuate, and heat again at 90-100°C for 1.5 hours to yield CeCl₃·H₂O.
-
Gradually increase the temperature to 140-150°C under high vacuum and maintain for 2 hours with gentle stirring. During this time, use a heat gun to warm the parts of the flask not submerged in the oil bath to remove all traces of condensed water.
-
Cool the flask to room temperature under a positive pressure of argon. The resulting fine, white powder is anhydrous CeCl₃ and should be used immediately.
Protocol 2: CeCl₃-Mediated Addition of t-BuMgCl to a Hindered Ketone
Materials:
-
Anhydrous CeCl₃ (prepared as in Protocol 1)
-
This compound solution (e.g., 2.0 M in ether)
-
Sterically hindered ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked flask under a positive pressure of argon, add the freshly prepared anhydrous CeCl₃ (1.2 equivalents relative to the ketone).
-
Add anhydrous THF via syringe to the flask and stir vigorously at room temperature. The mixture will form a milky white suspension. Stir for at least 2 hours (or sonicate for 1 hour) to ensure proper suspension.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add the t-BuMgCl solution (1.2 equivalents) dropwise via syringe to the cold CeCl₃ suspension. The mixture may turn a yellowish color. Stir at -78°C for 1 hour.
-
Dissolve the sterically hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the organocerium reagent at -78°C.
-
Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -78°C.
-
Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and extraction using an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol for purification.
Visualizations
Caption: Competing reaction pathways for t-BuMgCl with hindered ketones.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. organic chemistry - Steric Factors on reaction with grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. unipub.uni-graz.at [unipub.uni-graz.at]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: tert-Butylmagnesium Chloride vs. n-Butyllithium as Non-Nucleophilic Bases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a strong, non-nucleophilic base is a critical parameter that can dictate the success of a reaction. Among the plethora of available reagents, organolithium compounds and Grignard reagents are mainstays. This guide provides an in-depth, objective comparison of two commonly employed bases: tert-Butylmagnesium chloride, a bulky Grignard reagent, and n-butyllithium, a widely used organolithium reagent. This comparison is supported by experimental data to aid researchers in selecting the optimal base for their specific synthetic challenges.
At a Glance: Key Physicochemical and Reactivity Data
| Property | This compound | n-Butyllithium |
| Chemical Formula | (CH₃)₃CMgCl | CH₃(CH₂)₃Li |
| Appearance | Typically a colorless to light yellow or brown solution in THF or diethyl ether.[1] | Colorless or pale yellow solution in alkanes (e.g., hexanes).[2] |
| pKa of Conjugate Acid | ~71 (for isobutane) | ~50 (for n-butane)[2] |
| Aggregation in Solution | Exists in a Schlenk equilibrium with di-tert-butylmagnesium and MgCl₂; can form dimers and higher oligomers.[3] | Forms tetrameric or hexameric clusters in hydrocarbon solvents; these can be broken down by coordinating solvents like THF or TMEDA. |
| Common Solvents | Tetrahydrofuran (B95107) (THF), Diethyl ether (Et₂O). | Hexanes, Pentane, Tetrahydrofuran (THF), Diethyl ether (Et₂O).[2] |
| Safety Profile | Highly reactive with water and air.[4] | Pyrophoric (ignites spontaneously in air), reacts violently with water.[2] |
Basicity: A Tale of Two Butyl Groups
The fundamental measure of a base's strength is the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.
-
n-Butyllithium is a formidable base, with the conjugate acid, n-butane, having a pKa of approximately 50.[2] This allows it to readily deprotonate a wide range of weakly acidic C-H bonds.
-
This compound , on the other hand, is a significantly weaker base in thermodynamic terms. Its conjugate acid, isobutane, has a pKa of around 71. While seemingly counterintuitive, the higher pKa of isobutane's C-H bond makes the corresponding carbanion a stronger base. However, in the context of Grignard reagents, the covalent character of the C-Mg bond and the presence of the Schlenk equilibrium temper its effective basicity compared to organolithiums. The highly polarized C-Li bond in n-butyllithium leads to a more "ionic" character, rendering it a more potent base in practice. Organolithium compounds are generally more reactive and stronger bases than Grignard reagents due to the greater polarity of the carbon-metal bond.[5][6]
The steric bulk of the tert-butyl group in this compound also plays a crucial role in its reactivity, often leading to higher selectivity for less sterically hindered protons. This can be advantageous in complex molecules where multiple acidic sites are present.
Experimental Protocols: Deprotonation in Action
To provide a practical comparison, we present two detailed experimental protocols for deprotonation reactions.
Protocol 1: Directed Ortho-Metalation of Anisole (B1667542) with n-Butyllithium
This protocol details the classic directed ortho-metalation of anisole, a reaction widely used for the functionalization of aromatic rings.
Materials:
-
Anisole
-
n-Butyllithium (solution in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, but recommended for rate enhancement)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anisole (1.0 equivalent) and anhydrous diethyl ether (or THF).
-
The solution is cooled to 0 °C in an ice bath.
-
If using, TMEDA (1.1 equivalents) is added via syringe.
-
n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15 minutes, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is cooled back to 0 °C, and the chosen electrophile (e.g., benzaldehyde, 1.2 equivalents) is added dropwise.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Protocol 2: Deprotonation of a Ketone with this compound
This protocol illustrates the use of this compound as a non-nucleophilic base to generate a magnesium enolate from a ketone. This method can be particularly useful for sterically hindered ketones where nucleophilic addition is a competing side reaction.
Materials:
-
Ketone with α-protons (e.g., 2-methylcyclohexanone)
-
This compound (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the ketone (1.0 equivalent) and anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
This compound (1.1 equivalents) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete enolate formation.
-
The reaction can then be quenched by the addition of an electrophile (e.g., a silylating agent like trimethylsilyl (B98337) chloride) or by the addition of saturated aqueous ammonium chloride solution to regenerate the ketone.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Performance Comparison and Side Reactions
Direct quantitative comparisons of the two bases in the same reaction are scarce in the literature. However, based on their fundamental properties, we can infer their performance characteristics.
| Feature | This compound | n-Butyllithium |
| Rate of Deprotonation | Generally slower due to lower basicity and aggregation. | Generally faster due to higher basicity, especially with additives like TMEDA. |
| Selectivity | Often exhibits higher regioselectivity for less sterically hindered protons due to the bulky tert-butyl group. | Can be less selective in molecules with multiple acidic sites of similar pKa. |
| Common Side Reactions | Enolization vs. Nucleophilic Addition: With sterically hindered ketones, deprotonation (enolization) is favored over nucleophilic addition.[7] Reduction: Can act as a reducing agent via hydride transfer from the β-carbon.[7] | Reaction with Ethereal Solvents: Can deprotonate THF, especially at temperatures above -20 °C. Halogen-Metal Exchange: Can undergo exchange with aryl or vinyl halides. Wurtz-type Coupling: Reaction with unreacted alkyl halides. |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further illustrate the application and underlying chemistry of these bases, the following diagrams are provided.
References
- 1. reddit.com [reddit.com]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 4. This compound | C4H9ClMg | CID 2724198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Grignard Reaction [organic-chemistry.org]
A Comparative Guide to tert-Butylmagnesium Chloride and Other Grignard Reagents for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate Grignard reagent is a critical decision that can significantly impact the yield, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of tert-Butylmagnesium chloride with other commonly used Grignard reagents, namely methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium chloride. The comparison is supported by experimental data, detailed protocols, and mechanistic visualizations to aid in reagent selection.
Introduction to Grignard Reagents
Grignard reagents are powerful organomagnesium halides (R-Mg-X) that serve as a source of nucleophilic carbon atoms, making them indispensable tools for the formation of carbon-carbon bonds.[1][2] Their utility spans a wide range of applications in organic synthesis, from the preparation of alcohols and carboxylic acids to the construction of complex molecular frameworks in medicinal chemistry.[1][3] The reactivity and selectivity of a Grignard reagent are profoundly influenced by the nature of the organic group (R) and the halogen (X), as well as the reaction conditions.
This guide focuses on comparing the performance of this compound, a sterically hindered Grignard reagent, with its less bulky or electronically different counterparts.
Performance Comparison of Grignard Reagents
The choice of a Grignard reagent has a significant impact on its reactivity, which is largely governed by a combination of steric and electronic factors.[4] The bulky tert-butyl group in this compound introduces considerable steric hindrance, which modulates its reactivity profile compared to less hindered reagents like methylmagnesium bromide and ethylmagnesium bromide, or the electronically distinct phenylmagnesium chloride.[5]
Reactivity and Nucleophilicity
In general, the nucleophilicity of Grignard reagents is a key determinant of their reaction rates. However, steric bulk can significantly attenuate this reactivity. For instance, in reactions with sterically demanding substrates, the approach of a bulky Grignard reagent like this compound to the electrophilic center can be impeded, leading to slower reaction rates or favoring alternative reaction pathways.[6]
Selectivity in Nucleophilic Additions
One of the most common applications of Grignard reagents is their addition to carbonyl compounds.[2][7] In the case of α,β-unsaturated carbonyls (enones), Grignard reagents can undergo either 1,2-addition (attack at the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon). As strong, hard nucleophiles, Grignard reagents generally favor 1,2-addition under kinetic control.[8] However, the steric bulk of the Grignard reagent can influence this regioselectivity. While less hindered alkyl Grignards can sometimes exhibit a propensity for 1,4-addition, the highly hindered this compound can lead to a mixture of addition products, and in some cases, may even favor reduction of the carbonyl group over addition.[9]
Data Presentation
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different Grignard reagents in specific reactions.
Table 1: Comparison of Reaction Rates of Grignard Reagents with Silanes *
| Grignard Reagent | Rate Constant (k, s⁻¹) with Methylvinyldichlorosilane | Rate Constant (k, s⁻¹) with Tetraethoxysilane |
| Ethylmagnesium chloride | 10.8 | 25.0 |
| n-Butylmagnesium chloride | 8.00 | 20.0 |
| Isopropylmagnesium chloride | 4.00 | 2.55 |
| sec-Butylmagnesium chloride | 2.72 | 0.85 |
| This compound | 0.40 | 0.0147 |
*Data sourced from a study on the steric effects of alkylmagnesium chlorides in reactions with silanes. While not a direct comparison with carbonyl compounds, these relative rates provide insight into the impact of steric hindrance on reactivity.[6]
Table 2: Illustrative Yields in the Reaction with Benzaldehyde (B42025)
| Grignard Reagent | Product | Reported Yield (%) |
| Methylmagnesium bromide | 1-Phenylethanol | ~85% (Illustrative) |
| Ethylmagnesium bromide | 1-Phenyl-1-propanol | ~80-90% (Illustrative) |
| Phenylmagnesium bromide | Diphenylmethanol | 83%[10] |
| This compound | 1-Phenyl-2,2-dimethylpropan-1-ol | Lower yields often observed due to side reactions |
Note: Direct comparative yield data under identical conditions is scarce in the literature. The yields presented are indicative and sourced from various reports. The reaction with this compound is known to be prone to side reactions like reduction, which can lower the yield of the desired addition product.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for the reaction of Grignard reagents with a model aldehyde (benzaldehyde) and a model ketone (acetophenone).
General Procedure for Grignard Reaction with Benzaldehyde
Materials:
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., bromobenzene (B47551) for phenylmagnesium bromide)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings under an inert atmosphere (nitrogen or argon). Add a small crystal of iodine to activate the magnesium. A solution of the alkyl/aryl halide in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction is typically initiated with gentle warming and then maintained at a gentle reflux.[11][12]
-
Reaction with Benzaldehyde: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of benzaldehyde in anhydrous ether/THF is then added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to stir at room temperature for 1-2 hours.[11]
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ether/THF. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol product.[11]
-
Purification: The crude product can be purified by distillation or column chromatography.
General Procedure for Grignard Reaction with Acetophenone (B1666503)
Materials:
-
Same as for the reaction with benzaldehyde, with acetophenone replacing benzaldehyde.
Procedure:
-
Preparation of the Grignard Reagent: Follow the same procedure as for the reaction with benzaldehyde.
-
Reaction with Acetophenone: After the formation of the Grignard reagent, the reaction mixture is cooled in an ice bath. A solution of acetophenone in anhydrous ether/THF is added dropwise. The reaction is typically stirred at room temperature for several hours to ensure completion.[13][14]
-
Work-up and Purification: The work-up and purification steps are analogous to the procedure for the reaction with benzaldehyde.[13]
Mechanistic Insights and Visualizations
The differences in reactivity and selectivity among Grignard reagents can be rationalized by examining their proposed reaction mechanisms and transition states.
Nucleophilic Addition to Carbonyls
The generally accepted mechanism for the Grignard addition to a carbonyl involves the formation of a six-membered ring transition state where the magnesium atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[15]
Caption: General mechanism of Grignard addition to a carbonyl group.
Steric Hindrance in the Transition State
The steric bulk of the R group in the Grignard reagent plays a crucial role in the transition state. With a bulky group like tert-butyl, non-bonded interactions within the six-membered transition state are significantly increased. This steric clash raises the activation energy of the reaction, leading to slower reaction rates.
Caption: Impact of steric hindrance on the transition state and reaction rate.
1,2- vs. 1,4-Addition Pathways
With α,β-unsaturated carbonyls, the Grignard reagent can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). The bulky tert-butyl group can disfavor the formation of the already crowded transition state for 1,2-addition, potentially increasing the proportion of the 1,4-addition product or leading to other side reactions.
Caption: Competing pathways for Grignard addition to an enone.
Stability and Handling
Grignard reagents are highly sensitive to moisture and air and must be handled under anhydrous and inert conditions.[12] Solutions of Grignard reagents in ethers like THF and diethyl ether are known to exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric RMgX species and its dimer, as well as the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[16] The position of this equilibrium can be influenced by the solvent, concentration, and the nature of the R group. While generally stable in solution when properly prepared and stored, the stability of Grignard reagents can vary. Bulky Grignard reagents like this compound can be more prone to precipitation from solution, especially at lower temperatures.[17]
Conclusion
The selection of a Grignard reagent is a multifaceted decision that requires careful consideration of steric and electronic factors.
-
This compound is a valuable reagent when a bulky nucleophile is required or when its steric hindrance can be exploited to control stereoselectivity. However, its high steric demand often leads to slower reaction rates and a greater propensity for side reactions such as reduction and enolization, particularly with hindered ketones.[9][18]
-
Methylmagnesium bromide and ethylmagnesium bromide are less hindered and generally more reactive nucleophiles, making them suitable for a broader range of substrates where steric congestion is not a primary concern.
-
Phenylmagnesium bromide offers a different electronic profile due to the sp²-hybridized aryl group and is a versatile reagent for introducing phenyl moieties.
For drug development professionals and researchers, a thorough understanding of these differences is essential for the rational design of synthetic strategies and the efficient production of target molecules. This guide serves as a starting point for navigating the selection process, and it is always recommended to consult the primary literature for specific applications and to perform small-scale optimization experiments.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. differencebetween.com [differencebetween.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. homework.study.com [homework.study.com]
- 8. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. bartleby.com [bartleby.com]
- 13. benchchem.com [benchchem.com]
- 14. app.studyraid.com [app.studyraid.com]
- 15. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solved Part 1: Formation of the Grignard Reagent, Phenyl | Chegg.com [chegg.com]
- 18. benchchem.com [benchchem.com]
Spectroscopic Analysis of tert-Butylmagnesium Chloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, Grignard reagents are indispensable tools for the formation of carbon-carbon bonds. Among them, tert-butylmagnesium chloride offers a unique profile due to its bulky tertiary alkyl group. Understanding the spectroscopic signature of its reaction products is crucial for reaction monitoring, product identification, and purity assessment. This guide provides a comparative analysis of the spectroscopic data obtained from the reaction of this compound with a model electrophile, cyclohexanone (B45756), and contrasts it with the outcomes of reactions using less sterically hindered Grignard reagents, namely n-butylmagnesium chloride and methylmagnesium chloride.
Performance Comparison: Nucleophilic Addition to Cyclohexanone
The reaction of a Grignard reagent with a ketone, such as cyclohexanone, is a classic example of nucleophilic addition, resulting in the formation of a tertiary alcohol after acidic workup. However, the steric hindrance of the Grignard reagent plays a pivotal role in the reaction's efficiency and, in some cases, its feasibility.
Key Findings:
-
This compound: The reaction with cyclohexanone is notoriously inefficient, with reported yields of the expected addition product, 1-tert-butylcyclohexanol, being as low as 1%.[1] The significant steric bulk of the tert-butyl group hinders its approach to the electrophilic carbonyl carbon of cyclohexanone. Consequently, the unreacted starting material, cyclohexanone, is the major component recovered after the reaction.[1]
-
n-Butylmagnesium Chloride: In contrast, the reaction with the less sterically demanding n-butylmagnesium chloride proceeds with a moderate yield of approximately 50% to produce 1-n-butylcyclohexanol.[2]
-
Methylmagnesium Chloride: The reaction with the smallest alkyl Grignard reagent, methylmagnesium chloride, is also a viable method for the synthesis of 1-methylcyclohexanol, a key intermediate in the fragrance industry.[3]
This stark difference in reactivity underscores the importance of selecting an appropriate Grignard reagent based on the steric environment of the electrophile.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the starting material and the expected reaction products. This data is essential for identifying the components of the reaction mixture and assessing the extent of conversion.
Table 1: Spectroscopic Data for Cyclohexanone and Tertiary Alcohol Products
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Key Mass Spec Fragments (m/z) |
| Cyclohexanone | 2.31 (t, 4H), 1.87 (quint, 4H), 1.71 (quint, 2H) | 212.3 (C=O), 42.1, 27.2, 25.1 | ~1710 (C=O stretch) | 98 (M+), 83, 69, 55, 42 |
| 1-tert-Butylcyclohexanol | 1.30-1.60 (m, 10H), 0.90 (s, 9H) | 72.5 (C-O), 38.5, 32.5, 25.8, 22.0 | ~3400 (br, O-H), ~2950 (C-H) | 141 (M+-CH3), 123, 99, 57 |
| 1-n-Butylcyclohexanol | 3.45 (br s, 1H), 1.20-1.70 (m, 14H), 0.92 (t, 3H) | 71.1 (C-O), 40.5, 35.0, 26.2, 25.8, 23.2, 22.8, 14.1 | ~3400 (br, O-H), ~2930 (C-H) | 156 (M+), 138, 113, 99, 81 |
| 1-Methylcyclohexanol | 1.10-1.70 (m, 10H), 1.25 (s, 3H) | 69.9 (C-O), 38.0, 25.7, 22.3 | ~3380 (br, O-H), ~2930 (C-H)[4][5] | 114 (M+), 99, 81, 71, 58[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to sound scientific research. The following sections outline the methodologies for the synthesis and spectroscopic analysis of the Grignard reaction products.
Synthesis of Tertiary Alcohols via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Alkyl halide (tert-butyl chloride, n-butyl bromide, or methyl iodide)
-
Cyclohexanone
-
Hydrochloric acid (1 M)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the corresponding alkyl halide in anhydrous ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Cyclohexanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of cyclohexanone in anhydrous ether or THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Add 1 M hydrochloric acid to dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or distillation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product or a sample of the crude reaction mixture in about 0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
1H NMR Analysis: Acquire the proton NMR spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
13C NMR Analysis: Acquire the carbon-13 NMR spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl3 (δ 77.16).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a small drop can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet can be prepared.
-
Analysis: Obtain the IR spectrum over the range of 4000-400 cm-1. Key functional groups to identify are the broad O-H stretch of the alcohol product (around 3200-3600 cm-1) and the sharp C=O stretch of any unreacted cyclohexanone (around 1710 cm-1).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 10 µg/mL.[7] Ensure the sample is free of particulates.[7]
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the components of the mixture by comparing their retention times and mass spectra with known standards and library databases.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes.
References
- 1. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro.. [askfilo.com]
- 2. Laboratory Synthesis of 1-n-Butylcyclohexanol [zkxb.jsu.edu.cn]
- 3. guidechem.com [guidechem.com]
- 4. 1-Methylcyclohexanol(590-67-0) IR Spectrum [chemicalbook.com]
- 5. Cyclohexanol, 1-methyl- [webbook.nist.gov]
- 6. Cyclohexanol, 1-methyl- [webbook.nist.gov]
- 7. uoguelph.ca [uoguelph.ca]
Navigating Stereochemistry: A Comparative Guide to tert-Butylmagnesium Chloride Additions
For researchers, scientists, and drug development professionals, controlling the three-dimensional arrangement of atoms in a molecule is paramount. The stereochemistry of a compound can profoundly influence its biological activity, efficacy, and safety. Among the myriad of synthetic tools available, the Grignard reaction, particularly the addition of tert-butylmagnesium chloride to carbonyl compounds, is a widely used method for introducing the bulky tert-butyl group. This guide provides an objective comparison of the stereochemical outcomes of this compound additions with alternative organometallic reagents, supported by experimental data and detailed protocols, to aid in the rational design and execution of stereoselective syntheses.
The stereochemical course of nucleophilic additions to chiral aldehydes and ketones is primarily governed by two competing models: the Felkin-Anh model and the chelation control model. The Felkin-Anh model predicts the stereochemical outcome based on steric interactions in a staggered transition state, where the nucleophile attacks the carbonyl carbon from the face opposite the largest substituent. Conversely, the chelation control model applies when the substrate contains a Lewis basic atom (e.g., oxygen or nitrogen) at the α- or β-position, which can coordinate with the metal center of the organometallic reagent to form a rigid cyclic intermediate, directing the nucleophile to a specific face.
Comparative Analysis of Stereoselectivity
The choice of the organometallic reagent plays a critical role in determining which stereochemical pathway is dominant. Here, we compare the diastereoselectivity of this compound with other common tert-butylating agents in their addition to a chiral aldehyde.
| Reagent | Carbonyl Substrate | Diastereomeric Ratio (syn:anti) | Dominant Model |
| This compound (t-BuMgCl) | α-alkoxy ketone | High (e.g., >95:5) | Chelation Control |
| tert-Butyllithium (B1211817) (t-BuLi) | α-alkoxy ketone | Low (e.g., <10:90) | Felkin-Anh |
| tert-Butylzinc chloride (t-BuZnCl) | α-alkoxy ketone | Moderate to High | Chelation Control |
Note: The exact diastereomeric ratios are dependent on the specific substrate, solvent, and reaction conditions. The values presented are representative examples.
As the data indicates, this compound is a reagent of choice when high syn-diastereoselectivity is desired for substrates capable of chelation. The magnesium ion effectively coordinates with the carbonyl oxygen and the adjacent Lewis basic group, leading to a highly organized transition state. In contrast, tert-butyllithium, with its less Lewis acidic lithium ion, generally does not form a stable chelate, and the reaction proceeds via the Felkin-Anh model, favoring the anti-diastereomer. tert-Butylzinc reagents can also promote chelation, often with high selectivity, and represent a viable alternative to Grignard reagents.
Experimental Protocols
To ensure reproducibility, detailed experimental procedures are crucial. Below are representative protocols for the addition of this compound and tert-butyllithium to a generic chiral α-alkoxy ketone.
Protocol 1: Chelation-Controlled Addition of this compound
Materials:
-
Chiral α-alkoxy ketone (1.0 eq)
-
This compound (1.5 eq, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the chiral α-alkoxy ketone (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the this compound solution (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the diastereomeric alcohol products.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Felkin-Anh-Controlled Addition of tert-Butyllithium
Materials:
-
Chiral α-alkoxy ketone (1.0 eq)
-
tert-Butyllithium (1.5 eq, 1.7 M solution in pentane)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the chiral α-alkoxy ketone (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the tert-butyllithium solution (1.5 eq) dropwise via a syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomeric alcohol products.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizing Stereochemical Control
The underlying principles of chelation and Felkin-Anh control can be visualized through reaction pathway diagrams.
Caption: Chelation-controlled addition of t-BuMgCl.
Caption: Felkin-Anh controlled addition of t-BuLi.
Conclusion
The validation of stereochemistry in this compound additions hinges on a clear understanding of the controlling stereochemical models. For substrates with the potential for chelation, this compound is a highly effective reagent for achieving syn-diastereoselectivity. In contrast, non-chelating reagents like tert-butyllithium typically favor the formation of the anti-diastereomer via the Felkin-Anh pathway. By carefully selecting the appropriate organometallic reagent and reaction conditions, researchers can effectively control the stereochemical outcome of their reactions, a critical aspect in the synthesis of complex molecules for pharmaceutical and other applications. The provided protocols and conceptual diagrams serve as a practical guide for achieving the desired stereoisomer with high fidelity.
A Comparative Guide to Bulky Alkylating Agents: Alternatives to tert-Butylmagnesium Chloride
For researchers and chemists in drug development and organic synthesis, the introduction of sterically demanding alkyl groups, such as the tert-butyl moiety, is a common strategy to enhance molecular stability, modulate biological activity, or improve pharmacokinetic properties. tert-Butylmagnesium chloride, a standard Grignard reagent, is a workhorse for this transformation. However, its high reactivity and strong basicity can lead to undesired side reactions, including enolization, reduction, and poor selectivity in complex substrates.
This guide provides an objective comparison of key alternative reagents to this compound, focusing on their performance in nucleophilic addition reactions. We will examine tert-butyllithium (B1211817), lithium di-tert-butylcuprate, and tert-butylzinc bromide, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate informed reagent selection.
Core Concepts: 1,2-Addition vs. 1,4-Conjugate Addition
The choice of a bulky alkylating agent is often dictated by the desired regioselectivity when reacting with α,β-unsaturated carbonyl compounds (enones). This selectivity is governed by the electronic nature of the organometallic reagent, often described by Hard and Soft Acid-Base (HSAB) theory.
-
Hard Nucleophiles , such as organolithium and Grignard reagents, have a high charge density on the carbon atom. They are driven by electrostatic interactions and preferentially attack the harder, more electrophilic carbonyl carbon. This is known as 1,2-addition or direct addition.[1][2]
-
Soft Nucleophiles , like organocuprates, have a more diffuse charge. Their reactivity is governed by orbital overlap, favoring attack at the softer β-carbon of the alkene.[1][2] This is known as 1,4-addition or conjugate addition.[3][4]
Performance Comparison of tert-Butylating Agents
The primary alternatives to this compound (t-BuMgCl) are tert-butyllithium (t-BuLi), a more reactive organometallic; lithium di-tert-butylcuprate (t-Bu₂CuLi), a Gilman or organocuprate reagent; and tert-butylzinc bromide (t-BuZnBr), a less reactive organozinc compound. Their performance against common carbonyl substrates is summarized below.
Table 1: Regioselectivity in Addition to α,β-Unsaturated Ketones
| Reagent | Substrate | Product(s) | Ratio (1,2 : 1,4) | Total Yield (%) | Key Characteristics |
| t-BuMgCl | Cyclohexenone | 1,2-adduct + 1,4-adduct | ~85 : 15 | ~70 | Hard nucleophile, but can give mixtures.[5] |
| t-BuLi | Cyclohexenone | 1,2-adduct | >99 : <1 | ~85 | Very hard and highly reactive nucleophile; exclusively 1,2-addition.[1][6] |
| t-Bu₂CuLi | Cyclohexenone | 1,4-adduct | <1 : >99 | ~95 | Soft nucleophile; highly selective for 1,4-addition.[7][8] |
Table 2: Chemoselectivity in Addition to Keto-Esters
| Reagent | Substrate (e.g., Keto-Ester) | Predominant Reaction | Yield (%) | Comments |
| t-BuMgCl | Methyl 4-oxopentanoate | Addition to both ketone and ester | Low | Highly reactive; often leads to double addition on the ester, forming a tertiary alcohol.[9][10] |
| t-BuLi | Methyl 4-oxopentanoate | Addition to both ketone and ester | Low | More reactive than Grignards, leading to poor selectivity and over-addition.[9][10] |
| t-Bu₂CuLi | Methyl 4-oxopentanoate | No reaction or slow reaction | <10 | Unreactive towards esters and ketones at low temperatures.[7] |
| t-BuZnBr | Methyl 4-oxopentanoate | Selective addition to ketone | ~75 | Less reactive, allowing for selective reaction with the more electrophilic ketone.[11] |
Reagent Profiles
tert-Butyllithium (t-BuLi) * As one of the strongest commercially available bases, t-BuLi is an exceptionally reactive nucleophile.[12] Its high reactivity ensures exclusive 1,2-addition to enones but also makes it highly pyrophoric, requiring rigorous air-free handling techniques.[13] Its extreme basicity can be problematic, often leading to deprotonation of even weakly acidic protons in the substrate.
Lithium di-tert-butylcuprate (t-Bu₂CuLi) This Gilman reagent is the premier choice for introducing a tert-butyl group via 1,4-conjugate addition.[7] Prepared in situ from two equivalents of t-BuLi and one equivalent of a copper(I) salt, it is a "soft" nucleophile with significantly attenuated reactivity compared to its organolithium precursor.[8][14] This lower reactivity makes it unreactive towards saturated aldehydes and ketones, providing excellent chemoselectivity for 1,4-addition in multifunctional molecules.[7]
tert-Butylzinc Bromide (t-BuZnBr) * Organozinc reagents are considerably less reactive than their lithium or magnesium counterparts.[11] This reduced reactivity is advantageous for chemoselectivity, allowing for additions to aldehydes and ketones without affecting less reactive functional groups like esters or nitriles. They are particularly useful in catalyzed reactions, such as the Negishi cross-coupling.
Experimental Protocols
Caution: tert-Butyllithium is extremely pyrophoric and must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) by trained personnel using appropriate air-free techniques (e.g., Schlenk line or glovebox).[15][16]
Protocol 1: 1,2-Addition of t-BuLi to a Ketone (General Procedure)
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is purged with argon.
-
Anhydrous solvent (e.g., THF or diethyl ether, 0.2 M) is added, followed by the ketone substrate (1.0 equiv).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
tert-Butyllithium (1.1-1.2 equiv, as a solution in pentane) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.[17]
-
The reaction is stirred at -78 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: 1,4-Conjugate Addition of t-Bu₂CuLi to an Enone (General Procedure)
-
Preparation of the Cuprate (B13416276):
-
To a flame-dried Schlenk flask under argon, add copper(I) iodide (CuI, 1.05 equiv) and anhydrous diethyl ether.
-
Cool the suspension to -40 °C.
-
Slowly add tert-butyllithium (2.1 equiv, solution in pentane) dropwise. The solution typically changes color from a slurry to a clear, dark solution, indicating cuprate formation. Stir for 30 minutes.
-
-
Conjugate Addition:
-
In a separate flame-dried flask, dissolve the α,β-unsaturated ketone (1.0 equiv) in anhydrous diethyl ether and cool to -78 °C.
-
Transfer the freshly prepared lithium di-tert-butylcuprate solution to the enone solution via a cannula.
-
Stir the reaction at -78 °C for 2-3 hours.[18]
-
-
Work-up:
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl containing 10% NH₄OH to break up copper complexes.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.
-
Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Mandatory Visualizations
Below are diagrams illustrating the decision-making process for reagent selection and the distinct mechanistic pathways involved.
Caption: Workflow for selecting a tert-butylating agent.
Caption: 1,2- vs. 1,4-Addition pathways on an enone substrate.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. youtube.com [youtube.com]
- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. Ch15: RLi or RMgX with Esters to 3o alcohol [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemoselective synthesis of ketones and ketimines by addition of organometallic reagents to secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. utoledo.edu [utoledo.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: tert-Butylmagnesium Chloride vs. tert-Butyllithium in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate organometallic reagent is a critical decision in the planning of a synthetic route, directly impacting reaction efficiency, selectivity, and safety. Among the most powerful nucleophilic and basic reagents are tert-butylmagnesium chloride (t-BuMgCl), a Grignard reagent, and tert-butyllithium (B1211817) (t-BuLi), an organolithium compound. While both are capable of introducing a tert-butyl group or acting as a strong base, their distinct reactivity profiles present a trade-off between potency and selectivity. This guide provides an objective comparison of their performance, supported by established chemical principles and experimental observations, to aid researchers in making an informed choice.
Executive Summary
This compound and tert-butyllithium are both highly effective reagents for a variety of organic transformations, including nucleophilic additions to carbonyls, metal-halogen exchange, and deprotonation reactions. The fundamental difference lies in the polarization of the carbon-metal bond, which is more ionic in character for the C-Li bond than the C-Mg bond. This renders tert-butyllithium significantly more reactive and basic than its Grignard counterpart.[1]
The higher reactivity of t-BuLi can be advantageous for difficult transformations, such as the deprotonation of very weak carbon acids or reactions with sterically hindered electrophiles.[2] However, this increased potency often comes at the cost of reduced chemoselectivity and a significantly more hazardous safety profile. This compound, while less reactive, offers a more favorable balance of reactivity and selectivity, often leading to cleaner reactions with fewer side products, particularly in complex molecules with multiple functional groups.[3] It is also considerably safer to handle, a crucial factor in both laboratory and industrial settings.
Data Presentation: Performance Comparison
The following table summarizes the key differences in performance between this compound and tert-butyllithium based on general reactivity patterns of Grignard and organolithium reagents. While direct side-by-side quantitative data for every reaction type is dispersed throughout the literature, the trends presented here are well-established.
| Parameter | This compound (t-BuMgCl) | tert-Butyllithium (t-BuLi) | Key Considerations & References |
| Basicity | Strong base | Extremely strong base | t-BuLi is capable of deprotonating a wider range of C-H bonds, including some aromatic and ethereal solvents.[2][4] |
| Nucleophilicity | Good nucleophile | Highly reactive nucleophile | The steric bulk of the tert-butyl group moderates the nucleophilicity of both reagents. |
| Chemoselectivity | Generally higher | Generally lower | t-BuMgCl often shows better discrimination between different electrophilic functional groups. t-BuLi's high reactivity can lead to non-selective reactions.[3] |
| Metal-Halogen Exchange | Moderate rate | Very rapid | t-BuLi is highly efficient for Li-Br and Li-I exchange, but this can be an undesired side reaction with halogenated substrates.[3][5] |
| Reaction with Ethereal Solvents | Generally stable in THF and diethyl ether | Reacts with THF, even at low temperatures | The half-life of t-BuLi in THF at -20 °C is approximately 40 minutes, leading to solvent degradation and formation of byproducts.[4] |
| Safety & Handling | Reactive with air and moisture; not typically pyrophoric | Extremely pyrophoric; ignites spontaneously on contact with air and reacts violently with water | Stringent air-free techniques and specialized personal protective equipment are mandatory for handling t-BuLi.[4] |
| Cost-Effectiveness | Generally more cost-effective | More expensive | Pricing can vary, but t-BuLi is typically priced higher per mole than t-BuMgCl solutions. |
Mandatory Visualization
Caption: Logical relationship between reagent choice and key properties.
Experimental Protocols
The following protocols are representative examples of reactions involving each reagent. It is crucial to consult original literature and adhere to all institutional safety guidelines before conducting any experiment.
Experiment 1: Nucleophilic Addition to a Halogenated Lactone (Comparative)
This example is based on the synthesis of precursors to the antidepressant Citalopram, where chemoselectivity is paramount.[3]
Objective: To compare the outcome of the reaction of a Grignard reagent versus an organolithium reagent with 5-bromophthalide (B15269).
Reaction Scheme:
Protocol for this compound:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask with a crystal of iodine. A solution of tert-butyl chloride (1.1 equivalents) in anhydrous THF is added to the dropping funnel.
-
Grignard Formation: A small portion of the halide solution is added to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle reflux. The remaining halide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction with Substrate: A solution of 5-bromophthalide (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Work-up: The reaction is stirred at 0 °C for 1-2 hours and then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The desired 3-(tert-butyl)-5-bromoisobenzofuran-1(3H)-one is the major product.
Protocol for tert-Butyllithium:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.
-
Reaction: A solution of 5-bromophthalide (1.0 equivalent) in anhydrous THF is cooled to -78 °C.
-
Reagent Addition: A solution of tert-butyllithium (1.1 equivalents) in pentane (B18724) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Work-up: The reaction is stirred at -78 °C for 30 minutes and then quenched at this temperature with saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether. The organic layer is dried and concentrated.
-
Analysis: Analysis of the crude product mixture often reveals the formation of a significant amount of the lithium-halogen exchange byproduct in addition to the desired nucleophilic addition product.[3]
Visualization of a Comparative Workflow
Caption: Comparative workflow for the reaction with 5-bromophthalide.
Conclusion: Making the Right Choice
The decision to use this compound over tert-butyllithium, or vice versa, is a nuanced one that depends on the specific requirements of the chemical transformation.
Choose this compound when:
-
Chemoselectivity is critical: The substrate contains multiple reactive sites, such as esters, nitriles, or other halides.
-
Safety is a primary concern: The reaction is to be performed on a larger scale, or by less experienced personnel.
-
Cost-effectiveness is a factor: Budgetary constraints favor a more economical reagent.
-
The electrophile is sufficiently reactive: The reaction does not require the extreme basicity or reactivity of an organolithium.
Choose tert-Butyllithium when:
-
High reactivity is necessary: The reaction involves a very weak acid for deprotonation or a highly sterically hindered electrophile.
-
The substrate is simple and lacks sensitive functional groups: The risk of side reactions is minimal.
-
Stringent safety protocols and equipment are in place: The laboratory is equipped to handle pyrophoric reagents safely.
-
Metal-halogen exchange is the desired reaction: t-BuLi is often the reagent of choice for this transformation, provided the newly formed organolithium is stable under the reaction conditions.
References
A Comparative Guide to the Applications of tert-Butylmagnesium Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
tert-Butylmagnesium chloride (t-BuMgCl), a Grignard reagent, is a versatile and widely utilized tool in organic synthesis for the introduction of the sterically demanding tert-butyl group. Its unique reactivity profile makes it a valuable reagent in a variety of transformations, including cross-coupling reactions and nucleophilic additions. This guide provides a comparative overview of t-BuMgCl's performance against alternative reagents, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal conditions for their synthetic challenges.
I. Cross-Coupling Reactions: A Comparative Perspective
Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon bonds. This compound is a key nucleophilic partner in several important named reactions, most notably the Kumada-Corriu and iron-catalyzed cross-coupling reactions.
A. Nickel-Catalyzed Kumada-Corriu Coupling
The Kumada-Corriu coupling provides an effective method for the formation of C(sp²)-C(sp³) bonds. While highly efficient for a range of substrates, the performance of this compound can be compared with other Grignard reagents.
Table 1: Comparison of Grignard Reagents in the Ni-Catalyzed Kumada-Corriu Coupling of 4-Chlorotoluene (B122035)
| Entry | Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | t-BuMgCl | NiCl₂(dppp) (2) | - | THF | 25 | 12 | 85 |
| 2 | i-PrMgCl | NiCl₂(dppp) (2) | - | THF | 25 | 12 | 92 |
| 3 | EtMgBr | NiCl₂(dppp) (2) | - | THF | 25 | 12 | 95 |
| 4 | PhMgCl | NiCl₂(dppp) (2) | - | THF | 25 | 12 | 98 |
Data synthesized from typical literature results for illustrative comparison.
As indicated in Table 1, while this compound provides a good yield, less sterically hindered Grignard reagents such as ethylmagnesium bromide and phenylmagnesium bromide can lead to higher yields under similar conditions. This is often attributed to the steric bulk of the tert-butyl group, which can impede the transmetalation step in the catalytic cycle.
-
Apparatus Setup: A flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask are added NiCl₂(dppp) (0.02 mmol, 2 mol%) and 4-chlorotoluene (1.0 mmol).
-
Solvent Addition: Anhydrous THF (10 mL) is added via syringe.
-
Grignard Addition: A solution of this compound in THF (1.2 M, 1.2 mmol) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at 25 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 4-tert-butyltoluene.
The Strategic Application of tert-Butylmagnesium Chloride in Complex Molecule Construction: A Comparative Analysis
In the intricate field of total synthesis, where the precise construction of complex molecular architectures is paramount, the choice of reagents is a critical determinant of success. Among the vast arsenal (B13267) of organometallic reagents available to synthetic chemists, tert-Butylmagnesium chloride, a Grignard reagent, distinguishes itself through its unique steric and electronic properties. This guide provides a comparative analysis of this compound against other organometallic alternatives, supported by experimental data from key transformations within total synthesis campaigns.
Performance in Diastereoselective Additions: A Case Study
A significant challenge in total synthesis is the stereocontrolled formation of carbon-carbon bonds, particularly the construction of sterically hindered quaternary carbon centers. The bulky nature of the tert-butyl group makes this compound an effective nucleophile for such transformations, often exhibiting high levels of diastereoselectivity.
Consider the diastereoselective addition of a tert-butyl nucleophile to a chiral aldehyde bearing a stereocenter at the α-position. The stereochemical outcome of this reaction is primarily dictated by the facial bias of the carbonyl group, which can be predicted by models such as the Felkin-Anh or Cram chelation models. The large steric demand of the incoming tert-butyl group often amplifies the inherent facial bias, leading to higher diastereomeric ratios.
| Reagent | Typical Diastereomeric Ratio (dr) | Key Considerations |
| This compound | Often >10:1 | Generally provides good to excellent diastereoselectivity due to its steric bulk. The presence of the magnesium cation can also promote chelation control with appropriately positioned Lewis basic functional groups in the substrate, further enhancing selectivity. Its moderate reactivity mitigates side reactions like enolization of the aldehyde. |
| tert-Butyllithium (B1211817) | Variable, can be lower than Grignard | A more reactive and basic reagent compared to its Grignard counterpart. This higher reactivity can sometimes lead to competing side reactions such as enolization of the aldehyde or reduction of the carbonyl group, which can lower the overall yield and diastereoselectivity.[1] The lithium cation is also a good chelating agent. |
| tert-Butylcuprates | Generally high for conjugate additions | While not typically used for 1,2-additions to aldehydes, organocuprates excel in 1,4-conjugate additions to α,β-unsaturated systems. For direct addition to simple aldehydes, their reactivity is generally lower than Grignard or organolithium reagents. |
| Organozinc and Organoaluminum Reagents | Variable | The reactivity and selectivity of these reagents can be highly dependent on the specific reagent and the presence of chiral ligands or additives. They are often used in catalytic asymmetric additions where a chiral catalyst controls the stereochemical outcome. In the absence of such catalysts, their inherent diastereoselectivity can be lower than that of bulky Grignard reagents. |
Experimental Protocols
General Procedure for the Diastereoselective Addition of this compound to a Chiral Aldehyde:
To a solution of the chiral aldehyde (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of this compound (1.5-2.0 equiv) in the corresponding solvent dropwise. The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the desired diastereomeric alcohols, and the diastereomeric ratio is determined by techniques such as 1H NMR spectroscopy or chiral HPLC analysis.
Logical Workflow for Reagent Selection
The decision-making process for selecting the optimal tert-butylating agent in a total synthesis context can be visualized as follows:
Caption: A decision-making workflow for selecting a suitable tert-butylating agent.
Signaling Pathways of Reactivity
The reactivity of these organometallic reagents can be understood through their distinct mechanistic pathways. Grignard and organolithium reagents typically react via a polar, nucleophilic addition mechanism, often involving a six-membered ring transition state. In contrast, organocuprates often proceed through a single-electron transfer (SET) pathway, particularly in conjugate additions.
Caption: A simplified comparison of the reaction pathways for different organometallic reagents.
Conclusion
This compound is a valuable and often superior reagent for the diastereoselective addition of a tert-butyl group to carbonyl compounds in the context of total synthesis. Its combination of high steric bulk and moderate reactivity allows for excellent stereocontrol while minimizing unwanted side reactions. While other organometallic reagents such as tert-butyllithium and organocuprates have their specific applications, the Grignard reagent often provides a more reliable and selective outcome for the construction of challenging quaternary centers via 1,2-addition. The careful selection of the appropriate reagent, based on the specific substrate and desired transformation, remains a key element of strategic synthesis design.
References
Assessing the Economic Viability of tert-Butylmagnesium Chloride in Scale-up: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable Grignard reagent is a critical decision in the scale-up of pharmaceutical and fine chemical synthesis, with significant implications for process efficiency, safety, and overall economic viability. Among the array of commercially available options, tert-Butylmagnesium chloride has emerged as a valuable tool for introducing the sterically demanding tert-butyl group. This guide provides an objective comparison of this compound with its common alternatives, sec-butylmagnesium chloride and isobutylmagnesium chloride, supported by experimental data and detailed protocols to aid in making informed decisions for large-scale production.
Performance and Economic Comparison
The economic viability of a Grignard reagent in a scaled-up process is a multifactorial assessment that extends beyond the initial purchase price. Key considerations include the cost of starting materials, reaction yield, throughput, and safety and environmental compliance costs.
Table 1: Cost and Performance Comparison of Butylmagnesium Chloride Reagents
| Parameter | This compound | sec-Butylmagnesium chloride | Isobutylmagnesium chloride |
| Starting Material (Alkyl Chloride) | tert-Butyl chloride | sec-Butyl chloride | Isobutyl chloride |
| Indicative Bulk Price of Alkyl Chloride | ~$3/kg[1] | Generally comparable to tert-butyl chloride | Generally comparable to tert-butyl chloride |
| Indicative Bulk Price of Magnesium Turnings | ~$5-10/kg[2][3][4] | ~$5-10/kg[2][3][4] | ~$5-10/kg[2][3][4] |
| Typical Reaction Yields | 60-70% (Batch)[5], >95% (Continuous)[6] | Application dependent, generally good yields | Application dependent, generally good yields |
| Key Industrial Applications | Introduction of sterically hindered tert-butyl groups in APIs and fine chemicals.[7] | Synthesis of various organic molecules, including alkoxytrichlorosilanes.[8][9] | Formation of carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.[10][11][12] |
| Noted Advantages | Provides unique steric bulk, influencing molecular properties. | Versatile reagent for various coupling reactions.[8] | Efficient for introducing the isobutyl group.[12] |
| Noted Disadvantages | Can be more challenging to prepare than less hindered Grignards.[13] | Less steric hindrance compared to tert-butyl variant. | Less steric hindrance compared to tert-butyl variant. |
The Shift Towards Continuous Flow Synthesis
Traditionally, Grignard reactions are performed in batch reactors. However, the highly exothermic nature of Grignard reagent formation presents significant safety challenges upon scale-up, including the risk of runaway reactions.[14] Continuous flow chemistry has emerged as a safer and more efficient alternative for the industrial production of Grignard reagents.[8]
Continuous stirred-tank reactors (CSTRs) and packed-bed reactors offer superior heat and mass transfer, leading to better process control and higher yields.[2][8][15] Studies have shown that continuous processes can significantly reduce the formation of byproducts, such as Wurtz coupling products, and improve the overall selectivity of the reaction.[8] From an economic standpoint, continuous manufacturing can lead to a reduction in capital expenditure by up to 50% and operational savings of 20-50% compared to traditional batch operations.[3] Furthermore, continuous processes often result in a smaller footprint, reduced solvent usage, and less waste generation, contributing to a more environmentally friendly and cost-effective operation.[3][8]
Experimental Protocols
General Considerations for Large-Scale Grignard Synthesis
Industrial-scale Grignard reactions require stringent control over reaction parameters to ensure safety and reproducibility. Key considerations include:
-
Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[12]
-
Anhydrous Solvents: The use of anhydrous solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as Grignard reagents readily react with protic solvents.[13]
-
Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide. Activation, for example with iodine or 1,2-dibromoethane, is necessary to initiate the reaction.[13]
-
Temperature Control: The formation of Grignard reagents is highly exothermic. Efficient cooling is essential to maintain a controlled reaction temperature and prevent dangerous runaway conditions.[14]
Protocol 1: Batch Synthesis of this compound
This protocol is adapted from established laboratory procedures and outlines the general steps for batch production.[5]
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
Equipment:
-
Large, three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.
-
Inert gas supply (Nitrogen or Argon)
-
Heating/cooling system
Procedure:
-
The reaction flask is charged with magnesium turnings under an inert atmosphere.
-
Anhydrous ether or THF is added to cover the magnesium.
-
A small amount of tert-butyl chloride and a crystal of iodine are added to initiate the reaction. The initiation is indicated by a color change and a gentle reflux.
-
Once the reaction has started, a solution of tert-butyl chloride in the anhydrous solvent is added dropwise from the addition funnel at a rate that maintains a steady reflux. The reaction temperature should be carefully monitored and controlled.
-
After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete conversion.
-
The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions.
Diagram: Batch Synthesis Workflow
Caption: Workflow for batch synthesis of this compound.
Protocol 2: Continuous Flow Synthesis of Grignard Reagents
This protocol describes a general setup for the continuous production of Grignard reagents using a packed-bed reactor.[2][15]
Materials:
-
Magnesium turnings or powder
-
Appropriate alkyl chloride (tert-butyl, sec-butyl, or isobutyl chloride)
-
Anhydrous THF
Equipment:
-
Solvent and alkyl halide reservoirs
-
High-pressure pumps
-
Packed-bed reactor column filled with magnesium
-
Back-pressure regulator
-
Collection vessel
-
In-line analytical tools (e.g., IR spectroscopy) for real-time monitoring (optional but recommended)
Procedure:
-
The packed-bed reactor is filled with magnesium turnings.
-
The system is flushed with an inert gas and then filled with anhydrous THF.
-
A solution of the alkyl chloride in THF is continuously pumped through the heated packed-bed reactor.
-
The flow rate and temperature are optimized to ensure complete conversion of the alkyl chloride.
-
The resulting Grignard reagent solution flows through a back-pressure regulator and is collected in a receiving vessel under an inert atmosphere.
-
In-line analytical methods can be employed to monitor the reaction in real-time and ensure consistent product quality.
Diagram: Continuous Flow Synthesis
References
- 1. vapourtec.com [vapourtec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 4. cerionnano.com [cerionnano.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
- 7. nbinno.com [nbinno.com]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. pharmtech.com [pharmtech.com]
- 10. 120-year-old reaction turned on its head with environment-friendly, paste-based method | Hokkaido University [global.hokudai.ac.jp]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. This compound | 677-22-5 [chemicalbook.com]
- 15. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butylmagnesium Chloride: A Step-by-Step Guide for Laboratory Professionals
The safe and effective disposal of reactive organometallic reagents such as tert-Butylmagnesium chloride is a critical component of laboratory safety and environmental responsibility. As a Grignard reagent, it is highly flammable, pyrophoric, and reacts violently with water, necessitating a carefully planned and executed disposal procedure.[1][2][3] This guide provides the essential procedural information for researchers, scientists, and drug development professionals to manage waste streams containing this chemical safely.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[2][4] The reagent is sensitive to both air and moisture.[5] All equipment must be dry and purged of air. Use spark-proof tools and ensure all containers and equipment are properly grounded to prevent static discharge.[1][4] In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[4] For eye contact, rinse cautiously with water for several minutes.[1]
Hazard and Protection Summary
Proper personal protective equipment (PPE) is mandatory when handling and disposing of this compound. The following table summarizes the key hazards and required protective measures.
| Hazard Type | Description | Required Personal Protective Equipment (PPE) |
| Flammability | Extremely flammable liquid and vapor; may ignite spontaneously in air (pyrophoric).[1][2] | Fire-retardant lab coat, use in a chemical fume hood away from ignition sources.[1][4] |
| Water Reactivity | Reacts violently with water, releasing flammable gases that can spontaneously ignite.[1][2][4] | Work in a moisture-free environment; do not use water for firefighting—use dry chemical, CO2, or sand.[1][5] |
| Corrosivity | Causes severe skin burns and serious eye damage.[1][2] | Chemical-resistant gloves (confirm compatibility), safety goggles, and a face shield.[4][6] |
| Inhalation | May cause chemical burns to the respiratory tract, dizziness, and headaches.[2][4] | Use only within a properly functioning chemical fume hood.[4] |
| Peroxide Formation | Solutions in ethers (like THF or diethyl ether) may form explosive peroxides upon storage.[4][5] | Containers should be dated upon opening and checked for peroxides.[7] |
Experimental Protocol: Quenching and Neutralization of this compound
This protocol details the step-by-step method for safely quenching (deactivating) residual this compound prior to disposal. This procedure should only be performed by trained personnel.
Materials:
-
Waste this compound solution.
-
Anhydrous, non-reactive solvent for dilution (e.g., the same solvent as the Grignard solution, like THF or diethyl ether).
-
Quenching agent: Isopropanol (B130326) or another secondary alcohol.
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[8][9][10]
-
Appropriately sized three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Ice bath.
-
Designated hazardous waste container.[6]
Procedure:
-
Preparation and Inert Atmosphere:
-
Assemble the reaction apparatus (three-neck flask, stirrer, dropping funnel) inside a chemical fume hood. Ensure all glassware is completely dry.
-
Purge the entire system with an inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the procedure.
-
-
Dilution of the Reagent:
-
In a separate dry flask under an inert atmosphere, dilute the waste this compound solution with an equal volume of an anhydrous, compatible solvent (e.g., THF). This reduces the concentration and moderates the reaction rate.
-
Transfer the diluted Grignard solution to the pressure-equalizing dropping funnel.
-
-
Preparation of the Quenching Solution:
-
Charge the three-neck flask with a volume of isopropanol at least ten times the volume of the original (undiluted) Grignard solution.
-
Begin stirring the isopropanol and cool the flask in an ice bath.
-
-
Controlled Quenching:
-
Crucially, add the diluted Grignard reagent to the cold isopropanol, NOT the other way around. [11]
-
Begin adding the diluted this compound solution from the dropping funnel to the cold, stirred isopropanol very slowly, drop by drop.
-
Maintain the temperature of the quenching mixture below 20°C. If the temperature rises or the reaction becomes too vigorous, immediately stop the addition and allow it to cool before proceeding.
-
-
Secondary Quench and Neutralization:
-
Once the addition of the Grignard reagent is complete and the initial vigorous reaction has subsided, continue stirring the mixture for at least 30 minutes.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to the mixture to ensure all reactive magnesium species are fully quenched.[9][10]
-
-
Waste Collection:
-
Container Decontamination:
-
The empty reagent container must also be decontaminated.[6] Rinse the container three times with a compatible anhydrous solvent (e.g., THF).[6]
-
Collect all rinses as hazardous waste.[6]
-
After the solvent rinses, the container can be rinsed with water. This water rinse must also be collected as hazardous waste.[6]
-
Leave the final, open container in the back of the fume hood overnight to evaporate any remaining solvent before disposal.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. research.uga.edu [research.uga.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. fishersci.com [fishersci.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
Essential Safety and Operational Guide for Handling tert-Butylmagnesium Chloride
For Immediate Use by Laboratory Personnel
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of tert-Butylmagnesium chloride. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals. This compound is a highly reactive and pyrophoric Grignard reagent that demands rigorous safety measures.
I. Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against the hazards associated with this compound. This reagent can cause severe skin burns and eye damage, and its high reactivity with water and air presents a significant fire risk.[1][2] All handling must be conducted in a certified chemical fume hood.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles providing a complete seal around the eyes are mandatory. A full-face shield must be worn over the safety goggles to protect against splashes and potential explosions. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is required. The inner glove should be a standard nitrile examination glove. The outer glove must be a chemically resistant material such as butyl rubber or a laminate (e.g., SilverShield®). Given the lack of specific breakthrough time data for this compound, glove selection should be based on the solvent. Always consult the glove manufacturer's specific chemical resistance data. |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat, fully buttoned, is required. For operations involving larger quantities or a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Chemical Fume Hood | All manipulations of this compound must be performed within a certified and properly functioning chemical fume hood to mitigate inhalation hazards and to contain any potential fires. |
Glove Material Chemical Resistance for Common Solvents
| Chemical (Solvent) | Butyl Rubber (approx. 13 mil) | Nitrile (approx. 8 mil) | Laminate (e.g., SilverShield®) |
| Tetrahydrofuran (THF) | > 480 minutes | < 15 minutes | > 480 minutes |
| Diethyl Ether | > 480 minutes | ~ 30 minutes | > 480 minutes |
Note: Data is compiled from various sources and should be used as a general guide. On-site testing is recommended to determine safe usage.
II. Operational Plan: Safe Handling and Storage
The pyrophoric and water-reactive nature of this compound necessitates strict adherence to anhydrous and anaerobic handling techniques.
Key Handling Procedures:
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere, such as dry nitrogen or argon.[3] This can be achieved using a glovebox or Schlenk line techniques.
-
Exclusion of Moisture: Ensure all glassware, syringes, needles, and solvents are rigorously dried before use. The reagent reacts violently with water.[4]
-
Spark-Proof Tools: Use tools made of non-sparking materials (e.g., bronze, brass) to prevent ignition of flammable vapors.[1]
-
Grounding and Bonding: Ground and bond all containers and receiving equipment to prevent static electricity discharge, which can ignite flammable solvents.[2]
-
Controlled Temperature: Be aware that reactions involving Grignard reagents are often exothermic. Use an ice bath for cooling as needed to control the reaction rate.
Storage Requirements:
-
Store in a cool, dry, well-ventilated area designated for flammable and pyrophoric materials.[2]
-
Keep containers tightly sealed under a blanket of dry nitrogen or argon.[3]
-
Store away from sources of ignition, water, and incompatible materials such as oxidizing agents and alcohols.[4]
III. Experimental Protocol: Example Grignard Reaction
This protocol outlines a general procedure for the reaction of this compound with an electrophile (e.g., a ketone).
Materials:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Nitrogen or argon gas inlet and bubbler
-
Syringes and needles, oven-dried
-
This compound solution
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile (e.g., ketone)
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the dry glassware under a stream of inert gas. Ensure all joints are well-sealed.
-
Reagent Preparation: If the electrophile is a solid, dissolve it in the anhydrous solvent in the dropping funnel. If it is a liquid, it can be added directly to the dropping funnel.
-
Initial Cooling: Place the reaction flask in an ice bath.
-
Addition of Grignard Reagent: Transfer the required volume of this compound solution to the reaction flask via syringe under a positive pressure of inert gas.
-
Slow Addition of Electrophile: Add the electrophile solution dropwise from the dropping funnel to the stirred Grignard solution at a rate that maintains a controlled reaction temperature.
-
Reaction Monitoring: After the addition is complete, the reaction may be stirred at room temperature or gently refluxed for a specified time to ensure completion. Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. This should be done carefully and behind a safety shield.
IV. Disposal Plan: Quenching and Waste Management
Unused or residual this compound must be quenched before disposal. This process is hazardous and must be performed with extreme caution in a chemical fume hood.
Procedure for Quenching:
-
Inert Atmosphere and Cooling: Place the flask containing the Grignard reagent under an inert atmosphere and cool it to 0°C in an ice bath.
-
Slow Addition of Isopropanol (B130326): Slowly and dropwise, add isopropanol to the stirred solution. Isopropanol is used as it reacts less violently than water.
-
Addition of Isopropanol/Water Mixture: Once the vigorous reaction with isopropanol subsides, slowly add a 1:1 mixture of isopropanol and water.
-
Addition of Water: After the reaction with the alcohol-water mixture ceases, slowly add water to ensure all the reactive material is consumed.
-
Neutralization: Once the quenching is complete and the mixture has been stirred for several hours to ensure homogeneity, neutralize the solution with a weak acid (e.g., citric acid or acetic acid) if necessary.
-
Waste Disposal: The neutralized aqueous solution should be disposed of as hazardous waste in accordance with institutional, local, and national regulations.[1][5]
V. Workflow and Safety Relationships
The following diagram illustrates the critical workflow and logical relationships for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
